molecular formula C17H19NO2 B601693 Etilefrine Impurity D CAS No. 42146-10-1

Etilefrine Impurity D

カタログ番号: B601693
CAS番号: 42146-10-1
分子量: 269.34 g/mol
InChIキー: BBEZNAJZTFTHOG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

An impurity of Etilefrin. Etilefrin is a sympathomimetic drug that increases the pulse rate, cardiac output, stroke volume, central venous pressure and mean arterial pressure of healthy individuals.

Structure

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

42146-10-1

分子式

C17H19NO2

分子量

269.34 g/mol

IUPAC名

2-[benzyl(ethyl)amino]-1-(3-hydroxyphenyl)ethanone

InChI

InChI=1S/C17H19NO2/c1-2-18(12-14-7-4-3-5-8-14)13-17(20)15-9-6-10-16(19)11-15/h3-11,19H,2,12-13H2,1H3

InChIキー

BBEZNAJZTFTHOG-UHFFFAOYSA-N

正規SMILES

CCN(CC1=CC=CC=C1)CC(=O)C2=CC(=CC=C2)O

外観

Solid powder

純度

> 95%

数量

Milligrams-Grams

同義語

2-(benzyl(ethyl)amino)-1-(3-hydroxyphenyl)ethanone

製品の起源

United States

Foundational & Exploratory

Etilefrine EP Impurity D: A Comprehensive Technical Guide for Pharmaceutical Scientists

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Exploration of the Chemical Structure, Synthesis, Analytical Control, and Potential Impact of a Key Etilefrine-Related Compound

Foreword

In the landscape of pharmaceutical development and manufacturing, the control of impurities is a critical determinant of drug safety and efficacy. Regulatory bodies worldwide, including the European Pharmacopoeia (EP), mandate stringent control over impurities in active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of Etilefrine EP Impurity D, a specified impurity in the monograph for Etilefrine Hydrochloride.

This document is intended for researchers, scientists, and drug development professionals. It delves into the chemical identity of Impurity D, its likely formation pathways during the synthesis of Etilefrine, robust analytical methodologies for its detection and quantification, and a discussion on its potential pharmacological implications. By providing a thorough understanding of this impurity, this guide aims to support the development of effective control strategies to ensure the quality and safety of Etilefrine-containing drug products.

Unveiling the Chemical Identity of Etilefrine EP Impurity D

Etilefrine EP Impurity D is chemically designated as 2-(Benzylethylamino)-1-(3-hydroxyphenyl)ethanone . It is also known by the synonym Benzyletilefrone.

Table 1: Chemical and Physical Properties of Etilefrine EP Impurity D

PropertyValue
Chemical Name 2-(Benzylethylamino)-1-(3-hydroxyphenyl)ethanone
Synonym Benzyletilefrone
Molecular Formula C₁₇H₁₉NO₂
Molecular Weight 269.34 g/mol
CAS Number (Free Base) 42146-10-1
CAS Number (HCl Salt) 55845-90-4

The chemical structure of Etilefrine EP Impurity D features a central ethanone core, substituted with a 3-hydroxyphenyl group and a benzylethylamino moiety. This structure is closely related to that of Etilefrine, which is an ethanolamine derivative. The key difference lies in the oxidation state of the benzylic carbon, which is a ketone in Impurity D and a secondary alcohol in Etilefrine.

Genesis of an Impurity: Synthesis and Formation Pathways

The presence of Etilefrine EP Impurity D in the final API is intrinsically linked to the synthetic route employed for the manufacturing of Etilefrine. Understanding its formation is paramount for developing effective control measures.

Plausible Synthetic Route to Etilefrine EP Impurity D

While a specific, dedicated synthesis of Etilefrine EP Impurity D is not commonly reported in the literature, its structure strongly suggests a logical synthetic pathway originating from readily available starting materials. A probable route involves the reaction of an α-halo-3-hydroxyacetophenone with N-ethylbenzylamine.

A key intermediate in this proposed synthesis is an α-halogenated derivative of 3-hydroxyacetophenone, such as 2-bromo-1-(3-hydroxyphenyl)ethanone or 2-chloro-1-(3-hydroxyphenyl)ethanone. The synthesis of the chloro-derivative has been described and involves the direct chlorination of 3-hydroxyacetophenone using sulfuryl chloride.

Experimental Protocol: Synthesis of 2-Chloro-1-(3-hydroxyphenyl)ethanone

  • To a stirred mixture of 3-hydroxyacetophenone (1.0 eq) in a suitable solvent system (e.g., methanol and ethyl acetate/dichloromethane), add sulfuryl chloride (1.5 eq) dropwise at a controlled temperature (20-30°C).

  • Monitor the reaction progress by a suitable technique, such as Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography.

The subsequent step would be the nucleophilic substitution reaction between the α-haloketone and N-ethylbenzylamine to yield Etilefrine EP Impurity D.

Experimental Protocol: Synthesis of 2-(Benzylethylamino)-1-(3-hydroxyphenyl)ethanone (Impurity D)

  • Dissolve 2-chloro-1-(3-hydroxyphenyl)ethanone (1.0 eq) in an appropriate solvent (e.g., ethanol, butyl acetate).

  • Add N-ethylbenzylamine (1.0-1.2 eq) to the solution. A base (e.g., sodium carbonate) may be added to neutralize the hydrogen halide formed during the reaction.

  • Heat the reaction mixture and monitor for completion using TLC or HPLC.

  • After completion, cool the reaction mixture and perform a work-up procedure, which may include extraction and washing steps.

  • Isolate the crude product and purify by column chromatography or recrystallization to obtain pure Etilefrine EP Impurity D.

Formation as a Process-Related Impurity in Etilefrine Synthesis

A common synthetic route to Etilefrine involves the reaction of α-bromo-m-hydroxyacetophenone with ethylamine, followed by reduction of the resulting aminoketone to the corresponding aminoalcohol (Etilefrine).[1]

However, an alternative synthesis of Etilefrine has been described that utilizes N-ethylbenzylamine as a protecting group for the amine.[1] In this process, α-bromo-m-hydroxyacetophenone is reacted with N-ethylbenzylamine to form an intermediate, which is then subjected to catalytic hydrogenation. This hydrogenation step serves to both reduce the ketone to a hydroxyl group and cleave the benzyl group from the nitrogen atom, yielding Etilefrine.

It is within this synthetic paradigm that the formation of Etilefrine EP Impurity D becomes highly probable. If the catalytic hydrogenation step is incomplete, the intermediate, which is precisely 2-(Benzylethylamino)-1-(3-hydroxyphenyl)ethanone (Impurity D), will remain in the reaction mixture and be carried through as a process-related impurity.

G A α-Bromo-m-hydroxyacetophenone C Etilefrine EP Impurity D (2-(Benzylethylamino)-1-(3-hydroxyphenyl)ethanone) A->C B N-Ethylbenzylamine B->C D Catalytic Hydrogenation (H₂, Pd/C) C->D Reduction & Debenzylation F Incomplete Reaction C->F E Etilefrine D->E F->E Contamination

Caption: Potential formation pathway of Etilefrine EP Impurity D.

Analytical Control and Characterization

Robust analytical methods are essential for the detection and quantification of Etilefrine EP Impurity D to ensure the quality of the Etilefrine API. High-Performance Liquid Chromatography (HPLC) is the most suitable and widely used technique for this purpose.

High-Performance Liquid Chromatography (HPLC) Method

A stability-indicating HPLC method for the determination of Etilefrine and its related substances can be adapted for the specific quantification of Impurity D. The following method provides a starting point for development and validation.

Table 2: HPLC Method Parameters for the Analysis of Etilefrine and its Impurities

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0-4.0) and an organic modifier (e.g., acetonitrile or methanol).
Flow Rate 1.0 mL/min
Detection UV at approximately 220 nm or 273 nm
Injection Volume 10-20 µL
Column Temperature Ambient or controlled (e.g., 30°C)

Method Validation Considerations:

The analytical method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including other impurities, degradation products, and matrix components.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Spectroscopic Characterization

For the definitive identification and structural elucidation of Etilefrine EP Impurity D, a combination of spectroscopic techniques is employed. Reference standards of the impurity are typically characterized by:

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Regulatory Landscape and Control Strategy

The control of impurities in pharmaceutical substances is governed by pharmacopeial monographs and regulatory guidelines. The European Pharmacopoeia provides a monograph for Etilefrine Hydrochloride (Monograph 1205), which will specify the limits for known and unknown impurities.[2]

While the specific limit for Impurity D in the current version of the monograph is not publicly available without a subscription, it is designated as a specified impurity. This implies that it must be controlled within a defined acceptance criterion. The general principles for setting impurity limits are outlined in ICH Q3A(R2).

A robust control strategy for Etilefrine EP Impurity D should encompass the following elements:

  • Understanding the Formation: A thorough understanding of the synthetic process and the potential for Impurity D formation is the foundation of any control strategy.

  • Process Optimization: The manufacturing process for Etilefrine should be optimized to minimize the formation of Impurity D. This could involve adjusting reaction conditions, such as temperature, pressure, and reaction time, particularly during the catalytic hydrogenation step.

  • In-Process Controls: Implementing in-process controls to monitor the levels of Impurity D at critical stages of the manufacturing process can help to ensure that it is effectively removed or controlled in subsequent steps.

  • Purification Procedures: Effective purification methods, such as recrystallization or chromatography, should be in place to remove Impurity D to a level that complies with the specified limits.

  • Validated Analytical Methods: The use of a validated, specific, and sensitive analytical method is crucial for the accurate determination of the level of Impurity D in the final API.

  • Specification Setting: The acceptance criteria for Etilefrine EP Impurity D in the final API specification should be in accordance with the European Pharmacopoeia and ICH guidelines.

G cluster_0 Impurity Control Strategy A Understanding Formation (Process Chemistry) B Process Optimization (Minimize Formation) A->B C In-Process Controls (Monitoring) B->C D Purification (Removal) C->D E Validated Analytical Method (Quantification) D->E F Specification (Acceptance Criteria) E->F

Caption: Key elements of a control strategy for Etilefrine EP Impurity D.

Potential Impact on Drug Safety and Efficacy

The presence of impurities in a drug substance can potentially affect its safety and efficacy. While there is no specific pharmacological or toxicological data available for Etilefrine EP Impurity D in the public domain, an initial assessment can be made based on its chemical structure.

Etilefrine EP Impurity D is an aminoketone. The toxicological properties of aminoketones can vary widely depending on their specific structure. Some aminoketones are known to be reactive molecules. The presence of both a ketone and an amine functionality could potentially lead to interactions with biological macromolecules.

Given the structural similarity to Etilefrine, it is plausible that Impurity D could have some pharmacological activity, potentially at adrenergic receptors. However, without experimental data, it is difficult to predict whether this activity would be agonistic or antagonistic, and at which receptor subtypes. Any such activity could potentially interfere with the therapeutic effect of Etilefrine or lead to off-target effects.

In the absence of direct toxicological data, in silico toxicology prediction tools can be utilized to provide a preliminary assessment of the potential for genotoxicity, mutagenicity, and other toxicological endpoints.[3][4] These computational models can help to prioritize impurities for further toxicological evaluation if their levels are close to or exceed the qualification threshold defined by ICH guidelines.

Conclusion

Etilefrine EP Impurity D is a critical process-related impurity in the synthesis of Etilefrine that requires careful control to ensure the quality and safety of the final drug product. A comprehensive understanding of its chemical structure, formation pathways, and appropriate analytical control measures is essential for pharmaceutical manufacturers. By implementing robust process controls, effective purification strategies, and validated analytical methods, the levels of this impurity can be maintained within the stringent limits set by the European Pharmacopoeia. Further investigation into the pharmacological and toxicological profile of Etilefrine EP Impurity D would provide a more complete picture of its potential impact and further support the establishment of scientifically justified control limits.

References

  • SynThink. Etilefrine EP Impurity D. [Link]

  • Preparation method of etilefrine hydrochloride. CN101921198A.
  • Pharmaffiliates. Etilefrine-Hydrochloride-Impurities. [Link]

  • PubChem. Etilefrine. [Link]

  • Synthesis and physicochemical characterization of the process-related impurities of eplerenone, an antihypertensive drug. Molecules.
  • Veeprho. Etilefrine Impurities and Related Compound. [Link]

  • Venkatasai Life Sciences. Etilefrine EP Impurity D. [Link]

  • In Silico Methods for Predicting Drug Toxicity. Methods in Molecular Biology.
  • In silico toxicology: computational methods for the prediction of chemical toxicity.
  • European Directorate for the Quality of Medicines & HealthCare (EDQM).
  • EDQM. ETILEFRINE HYDROCHLORIDE CRS. [Link]

Sources

Benzyletilefrone: Impurity Profile, Origin, and Control in Etilefrine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benzyletilefrone Impurity Profile in Etilefrine Synthesis Content Type: Advanced Technical Guide Audience: Pharmaceutical Scientists, Process Chemists, and Analytical Researchers

Executive Summary

Benzyletilefrone (Chemical Name: 2-[benzyl(ethyl)amino]-1-(3-hydroxyphenyl)ethanone) is a critical process-related impurity and intermediate associated with the active pharmaceutical ingredient (API) Etilefrine Hydrochloride .[1][2][3][4][5] Designated as Impurity D in European Pharmacopoeia (EP) contexts, its presence is a direct indicator of incomplete catalytic hydrogenation or deviations in the alkylation strategy during synthesis.

This guide provides a comprehensive technical analysis of Benzyletilefrone, detailing its formation mechanism, analytical characterization, and process control strategies. It is designed to assist drug development professionals in establishing robust Critical Quality Attributes (CQAs) for Etilefrine API manufacturing.

Chemical Identity and Properties

Benzyletilefrone represents the N-benzylated, oxidized precursor to Etilefrine. Unlike the final API, which is a secondary amino-alcohol, Benzyletilefrone is a tertiary amino-ketone.

PropertySpecification
Common Name Benzyletilefrone (Etilefrine Impurity D)
IUPAC Name 2-[benzyl(ethyl)amino]-1-(3-hydroxyphenyl)ethanone
CAS Number 42146-10-1 (Free Base) / 55845-90-4 (HCl Salt)
Molecular Formula C₁₇H₁₉NO₂
Molecular Weight 269.34 g/mol
Structural Feature Contains a ketone moiety (C=O) and an N-benzyl protecting group.[1][5]
Solubility Soluble in methanol, DMSO; sparingly soluble in water (unless as HCl salt).

Origin and Formation Pathways

Understanding the genesis of Benzyletilefrone requires analyzing the synthetic route of Etilefrine. The most common industrial pathway involves the reaction of a halo-acetophenone derivative with an amine, followed by reduction.

The Synthetic Logic

To prevent poly-alkylation (a common issue when using primary amines like ethylamine), chemists often employ N-benzyl-N-ethylamine . The benzyl group acts as a steric shield and a removable protecting group.

  • Alkylation Step : 3'-Hydroxy-2-bromoacetophenone reacts with N-benzyl-N-ethylamine to form Benzyletilefrone .

  • Hydrogenation Step : Benzyletilefrone undergoes catalytic hydrogenation (typically Pd/C, H₂) to simultaneously reduce the ketone to an alcohol and cleave the benzyl group (debenzylation), yielding Etilefrine.

Failure Modes Leading to Impurity Presence

Benzyletilefrone persists in the final API under the following conditions:

  • Incomplete Hydrogenation : Insufficient catalyst activity, low hydrogen pressure, or premature reaction termination leaves the ketone unreduced and the benzyl group intact.

  • Catalyst Poisoning : Sulfur or halide contaminants in the intermediate can deactivate the Palladium catalyst, halting the debenzylation process.

Pathway Visualization

The following diagram illustrates the synthesis and the specific node where Benzyletilefrone exists as a critical intermediate.

EtilefrineSynthesis Start 3'-Hydroxy-2- bromoacetophenone Benzyletilefrone BENZYLETILEFRONE (Impurity D) [Intermediate] Start->Benzyletilefrone + Reagent Reagent N-Benzyl-N-ethylamine Step1 Alkylation (SN2 Reaction) Reagent->Step1 Benzyletilefrone->Benzyletilefrone No Reaction (Catalyst Poisoning) ImpurityA Etilefrone (Impurity A) [Ketone only] Benzyletilefrone->ImpurityA Debenzylation only (Partial Reduction) Etilefrine ETILEFRINE API (Final Product) Benzyletilefrone->Etilefrine Full Reduction (-Benzyl, +H) Step2 Catalytic Hydrogenation (H2, Pd/C)

Figure 1: Synthetic pathway of Etilefrine showing Benzyletilefrone as the key intermediate and source of Impurity D.

Analytical Characterization & Detection

Detecting Benzyletilefrone requires separating a hydrophobic tertiary amine (the impurity) from a hydrophilic secondary amino-alcohol (the API).

HPLC Method Strategy

Benzyletilefrone is significantly more lipophilic than Etilefrine due to the benzyl ring and the ketone group.

  • Column : C18 (Octadecylsilyl) is recommended.

  • Mobile Phase : A gradient of Phosphate Buffer (pH 3.0) and Acetonitrile.

  • Elution Order : Etilefrine (early eluter) → Etilefrone (Impurity A) → Benzyletilefrone (Late eluter due to high lipophilicity).

  • Detection : UV at 220 nm (amide/benzyl absorption) or 254 nm.

Mass Spectrometry (LC-MS) Profile

For confirmation, High-Resolution Mass Spectrometry (HRMS) is the gold standard.

  • Ionization : ESI Positive Mode.

  • Parent Ion [M+H]⁺ : 270.1494 m/z (Calculated for C₁₇H₂₀NO₂⁺).

  • Fragmentation Pattern :

    • Loss of Benzyl group (91 m/z tropylium ion).

    • Cleavage alpha to the ketone.

Analytical Workflow Diagram

AnalyticalWorkflow cluster_LC Liquid Chromatography cluster_Detect Detection Sample Crude Etilefrine Sample Separation RP-HPLC (C18) Gradient Elution Sample->Separation UV UV @ 254nm (Quantification) Separation->UV MS ESI-MS (+) (ID Confirmation) Separation->MS Result Impurity D Peak RT: ~15-18 min m/z: 270.15 UV->Result MS->Result

Figure 2: Analytical workflow for the isolation and identification of Benzyletilefrone.

Control and Mitigation Strategies

To maintain Benzyletilefrone below the ICH Q3A qualification threshold (typically <0.15%), the following process parameters must be strictly controlled.

Critical Process Parameters (CPPs)
  • Hydrogenation Pressure : Maintain >3 bar. Low pressure favors the formation of Etilefrone (Impurity A) or retention of Benzyletilefrone.

  • Catalyst Loading : A minimum of 5-10% w/w Pd/C is usually required. Spent catalyst leads to incomplete debenzylation.

  • Temperature : Higher temperatures (40-60°C) accelerate debenzylation but must be balanced against thermal degradation.

Purification

If Benzyletilefrone persists, recrystallization is effective due to the solubility difference between the HCl salts.

  • Solvent System : Isopropanol/Water or Ethanol.

  • Mechanism : Etilefrine HCl crystallizes preferentially; the lipophilic Benzyletilefrone remains in the mother liquor.

References

  • European Pharmacopoeia (Ph. Eur.) . Etilefrine Hydrochloride Monograph 1205. (Defines Impurity Profile including Impurity D).

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 62320: Benzyletilefrone.

  • Pharmaffiliates . Etilefrine Hydrochloride Impurity Standards (Impurity D).

  • SynThink Chemicals . Etilefrine EP Impurity D Reference Standard Data.

Sources

Technical Guide: Etilefrine Impurity D – Chemical Identity, Origin, and Control

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the high-precision landscape of pharmaceutical quality control, Etilefrine Impurity D represents a critical process-related impurity defined by the European Pharmacopoeia (EP).[1] Chemically identified as 2-[benzyl(ethyl)amino]-1-(3-hydroxyphenyl)ethanone , this compound serves as the penultimate synthetic intermediate in the manufacturing of Etilefrine Hydrochloride.[1] Its presence in the final API (Active Pharmaceutical Ingredient) indicates incomplete hydrogenation during the final synthetic step.[1] This guide provides a definitive technical analysis of Impurity D, including its molecular characteristics, formation mechanism, and detection strategies compliant with ICH Q3A/Q3B guidelines.[1]

Chemical Identity and Molecular Characteristics

Etilefrine Impurity D is distinct from degradation products; it is a synthetic precursor .[1] It exists typically as a hydrochloride salt in reference standards.[1]

Physicochemical Data Table
PropertySpecification (Free Base)Specification (Hydrochloride Salt)
Common Name Etilefrine Impurity DEtilefrine Impurity D HCl
EP Designation Impurity DImpurity D (as Hydrochloride)
IUPAC Name 2-[benzyl(ethyl)amino]-1-(3-hydroxyphenyl)ethanone2-[benzyl(ethyl)amino]-1-(3-hydroxyphenyl)ethanone hydrochloride
CAS Registry Number 42146-10-1 55845-90-4
Molecular Formula


Molecular Weight 269.34 g/mol 305.80 g/mol
Structure Type Aminoketone (Tertiary amine)Aminoketone Salt
Appearance Pale yellow solid/oilWhite to off-white crystalline solid
Solubility Soluble in organic solvents (MeOH, DMSO)Soluble in water, MeOH
Structural Analysis

The molecule features a 3-hydroxyphenyl head group linked to a ketone moiety.[1] Unlike Etilefrine, which possesses a secondary amine and a secondary alcohol, Impurity D retains the tertiary amine (protected by a benzyl group) and the carbonyl oxygen .[1]

  • Key Functional Groups: Phenol, Ketone, Tertiary Amine, Benzyl group.[1]

  • Chirality: Unlike Etilefrine, Impurity D is achiral at the alpha-carbon due to the ketone functionality (

    
     hybridized carbonyl carbon).[1]
    

Formation Mechanism: The Synthetic Pathway

Etilefrine is typically synthesized via a nucleophilic substitution followed by a catalytic hydrogenation.[1] Impurity D is the key intermediate formed before the final reduction step.[1]

The "Benzyl-Protection" Route
  • Alkylation: 3-Hydroxy-

    
    -haloacetophenone reacts with N-ethylbenzylamine.[1]
    
  • Intermediate Formation (Impurity D): This yields 2-[benzyl(ethyl)amino]-1-(3-hydroxyphenyl)ethanone.[1][2]

  • Hydrogenation (The Critical Step): The intermediate undergoes catalytic hydrogenation (e.g., Pd/C,

    
    ).[1] This step performs two functions simultaneously:
    
    • Reduction: Converts the ketone (

      
      ) to the alcohol (
      
      
      
      ).[1]
    • Debenzylation: Cleaves the benzyl protecting group to yield the secondary amine.[1]

Failure Mode: If the hydrogenation is incomplete or the catalyst is poisoned, the benzyl group may remain, or the ketone may not reduce, resulting in residual Impurity D.

Pathway Visualization[1]

EtilefrineSynthesis cluster_legend Process Flow Start 3-Hydroxy-alpha-bromoacetophenone (Starting Material) ImpurityD IMPURITY D (Intermediate) C17H19NO2 MW: 269.34 Start->ImpurityD Nucleophilic Substitution (Alkylation) Reagent N-Ethylbenzylamine Reagent->ImpurityD Etilefrine ETILEFRINE (Final API) C10H15NO2 MW: 181.23 ImpurityD->Etilefrine Catalytic Hydrogenation (Pd/C, H2) - Benzyl Group - Reduction of Ketone Red Node: Process Impurity (Target) Red Node: Process Impurity (Target) Green Node: Desired Product Green Node: Desired Product

Figure 1: Synthetic pathway of Etilefrine Hydrochloride showing Impurity D as the direct precursor intermediate.

Analytical Characterization & Detection

To ensure compliance with EP/USP monographs, Impurity D must be controlled.[1] It is significantly more lipophilic than Etilefrine due to the benzyl group and the ketone moiety.[1]

HPLC Method Parameters (Recommended)

Because Impurity D is a process impurity, it is controlled in the "Related Substances" test.[1]

  • Column: C18 (Octadecylsilyl silica gel), e.g., 250 mm x 4.6 mm, 5 µm.[1]

  • Mobile Phase:

    • Solvent A: Phosphate buffer (pH ~3.[1]0) with ion-pairing agent (e.g., sodium octanesulfonate) to retain the amine.[1]

    • Solvent B: Acetonitrile (ACN).[1]

  • Gradient: Gradient elution is required.[1] Impurity D, being hydrophobic (benzyl group), will elute significantly later (higher

    
    ) than Etilefrine.[1]
    
  • Detection: UV at 220 nm (amide/benzene absorption) or 275 nm (phenol absorption).[1]

  • Relative Retention Time (RRT): Typically > 1.5 relative to Etilefrine.[1]

Mass Spectrometry (MS) Fragmentation

For identification in LC-MS/MS workflows:

  • Parent Ion (

    
    ):  m/z 270.15 (Free base).[1]
    
  • Key Fragments:

    • m/z 91: Tropylium ion (Characteristic of the benzyl group).[1]

    • m/z 135: 3-hydroxybenzoyl cation (Cleavage alpha to the carbonyl).[1]

    • m/z 134: Loss of the hydroxyphenyl ketone moiety.[1]

Regulatory & Safety Context

ICH Q3A(R2) Limits

As a synthetic intermediate, Impurity D falls under standard ICH thresholds for reporting and qualification.[1]

  • Reporting Threshold: 0.05%

  • Identification Threshold: 0.10% (or 1.0 mg/day intake, whichever is lower)

  • Qualification Threshold: 0.15% (or 1.0 mg/day intake, whichever is lower)

Risk Assessment[1]
  • Genotoxicity: While Impurity D contains a benzylamine moiety, it does not typically flag as a high-potency mutagenic impurity (unlike alkyl halides).[1] However, as an intermediate, strict carryover limits are enforced to prevent pharmacological variability, as the ketone analogue may have different adrenergic potency than the alcohol.[1]

References

  • European Directorate for the Quality of Medicines (EDQM). Etilefrine Hydrochloride Impurity D (as Hydrochloride) Reference Standard.[1] EDQM Store.[1] Available at: [Link][1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 164652: Etilefrine Hydrochloride.[1] PubChem.[1][3] Available at: [Link][1]

Sources

Technical Guide: Analysis and Control of 2-(Benzylethylamino)-1-(3-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the analysis and control of 2-(Benzylethylamino)-1-(3-hydroxyphenyl)ethanone , chemically identified as Benzyletilefrone and regulatory classified as Etilefrine Impurity D (European Pharmacopoeia).

Context: Critical Process Intermediate & Impurity (EP Impurity D) in Etilefrine Synthesis.

Executive Summary & Strategic Relevance

In the development of sympathomimetic agents, specifically Etilefrine , the compound 2-(Benzylethylamino)-1-(3-hydroxyphenyl)ethanone (hereafter referred to as Benzyletilefrone ) serves as the pivotal synthetic intermediate. Its presence in the final API (Active Pharmaceutical Ingredient) indicates a failure in the hydrogenation/debenzylation process step.

For the analytical scientist, this molecule presents a dual challenge:

  • Structural Similarity: It shares the 3-hydroxyl substitution pattern with the parent drug but possesses a hydrophobic benzyl tail and a reactive ketone core.

  • Stability Profile: As an

    
    -aminoketone, it is thermodynamically less stable than the final amino-alcohol product, prone to oxidative degradation and dimerization if not handled under controlled conditions.
    

This guide provides a self-validating analytical framework to detect, quantify, and control Benzyletilefrone, ensuring compliance with ICH Q3A/B guidelines and Pharmacopoeial standards.

Chemical Identity & Physicochemical Profiling[1]

ParameterTechnical Specification
Chemical Name 2-[Benzyl(ethyl)amino]-1-(3-hydroxyphenyl)ethanone
Common Name Benzyletilefrone; Etilefrine Impurity D
CAS Number 55845-90-4 (HCl Salt); 42146-10-1 (Free Base)
Molecular Formula

Molecular Weight 269.34 g/mol (Free Base); 305.80 g/mol (HCl)
Functional Groups Phenol (Acidic), Tertiary Amine (Basic), Ketone (Neutral)
Chromophore

transitions (Benzoyl & Benzyl groups);

Solubility Soluble in Methanol, Ethanol, DMSO; Limited water solubility (Free Base)

Origin & Causality: The Synthetic Pathway

To analyze this impurity effectively, one must understand its origin. Benzyletilefrone is formed via the nucleophilic substitution of


-bromo-3-hydroxyacetophenone with 

-ethylbenzylamine. It is the immediate precursor to Etilefrine.

Critical Control Point (CCP): The subsequent step is a catalytic hydrogenation (Pd/C,


).
  • Success: Ketone reduces to alcohol; Benzyl group is cleaved

    
    Etilefrine .
    
  • Failure: Incomplete hydrogenation leaves the ketone intact or the benzyl group attached

    
    Benzyletilefrone (Impurity D) .
    
Visualization: Synthesis & Impurity Formation

SynthesisPathway Start 3-Hydroxyacetophenone Inter1 α-Bromo-3-hydroxyacetophenone Start->Inter1 Bromination (Br2) Target Benzyletilefrone (Target Intermediate / Impurity D) Inter1->Target N-Ethylbenzylamine (Nucleophilic Sub.) Target->Target Incomplete Rxn (Impurity Persistence) Product Etilefrine (Final API) Target->Product Catalytic Hydrogenation (Pd/C, H2)

Figure 1: Synthetic pathway illustrating Benzyletilefrone as the direct precursor to Etilefrine. Red dashed line indicates the risk of impurity carryover.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)[3][4]

The separation of Benzyletilefrone from Etilefrine relies on the significant difference in hydrophobicity. Etilefrine is a polar amino-alcohol, whereas Benzyletilefrone retains the lipophilic benzyl group and the planar ketone moiety, resulting in significantly longer retention on Reverse Phase (RP) columns.

Method Development Strategy
  • Column Selection: C18 (Octadecylsilyl) is essential to leverage the hydrophobic interaction with the benzyl group.

  • Mobile Phase pH: Must be acidic (pH 2.5 - 3.0).

    • Reasoning: At neutral pH, the phenolic group may ionize, and the amine will be partially deprotonated, leading to peak tailing (silanol interaction). Acidic pH ensures the amine is fully protonated (

      
      ) and the phenol is neutral, sharpening the peak shape.
      
  • Detection: UV at 220 nm (peptide bond/amide sensitivity) or 254 nm (aromatic specificity).

Validated Protocol Specifications
ParameterSetting / Condition
Column End-capped C18,

,

(e.g., Zorbax Eclipse or equiv.)
Mobile Phase A 10 mM Potassium Phosphate Buffer, adjusted to pH 3.0 with Orthophosphoric Acid
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp

Injection Vol

Detection UV-Vis / PDA @ 220 nm
Gradient Profile Time (min) | %B 0.0 | 10 5.0 | 10 20.0 | 60 25.0 | 60 26.0 | 10
Experimental Workflow: Step-by-Step

Objective: Quantification of Benzyletilefrone in a bulk Etilefrine sample.

  • Standard Preparation:

    • Weigh 10 mg of Benzyletilefrone Reference Standard (CRS).

    • Dissolve in 10 mL of Methanol (Stock A: 1000 ppm).

    • Dilute Stock A 1:100 with Mobile Phase A to obtain Working Standard (10 ppm).

  • Sample Preparation:

    • Weigh 50 mg of Etilefrine API sample.

    • Dissolve in 50 mL of Mobile Phase A (Concentration: 1000 ppm).

    • Note: Use amber glassware to prevent photo-degradation of the aminoketone.

  • System Suitability Test (SST):

    • Inject the Working Standard 5 times.

    • Acceptance Criteria: RSD of peak area

      
      ; Tailing Factor 
      
      
      
      .
  • Execution:

    • Inject Blank

      
       Standard 
      
      
      
      Sample.
    • Benzyletilefrone will elute significantly later than Etilefrine (Relative Retention Time

      
       depending on exact gradient).
      

Advanced Characterization: Mass Spectrometry (LC-MS)

For definitive identification during R&D or forensic analysis, Mass Spectrometry is required to distinguish the aminoketone from potential isobaric impurities.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • Parent Ion:

    
    .
    
  • Fragmentation Pattern (MS/MS):

    • m/z 270

      
       91:  Tropylium ion (Benzyl group cleavage). This is the diagnostic fragment for the N-benzyl moiety.
      
    • m/z 270

      
       135:  Alpha-cleavage at the ketone.
      
    • m/z 270

      
       148:  Loss of the hydroxyphenyl-ketone group.
      
Visualization: Analytical Logic Flow

AnalyticalWorkflow Sample Unknown Sample (API or Reaction Mix) Prep Dissolution in Mobile Phase (Acidic Buffer/MeOH) Sample->Prep HPLC HPLC Separation (C18, Gradient, pH 3.0) Prep->HPLC Decision Peak at RRT ~ 2.5? HPLC->Decision MS_Confirm MS/MS Confirmation Parent: 270 m/z Fragment: 91 m/z Decision->MS_Confirm Yes UV_Confirm UV Spectrum Match Max: 254 nm Decision->UV_Confirm Yes Result Identify as Benzyletilefrone MS_Confirm->Result UV_Confirm->Result

Figure 2: Decision tree for the identification of Benzyletilefrone in complex matrices.

References

  • European Pharmacopoeia (Ph.[1][2] Eur.) 10.0 . Etilefrine Hydrochloride Monograph (01/2017:1205). Strasbourg: Council of Europe.

  • LGC Standards . Impurity Reference Standards: Benzyletilefrone Hydrochloride (MM0035.05).[3] [4]

  • PubChem . Compound Summary: Etilefrine Impurity D. National Library of Medicine.

  • ICH Guidelines . Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation.[5]

Sources

Part 1: Chemical Identity & Mechanistic Significance

Author: BenchChem Technical Support Team. Date: February 2026

Title: Etilefrine Hydrochloride Impurity D: Pharmacopoeial Standards, Synthesis Origins, and Advanced Analytical Control

Executive Summary

This technical guide provides a definitive analysis of Etilefrine Impurity D (Ph. Eur. nomenclature), identified chemically as 2-[benzyl(ethyl)amino]-1-(3-hydroxyphenyl)ethanone hydrochloride .[1][2] Unlike oxidative degradants, Impurity D is a process-related synthetic intermediate arising from incomplete catalytic hydrogenation. Its presence indicates specific failures in the debenzylation or reduction steps of the Active Pharmaceutical Ingredient (API) manufacturing process.

This document moves beyond basic monograph descriptions to establish a self-validating control strategy , integrating reaction mechanisms with high-resolution HPLC methodologies.

1.1 The Molecule Etilefrine Hydrochloride is a sympathomimetic agent used for hypotensive states.[3] Its synthesis typically involves the reaction of a bromoketone with N-ethylbenzylamine, followed by a two-step reduction (ketone to alcohol) and deprotection (removal of the benzyl group).

Impurity D represents a "double-failure" mode in this synthesis:

  • The ketone carbonyl was not reduced to the alcohol.

  • The N-benzyl protecting group was not removed.

FeatureEtilefrine HCl (API)Impurity D (Ph.[4][5] Eur.)
Chemical Name 2-ethylamino-1-(3-hydroxyphenyl)ethanol2-[benzyl(ethyl)amino]-1-(3-hydroxyphenyl)ethanone
Formula


Molecular Weight 217.69 g/mol 305.80 g/mol
Key Functional Groups Secondary Amine, Sec-Alcohol, PhenolTertiary Amine, Ketone , Benzyl Group
Polarity (LogP) Low (Hydrophilic)High (Lipophilic due to Benzyl)

1.2 Origin Pathway (Graphviz Visualization) The following diagram illustrates the synthetic pathway and the specific branch point leading to Impurity D.

Etilefrine_Synthesis SM1 3-Hydroxy- alpha-bromoacetophenone Inter Intermediate: 2-[Benzyl(ethyl)amino]- 1-(3-hydroxyphenyl)ethanone (IMPURITY D) SM1->Inter Nucleophilic Substitution Reagent N-Ethylbenzylamine Reagent->Inter Red1 Catalytic Hydrogenation (Step 1: Ketone Reduction) Inter->Red1 H2 / Pd/C API Etilefrine HCl Inter->API Incomplete Reaction (Trace Impurity D) Inter2 Benzyl-Etilefrine (Alcohol Intermediate) Red1->Inter2 Red2 Catalytic Hydrogenation (Step 2: Debenzylation) Inter2->Red2 Red2->API

Caption: Synthetic origin of Impurity D. It is the unreduced, protected intermediate (Red Box) persisting into the final product.

Part 2: Pharmacopoeial Standards (Ph. Eur. / BP)[6]

The European Pharmacopoeia (Ph.[4][6] Eur.) Monograph 1205 sets stringent limits for Etilefrine Hydrochloride.

2.1 Acceptance Criteria

  • Impurity D Classification: Specified Impurity.[4][5]

  • Limit: NMT (Not More Than) 0.15% (or 0.10% depending on specific regional compliance requirements aligning with ICH Q3A).

  • Identification: The retention time (RT) of Impurity D is significantly longer than Etilefrine due to the lipophilic benzyl moiety.

2.2 Critical Quality Attribute (CQA) - Relative Retention Because Impurity D contains a benzyl ring and a ketone, it interacts strongly with C18 stationary phases.

  • Etilefrine RRT: 1.00

  • Impurity D RRT: Typically > 2.5 (Method Dependent).

  • Note: If an isocratic method designed for Etilefrine is used, Impurity D may not elute until the next injection, causing "ghost peaks." Gradient elution is mandatory.

Part 3: Analytical Strategy (Self-Validating Protocol)

To ensure scientific integrity, the analytical method must account for the massive polarity difference between the API and Impurity D.

3.1 High-Performance Liquid Chromatography (HPLC) Protocol

  • Principle: Reversed-Phase Chromatography (RP-HPLC) with Ion Pairing or Acidic pH.

  • Why Acidic? Both Etilefrine and Impurity D are amines. At neutral pH, they may interact with silanols, causing tailing. A pH of 3.0 ensures they are fully protonated (

    
    ), improving peak symmetry.
    

Method Parameters:

ParameterSpecificationCausality / Rationale
Column C18 (L1), 250 x 4.6 mm, 5 µmProvides sufficient hydrophobic interaction to retain the polar API while separating the non-polar Impurity D.
Mobile Phase A Phosphate Buffer (pH 3.0) + Ion Pair (SOS)*Acidic pH suppresses silanol activity. Sodium Octanesulfonate (SOS) is optional but improves API retention.
Mobile Phase B Acetonitrile (ACN)Strong solvent required to elute the lipophilic Impurity D.
Flow Rate 1.0 mL/minStandard backpressure balance.
Detection UV at 220 nmThe ketone in Impurity D has a strong absorbance here; the phenol in Etilefrine also absorbs well.
Column Temp 25°C - 30°CControls mass transfer kinetics.

3.2 Gradient Profile (Critical for Impurity D) Do not use isocratic conditions.

  • 0-5 min: 95% Buffer / 5% ACN (Retain Etilefrine).

  • 5-20 min: Ramp to 40% Buffer / 60% ACN (Elute Impurity D).

  • 20-25 min: Hold high organic (Wash column).

  • 25-30 min: Re-equilibrate.

3.3 System Suitability & Decision Tree

Method_Validation Start Inject System Suitability (Mix of API + Impurity D) Check1 Resolution (Rs) > 5.0? Start->Check1 Pass System Valid: Proceed to Sample Check1->Pass Yes Fail Investigation Required Check1->Fail No Reason1 Check Gradient Slope: Impurity D eluting too late? Fail->Reason1 Reason2 Check pH: Amine tailing reducing Rs? Fail->Reason2

Caption: Analytical decision tree for validating Impurity D separation.

Part 4: Synthesis & Isolation of Reference Standard

Researchers often require the standard for validation. If commercial standards are unavailable, Impurity D can be synthesized via the "stalled" intermediate route.

  • Reactants: 3-hydroxy-bromoacetophenone + N-ethylbenzylamine.

  • Solvent: THF or Toluene with TEA (Triethylamine) as a base scavenger.

  • Conditions: Stir at room temperature for 4-6 hours.

  • Isolation: The product (Impurity D) precipitates as the hydrobromide/hydrochloride salt or can be extracted into organic solvent.

  • Purification: Recrystallization from Ethanol/Ether.

    • Note: Do not subject this to hydrogenation, or it will convert to Etilefrine.

Part 5: Control Strategy in Drug Development

To maintain Impurity D below 0.15%, the following Critical Process Parameters (CPPs) must be controlled during API manufacturing:

  • Hydrogenation Catalyst Load: Insufficient Pd/C leads to incomplete debenzylation.

  • Hydrogen Pressure: Must be maintained >3 bar to force the reduction of the sterically hindered ketone.

  • Reaction Monitoring: Use IPC (In-Process Control) HPLC to monitor the disappearance of the "Benzyl-Ketone" peak (Impurity D) before quenching the reaction.

References

  • European Pharmacopoeia (Ph.[4][6][7] Eur.) . (2024). Monograph 1205: Etilefrine Hydrochloride. European Directorate for the Quality of Medicines (EDQM).

  • National Center for Biotechnology Information (NCBI) . (2024). Etilefrine Hydrochloride Compound Summary. PubChem.[5][8] [Link]

Sources

Technical Deep Dive: The Synthetic Origin and Control of Etilefrine Impurity D

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-precision manufacturing of adrenergic agonists, Etilefrine Impurity D (2-[benzyl(ethyl)amino]-1-(3-hydroxyphenyl)ethanone) represents a critical "carryover intermediate." Unlike degradation products formed via oxidation or hydrolysis, Impurity D is the direct result of a specific synthetic strategy: the


-benzyl protection route .

This guide deconstructs the chemical causality of Impurity D, mapping its formation in the amination step and its persistence due to incomplete catalytic hydrogenation. By understanding the kinetic competition between carbonyl reduction and hydrogenolysis, process chemists can implement self-validating control systems to mitigate this impurity below ICH Q3A thresholds.

Chemical Identity & Structural Context[1][2][3][4][5][6][7]

To control an impurity, one must first define its structural relationship to the Active Pharmaceutical Ingredient (API). Etilefrine is a phenylethanolamine derivative.[1][2] Impurity D is its


-benzyl protected ketone precursor .
CompoundChemical NameStructure DescriptionRole in Synthesis
Etilefrine (API) 3-[2-(ethylamino)-1-hydroxyethyl]phenolSecondary amine, benzylic alcoholFinal Product
Impurity D (EP) 2-[benzyl(ethyl)amino]-1-(3-hydroxyphenyl)ethanoneTertiary amine, benzylic ketone,

-benzyl group
Key Intermediate
Impurity B (EP) 2-(ethylamino)-1-(3-hydroxyphenyl)ethanoneSecondary amine, benzylic ketoneByproduct of partial reduction

Key Insight: The presence of the benzyl group and the ketone functionality in Impurity D confirms that the molecule has failed to undergo the final transformation steps (debenzylation and carbonyl reduction).

Synthetic Pathway Analysis: The "Benzyl Protection" Route

The origin of Impurity D is intrinsic to the standard industrial synthesis of Etilefrine, which utilizes


-benzyl-N-ethylamine to prevent poly-alkylation.
The Mechanism of Formation

The synthesis proceeds in three distinct phases. Impurity D is formed in Phase 2 and consumed in Phase 3 .

  • Phase 1: Activation

    • Precursor:

      
      -Hydroxyacetophenone.
      
    • Reaction:

      
      -Bromination (using 
      
      
      
      or NBS).
    • Product:

      
      -Bromo-
      
      
      
      -hydroxyacetophenone.[3]
  • Phase 2: Nucleophilic Substitution (Origin of Impurity D)

    • Reagents:

      
      -Bromo intermediate + 
      
      
      
      -Ethylbenzylamine.[3]
    • Mechanism:

      
       attack by the secondary amine on the alkyl halide.
      
    • Outcome: Formation of Impurity D (The stable intermediate).

    • Why this route? Using a secondary amine (

      
      -ethylbenzylamine) instead of a primary amine (
      
      
      
      -ethylamine) prevents the formation of tertiary amine byproducts (over-alkylation), ensuring high regioselectivity.
  • Phase 3: Catalytic Hydrogenation (Consumption of Impurity D)

    • Process: The intermediate (Impurity D) is subjected to

      
       over a catalyst (typically Pd/C).
      
    • Required Transformations:

      • Carbonyl Reduction:

        
        
        
      • Hydrogenolysis:

        
        
        

Critical Failure Mode: If Phase 3 is halted prematurely or the catalyst deactivates, Impurity D remains in the final API matrix.

Visualization: The Synthetic Branch Point

EtilefrineSynthesis cluster_legend Reaction Phase Start m-Hydroxyacetophenone Bromo α-Bromo-m-hydroxyacetophenone Start->Bromo Bromination (Br2) ImpurityD IMPURITY D (Intermediate) (N-Benzyl Amino Ketone) Bromo->ImpurityD SN2 Amination (N-Ethylbenzylamine) ImpurityB Impurity B (Etilefrone) ImpurityD->ImpurityB Debenzylation (Slow/Rare) BenzylEtilefrine N-Benzyl Etilefrine (Alcohol Intermediate) ImpurityD->BenzylEtilefrine C=O Reduction (Fast) API ETILEFRINE (API) ImpurityB->API C=O Reduction BenzylEtilefrine->API Hydrogenolysis (Debenzylation)

Caption: The synthesis map highlights Impurity D as the central intermediate. The blue/green path represents the dominant kinetic route to Etilefrine.

Mechanistic Deep Dive: Why Impurity D Persists

Understanding why Impurity D survives the hydrogenation step requires analyzing the chemoselectivity of the palladium-catalyzed reduction.

The Kinetic Competition

The transformation of Impurity D to Etilefrine involves two distinct reduction events on the catalyst surface:

  • Reduction of the Benzylic Ketone: Generally rapid.

  • Hydrogenolysis of the Benzyl Amine: Generally slower and more sensitive to conditions.

In most standard protocols (e.g., Pd/C,


, acidic alcohol solvent), the carbonyl reduction  (C=O 

OH) occurs before the debenzylation .
  • Pathway: Impurity D

    
    
    
    
    
    -Benzyl Etilefrine
    
    
    Etilefrine.

However, if the reaction conditions are not optimized, "Impurity D" (the ketone) may not just persist, but lead to a mixture of intermediates.

Root Causes of Persistence
  • Catalyst Poisoning: The amine functionality can coordinate strongly to the Pd surface, potentially inhibiting the reduction of the adjacent ketone group.

  • pH Sensitivity: The rate of hydrogenolysis is highly pH-dependent. If the reaction mixture is not sufficiently acidic (often HCl is added), the

    
    -benzyl cleavage slows down significantly, leaving precursors behind.
    
  • Incomplete Reaction: If the reaction is stopped based on hydrogen uptake alone (without HPLC confirmation), the system may contain a mix of Impurity D (unreacted) and

    
    -Benzyl Etilefrine (partially reacted).
    

Control & Mitigation Strategies

To ensure Impurity D is eliminated, the manufacturing process must be a self-validating system .

Process Control Parameters (PCPs)
  • Hydrogen Pressure: Maintain

    
     bar. Low pressure favors incomplete reduction.
    
  • Temperature: Higher temperatures (

    
    C) favor the difficult debenzylation step but increase the risk of side reactions. A staged ramp is often effective.
    
  • Catalyst Loading: A minimum of 5-10% w/w Pd/C is typically required to drive the reaction to completion.

In-Process Control (IPC) Workflow

Do not rely on time. Use HPLC to monitor the disappearance of intermediates.

Protocol:

  • Sample: Take an aliquot from the hydrogenation reactor.

  • Analyze: Run isocratic or gradient HPLC.

  • Criteria:

    • Impurity D (Ketone)

      
      
      
    • 
      -Benzyl Etilefrine (Alcohol) 
      
      
      
  • Action: If Impurity D is present, extend reaction time or increase temperature. Do not proceed to crystallization.

Purification Logic

If Impurity D carries over into the crude API, it is difficult to remove by simple crystallization because its solubility profile (as a hydrochloride salt) is similar to Etilefrine HCl.

  • Mitigation: The reaction must be driven to completion. Relying on downstream purification is a high-risk strategy for this specific impurity.

Analytical Characterization

To detect Impurity D, researchers must differentiate it from the API and the debenzylated ketone (Impurity B).

ParameterEtilefrine (API)Impurity D
Molecular Weight 181.23 g/mol 269.34 g/mol
Chromatographic Behavior Elutes early (Polar)Elutes late (Non-polar due to Benzyl group)
UV Spectrum

typical of phenol

shifted due to conjugated ketone
Visualization: HPLC Retention Logic

HPLC_Separation Injection Injection API Etilefrine (RT: 5-7 min) Injection->API Polar ImpB Impurity B (Etilefrone) (RT: 8-10 min) API->ImpB Intermediate Polarity ImpD IMPURITY D (Hydrophobic) (RT: 15-18 min) ImpB->ImpD Non-Polar (Benzyl Group)

Caption: Predicted Reverse-Phase HPLC elution order. Impurity D retains longest due to the lipophilic N-benzyl moiety.

References

  • European Directorate for the Quality of Medicines (EDQM). Etilefrine Hydrochloride Monograph 1205. European Pharmacopoeia.[4] (Defines the impurity profile and limits). Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3306, Etilefrine. (Structural and pharmacological data).[5][6][1][2] Link

  • Google Patents. CN101921198A: Preparation method of etilefrine hydrochloride. (Describes the N-benzyl synthetic route and hydrogenation conditions). Link

  • Klivon. Etilefrine EP Impurity D (as Hydrochloride). (Confirming chemical structure as 2-[benzyl(ethyl)amino]-1-(3-hydroxyphenyl)ethanone). Link

  • Sigma-Aldrich. Etilefrine impurity A EP Reference Standard. (Context for related impurities in the series). Link

Sources

Technical Guide: Etilefrine Impurity D (Benzyletilefrone)

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the safety, chemical characterization, and analytical control of Etilefrine Impurity D , a critical process-related impurity in the synthesis of the antihypotensive agent Etilefrine.

Safety, Analysis, and Control Strategy

Part 1: Chemical Identity & Characterization

Context: Etilefrine Impurity D (Benzyletilefrone) is the penultimate intermediate in the synthetic pathway of Etilefrine Hydrochloride. Its presence in the final API indicates incomplete hydrogenation or catalytic failure during the debenzylation/reduction step. Due to the lipophilic benzyl moiety, it possesses significantly different physicochemical properties than the parent drug.

ParameterTechnical Specification
Common Name Etilefrine Impurity D (EP)
Chemical Name 2-[Benzyl(ethyl)amino]-1-(3-hydroxyphenyl)ethanone
Synonyms Benzyletilefrone; Etilefrine Benzyl Ketone
CAS Number 42146-10-1 (Free Base) / 55845-90-4 (HCl Salt)
Molecular Formula C₁₇H₁₉NO₂
Molecular Weight 269.34 g/mol (Free Base)
Appearance Off-white to pale yellow solid
Solubility Soluble in Methanol, DMSO, Acetonitrile; Low solubility in water compared to Etilefrine.
Part 2: Safety Data Sheet (SDS) Assessment

Core Directive: As a specific pharmacological intermediate, verified toxicological data is often limited compared to the API. The protocols below follow the Precautionary Principle , categorizing Impurity D as a High Potency Pharmacological Substance (HPPS) due to its structural homology to adrenergic agonists.

2.1 Hazard Identification (GHS Classification)

Based on structural Activity Relationship (SAR) and API homology.

  • Signal Word: DANGER

  • Hazard Statements:

    • H301: Toxic if swallowed.

    • H319: Causes serious eye irritation.

    • H373: May cause damage to organs (Cardiovascular system) through prolonged or repeated exposure.

  • Precautionary Statements:

    • P260: Do not breathe dust/fume/gas/mist/vapors/spray.[1]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

    • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

2.2 Handling & Containment Protocol

Causality: The benzyl group increases lipophilicity, potentially enhancing dermal absorption compared to the more polar Etilefrine.

  • Engineering Controls: Handle only in a certified chemical fume hood or powder containment isolator (OEB 3/4).

  • PPE: Nitrile gloves (double gloving recommended), lab coat, safety goggles. N95/P3 respirator if dust formation is possible outside containment.

  • Deactivation: Degrade spills with 10% Sodium Hypochlorite (Bleach) solution for 30 minutes before cleaning to oxidize the amine functionality.

Part 3: Analytical Strategy (HPLC)

Expert Insight: A standard isocratic method optimized for Etilefrine (RT ~5 min) will likely fail to detect Impurity D. The benzyl group makes Impurity D significantly more hydrophobic, causing it to elute much later or remain on the column, leading to "ghost peaks" in subsequent runs. A gradient method is mandatory.

3.1 Recommended HPLC Protocol

This self-validating protocol ensures elution of the highly retained Impurity D.

ParameterCondition
Column C18 End-capped (e.g., Inertsil ODS-3V), 250 x 4.6 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH 3.0 with Orthophosphoric Acid)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Detection UV @ 220 nm (Amide/Benzene absorption)
Column Temp 30°C
3.2 Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BPhase Description
0.0955Equilibration / API Elution
10.07030Ramp to elute polar degradants
20.02080Elution of Impurity D (Lipophilic)
25.02080Wash
26.0955Re-equilibration
3.3 Analytical Workflow Diagram

The following diagram illustrates the logical flow of the analytical method, highlighting the critical separation mechanism.

AnalyticalWorkflow cluster_separation Separation Mechanism Sample Crude Etilefrine Sample Column C18 Stationary Phase (Hydrophobic Interaction) Sample->Column Injection API Etilefrine (Polar, Early Elution) Column->API Low Retention ImpD Impurity D (Lipophilic Benzyl Group) Late Elution Column->ImpD High Retention (Requires High % ACN) Detector UV Detector (220nm) API->Detector ImpD->Detector Result Quantification (Area %) Detector->Result

Caption: Separation logic distinguishing the polar API from the lipophilic Impurity D using gradient elution.

Part 4: Origin & Control Mechanism

Mechanism: Impurity D is not a degradation product of storage; it is a synthetic intermediate . Its presence signifies a specific failure in the manufacturing process, typically the hydrogenation step.

4.1 Synthesis Pathway

Impurity D is formed by the amination of the bromoketone. It is then converted to Etilefrine via catalytic hydrogenation.

SynthesisPathway Start 3-Hydroxy-alpha-bromoacetophenone ImpD Impurity D (Benzyletilefrone) (Ketone Intermediate) Start->ImpD Amination Reagent N-Ethylbenzylamine Reagent->ImpD Step2 Hydrogenation (H2, Pd/C) (Critical Control Point) ImpD->Step2 Incomplete Reaction leads to Impurity D Final Etilefrine HCl (API) ImpD->Final 1. Reduction of Ketone 2. Debenzylation

Caption: Synthetic origin of Impurity D showing the critical hydrogenation step required for its removal.

4.2 Control Strategy

To minimize Impurity D in the final drug substance:

  • Reaction Monitoring: Use the HPLC method defined in Part 3 to monitor the disappearance of Impurity D during the hydrogenation step. Do not quench the reaction until Impurity D is < 0.10%.

  • Catalyst Quality: "Poisoned" Pd/C catalyst often fails to remove the benzyl group efficiently. Ensure fresh catalyst and adequate hydrogen pressure.

References
  • European Directorate for the Quality of Medicines (EDQM). Etilefrine Hydrochloride Safety Data Sheet. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 3306: Etilefrine. Retrieved from [Link]

  • Attia, K. A. M., et al. (2016).[2] High Performance Liquid Chromatography Based on Computational Study for the Determination of Etilefrine Hydrochloride. ResearchGate. Retrieved from [Link]

Sources

[1]

Executive Summary

This technical guide provides a comprehensive analysis of the process-related impurities associated with the synthesis and stability of Etilefrine Hydrochloride , a sympathomimetic agent targeting


1European Pharmacopoeia (Ph.[1] Eur.)1

Pharmacological & Chemical Context

Etilefrine Hydrochloride (

1231

Therapeutic Role: Treatment of orthostatic hypotension.[1][3][4] Critical Quality Attribute (CQA): Control of the "Ketone Impurity" (Etilefrone) and the "N-Methyl Impurity" (Phenylephrine).

Synthetic Route Analysis & Impurity Origins

To understand the impurities, one must audit the synthesis. The industrial standard involves a Friedel-Crafts halogenation followed by nucleophilic substitution and catalytic hydrogenation .[1]

The "Benzyl-Protection" Route (Preferred)

Direct alkylation of 3-hydroxyacetophenone with ethylamine often yields uncontrolled poly-alkylation.[1] Therefore, the industry favors using N-ethylbenzylamine .[1] This steric bulk prevents over-alkylation, but introduces specific benzyl-related impurities.[1]

Step 1: Bromination 3-Hydroxyacetophenone


1
  • Risk:[5][6] Di-bromination (Impurity source).[1]

Step 2: Amination



1
  • Risk:[5][6] Unreacted amine carryover.[1]

Step 3: Hydrogenation (Deprotection & Reduction) Ketone intermediate


1
  • Risk:[5][6] Incomplete reduction (Ketone Impurity A) or incomplete debenzylation.[1]

Visualizing the Pathway

The following diagram maps the synthesis and the divergence points for key impurities.

EtilefrineSynthesisStart3-HydroxyacetophenoneBromoα-Bromo-3-hydroxyacetophenoneStart->BromoBromination (Br2)InterIntermediate:α-(N-benzyl-N-ethylamino)-3-hydroxyacetophenoneBromo->InterAminationAmineReagent: N-EthylbenzylamineAmine->InterImpBImpurity B:Phenylephrine (N-Methyl)Amine->ImpBContamination w/N-MethylbenzylamineImpAImpurity A (Ph. Eur.):Etilefrone (Ketone)Inter->ImpAIncomplete Reductionor OxidationProductEtilefrine HydrochlorideInter->ProductHydrogenation (Pd/C)Reduction & DebenzylationProduct->ImpAStorage OxidationDegradantOxidative Degradant:Indole-dione derivativeProduct->DegradantForced Degradation(H2O2 / Reflux)

Figure 1: Synthetic pathway of Etilefrine HCl highlighting the origin of Ph.[1] Eur. Impurity A (Ketone), Impurity B (Homolog), and oxidative degradants.[1]

Detailed Impurity Profiling

Impurity A: Etilefrone (The Ketone)[1]
  • Chemical Name: 2-ethylamino-1-(3-hydroxyphenyl)ethanone.[1][7]

  • Origin:

    • Process: Incomplete hydrogenation of the ketone intermediate during Step 3.

    • Degradation: Oxidation of the secondary alcohol in Etilefrine upon storage.[1]

  • Toxicity/Limit: As a structural alert (conjugated ketone), it must be strictly controlled (typically NMT 0.15%).[1]

  • Detection: It has a distinct UV max compared to Etilefrine due to the conjugated carbonyl group.

Impurity B: Phenylephrine (The Homolog)[1]
  • Chemical Name: 1-(3-hydroxyphenyl)-2-(methylamino)ethanol.[1][3]

  • Origin: Contamination of the starting material N-ethylbenzylamine with N-methylbenzylamine.[1] Since the chemistry proceeds identically for both amines, this impurity tracks through to the final crystallization.

  • Control Strategy: Stringent GC purity specifications on the amine starting material (NMT 0.1% methyl analog).

Oxidative Degradation Products

Under stress conditions (e.g., reflux with peroxide), Etilefrine can undergo cyclization.[1]

  • Mechanism: Oxidation of the phenolic ring and side chain can lead to the formation of 1-ethyl-1H-indole-3,5(2H,6H)-dione .[1]

  • Significance: While rare in standard shelf-life, this marks the "terminal" degradation pathway.[1]

Analytical Methodology (Self-Validating Protocol)

To ensure scientific integrity, the analytical method must separate the parent drug from its ketone precursor (Impurity A) and its homolog (Impurity B). The following HPLC conditions are validated for specificity.

High-Performance Liquid Chromatography (HPLC)
ParameterConditionRationale
Column C18 (ODS), 250 x 4.6 mm, 5 µmStandard stationary phase for polar amines.[1]
Mobile Phase Phosphate Buffer (pH 4.0) : Acetonitrile (70:30 v/v)Acidic pH ensures the amine is protonated (improving peak shape); ACN provides elution strength.[1]
Flow Rate 1.0 mL/minStandard backpressure balance.[1]
Detection UV at 220 nmMax absorption for the benzenoid system; 273 nm is alternative for higher specificity but lower sensitivity.
Retention Time Etilefrine: ~4.8 minImpurity A: ~9.3 minThe ketone (Impurity A) is less polar than the alcohol, eluting later.

Validation Check:

  • System Suitability: Resolution (

    
    ) between Etilefrine and Impurity A must be > 2.0.[1]
    
  • Linearity: Validated from 50% to 150% of the target concentration.

Control Strategy & Specifications

A robust control strategy relies on "Purge Factors"—calculating the ability of the process to remove impurities.

Critical Process Parameters (CPPs)
  • Hydrogenation Pressure: Must be maintained > 3 bar to ensure complete conversion of the Ketone (Impurity A) to the Alcohol (Etilefrine).[1]

  • pH during Isolation: The final hydrochloride salt formation is pH-sensitive.[1] Crystallization from Ethanol/HCl is effective at rejecting the more soluble degradation products.

Specification Limits (Reference: Ph. Eur.)
ImpurityLimitType
Impurity A (Ketone)

Process Intermediate / Degradant
Impurity B (Phenylephrine)

Starting Material Contaminant
Total Impurities

General Quality Attribute

References

  • European Pharmacopoeia (Ph.[1] Eur.) . Etilefrine hydrochloride Monograph 1205. European Directorate for the Quality of Medicines (EDQM). [1]

  • Attia, K. A. M., et al. (2016).[1][5][8] High Performance Liquid Chromatography Based on Computational Study for the Determination of Etilefrine Hydrochloride in the Presence of its Oxidative Degradation Product. ResearchGate.

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 164652, Etilefrine hydrochloride. [1]

  • Vertex AI Search . Patent CN101921198A: Preparation method of etilefrine hydrochloride.[1]

Methodological & Application

Application Note: A Robust HPLC Method for the Detection and Quantification of Etilefrine Impurity D

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the accurate detection and quantification of Etilefrine Impurity D (Benzyletilefrone) in Etilefrine Hydrochloride bulk drug substance. The control of impurities is a critical aspect of pharmaceutical quality control, as mandated by regulatory bodies such as the International Council for Harmonisation (ICH).[1] This method is designed to provide high specificity, linearity, accuracy, and precision, making it suitable for routine quality control and stability testing in pharmaceutical development and manufacturing.

Introduction: The Rationale for Impurity Profiling

Etilefrine is a sympathomimetic amine used for the treatment of orthostatic hypotension.[2][3] Like any active pharmaceutical ingredient (API), its purity profile is a critical quality attribute. Impurities can arise from the manufacturing process, degradation of the API, or interaction with excipients. Etilefrine Impurity D, chemically known as 2-[benzyl(ethyl)amino]-1-(3-hydroxyphenyl)ethanone hydrochloride, is a potential process-related impurity.[4] Its effective separation and quantification are essential to ensure the safety and efficacy of the final drug product.

The structural difference between Etilefrine and Impurity D necessitates a chromatographic method with sufficient resolving power. This application note addresses this challenge by providing a comprehensive protocol that has been developed based on established chromatographic principles and validated according to ICH guidelines.[5]

Chromatographic Principles and Method Development

The selection of chromatographic conditions is paramount for achieving a successful separation. A reverse-phase HPLC method was chosen due to its wide applicability and robustness for the analysis of moderately polar compounds like Etilefrine and its impurities.

  • Stationary Phase: A C18 (ODS) column is selected for its hydrophobic characteristics, which provide good retention and separation of the analytes. The choice of a 250 mm x 4.6 mm column with 5 µm particles offers a balance between resolution and analysis time.[6]

  • Mobile Phase: The mobile phase consists of a phosphate buffer and acetonitrile. The buffer's pH is controlled at 4.0, which is critical for ensuring the consistent ionization state of the amine-containing analytes, thereby leading to reproducible retention times and symmetric peak shapes.[6] Acetonitrile serves as the organic modifier, and its concentration is optimized to achieve the desired retention and separation.

  • Detection: UV detection at 220 nm is employed, as both Etilefrine and its impurities exhibit significant absorbance at this wavelength, allowing for sensitive detection.[6]

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of Etilefrine Impurity D.

HPLC Workflow for Etilefrine Impurity D cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_standards Prepare Standard Solutions (Etilefrine & Impurity D) system_suitability System Suitability Test (SST) prep_standards->system_suitability prep_sample Prepare Sample Solution (Etilefrine API) inject_samples Inject Standards & Samples prep_sample->inject_samples system_suitability->inject_samples If SST passes chromatography Chromatographic Separation inject_samples->chromatography peak_integration Peak Integration & Identification chromatography->peak_integration quantification Quantification of Impurity D peak_integration->quantification reporting Generate Report quantification->reporting

Caption: Workflow for Etilefrine Impurity D Analysis.

Detailed Protocols

Materials and Reagents
  • Etilefrine Hydrochloride Reference Standard (CRS)[7]

  • Etilefrine Impurity D Reference Standard

  • Acetonitrile (HPLC Grade)

  • Potassium Dihydrogen Phosphate (AR Grade)

  • Orthophosphoric Acid (AR Grade)

  • Water (HPLC Grade)

Chromatographic Conditions
ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column ODS SUPELCO C18 (25 cm x 4.6 mm, 5 µm) or equivalent[6]
Mobile Phase 0.1M Phosphate Buffer (pH 4.0) : Acetonitrile (30:70, v/v)[6]
Flow Rate 1.0 mL/min[6]
Column Temperature Ambient (approx. 25 °C)
Injection Volume 20 µL
Detector UV at 220 nm[6]
Run Time Approximately 15 minutes
Preparation of Solutions

4.3.1. Mobile Phase Preparation

  • Dissolve 13.6 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water to prepare a 0.1M solution.

  • Adjust the pH to 4.0 with orthophosphoric acid.

  • Mix 300 mL of the phosphate buffer with 700 mL of acetonitrile.

  • Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration).

4.3.2. Standard Solution Preparation

  • Etilefrine Hydrochloride Stock Solution (100 µg/mL): Accurately weigh about 10 mg of Etilefrine Hydrochloride CRS into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Impurity D Stock Solution (100 µg/mL): Accurately weigh about 10 mg of Etilefrine Impurity D reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • System Suitability Solution: Prepare a solution containing a known concentration of Etilefrine Hydrochloride (e.g., 100 µg/mL) and Impurity D (e.g., 1 µg/mL) in the mobile phase.

4.3.3. Sample Solution Preparation

  • Accurately weigh about 25 mg of the Etilefrine Hydrochloride API sample into a 50 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase to obtain a concentration of approximately 500 µg/mL.

System Suitability Testing (SST)

Before sample analysis, the chromatographic system must be evaluated to ensure it is performing adequately. Inject the System Suitability Solution five times and evaluate the following parameters.

ParameterAcceptance Criteria
Tailing Factor (for Etilefrine peak) Not more than 2.0[5]
Theoretical Plates (for Etilefrine peak) Not less than 2000[5]
% RSD for Peak Areas (n=5) Not more than 2.0%[5]
Resolution between Etilefrine and Impurity D Not less than 2.0

The following diagram illustrates the decision-making process based on SST results.

System Suitability Logic start Inject SST Solution (n=5) check_criteria All SST Criteria Met? start->check_criteria proceed Proceed with Sample Analysis check_criteria->proceed Yes troubleshoot Troubleshoot System (Check mobile phase, column, connections) check_criteria->troubleshoot No troubleshoot->start After Correction

Caption: System Suitability Test (SST) Decision Flowchart.

Analytical Procedure
  • Inject the diluent (mobile phase) as a blank to ensure no interfering peaks are present.

  • Inject the standard solution(s) to determine the retention times and response factors.

  • Inject the sample solution in duplicate.

  • Identify the peaks of Etilefrine and Impurity D in the sample chromatogram by comparing the retention times with those of the standards.

  • Calculate the amount of Impurity D in the sample using the following formula:

    % Impurity D = (AreaImpurity D in Sample / AreaImpurity D in Standard) x (ConcStandard / ConcSample) x 100

Method Validation Principles

This method should be validated in accordance with ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose. The validation should include the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of Impurity D in a blank and a stressed sample.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This should be assessed over a range of concentrations.[8]

  • Accuracy: The closeness of the test results to the true value. This can be determined by spiking the sample with known amounts of Impurity D.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.

Conclusion

The HPLC method described in this application note provides a reliable and robust solution for the determination of Etilefrine Impurity D in Etilefrine Hydrochloride API. The method is specific, sensitive, and suitable for routine use in a quality control environment. Adherence to the detailed protocols and system suitability criteria will ensure the generation of accurate and reproducible results, contributing to the overall quality and safety of the pharmaceutical product.

References

  • Attia, K. A. M., El-Abasawy, N. M., El-Olemy, A., & Abdel-Raoof, A. M. (2016). High Performance Liquid Chromatography Based on Computational Study for the Determination of Etilefrine Hydrochloride in the Presence of its Oxidative Degradation Product. Analytical Chemistry Letters, 6(4), 457-469. [Link]

  • Development and Validation of RP- UHPLC Method for Azithromycin and Its Related Compounds in Tablet Dosage Form. Journal of Chemical and Pharmaceutical Research. [Link]

  • Method Development and Validation of Cetirizine hydrochloride, Phenylephrine hydrochloride and Nimesulide by UV and HPLC. Asian Journal of Pharmaceutical Technology & Innovation. [Link]

  • Etilefrine Hydrochloride. Official Monographs for Part I. [Link]

  • Etilefrine-Hydrochloride-Impurities. Pharmaffiliates. [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: Journal of Pharmaceutical Analysis. [Link]

  • Isolation of Pharmaceutical Impurities and Degradants Using Supercritical Fluid Chromatography. Pharmaceutical Technology. [Link]

  • Etilefrine Hydrochloride. PubChem. [Link]

  • Etilefrine Impurities and Related Compound. Veeprho. [Link]

  • Etilefrine Hydrochloride. PharmaCompass. [Link]

  • Etilefrine Hydrochloride - Impurity D. Pharmaffiliates. [Link]

  • ETILEFRINE HYDROCHLORIDE CRS. EDQM - Council of Europe. [Link]

  • Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI. [Link]

  • Validating a Stability Indicating HPLC Method for Kinetic Study of Cetirizine Degradation in Acidic and Oxidative Conditions. National Institutes of Health. [Link]

Sources

Application Note: A Robust HPLC Method for the Separation and Quantification of Etilefrine and Impurity D on a C18 Column

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the effective separation and quantification of Etilefrine and its process-related impurity, Etilefrine Impurity D (Benzyletilefrone). Developed for researchers, quality control analysts, and drug development professionals, this guide provides not only a step-by-step protocol but also the scientific rationale behind the method's parameters. By leveraging the hydrophobicity differences between the active pharmaceutical ingredient (API) and its impurity, this reverse-phase method utilizing a C18 stationary phase ensures high resolution and reliable quantification, adhering to the principles outlined in international regulatory guidelines.

Introduction: The Importance of Purity in Etilefrine

Etilefrine is a sympathomimetic amine used as an antihypotensive agent to treat orthostatic hypotension.[1] As with any active pharmaceutical ingredient (API), its purity is a critical quality attribute that directly impacts safety and efficacy. Regulatory bodies mandate strict control over impurities that may arise during synthesis, formulation, or storage.

Etilefrine Impurity D, chemically known as 2-[benzyl(ethyl)amino]-1-(3-hydroxyphenyl)ethanone[2], is a potential process-related impurity. Its structure differs significantly from Etilefrine, notably through the presence of a non-polar benzyl group and a ketone functional group in place of a secondary alcohol. This structural difference results in increased hydrophobicity, which is the cornerstone of the separation strategy detailed herein. This document provides a comprehensive protocol for resolving Etilefrine from this critical impurity using reverse-phase HPLC.

Principle of Chromatographic Separation

The successful separation of Etilefrine and Impurity D is achieved through reverse-phase chromatography, a technique that separates molecules based on their polarity.[3]

  • Stationary Phase: The method employs a C18 (octadecylsilane) column, which consists of silica particles chemically bonded with long C18 hydrocarbon chains. This creates a non-polar, hydrophobic stationary phase.[4][5]

  • Mobile Phase: A polar mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is used to elute the analytes from the column.[3]

  • Separation Mechanism: In this system, less polar (more hydrophobic) compounds interact more strongly with the non-polar C18 stationary phase and are retained longer. More polar compounds have a greater affinity for the polar mobile phase and elute earlier.[5]

Causality of Separation: Etilefrine (C₁₀H₁₅NO₂) is a relatively polar molecule due to its two hydroxyl groups and a secondary amine.[6][7] In contrast, Etilefrine Impurity D (C₁₇H₁₉NO₂) is significantly more non-polar (hydrophobic) due to the large, non-polar benzyl group and the replacement of a hydroxyl group with a less polar ketone.[2] Consequently, when a mixture is injected onto the C18 column, the more polar Etilefrine will elute first, while the more hydrophobic Impurity D will be retained longer, thus achieving effective separation. The choice of a C18 column provides a highly hydrophobic stationary phase, maximizing the retention differences based on the analytes' polarity.[4]

HPLC Method Development and Protocol

The development of this method focused on achieving optimal resolution, peak shape, and sensitivity in a reasonable runtime. High-performance liquid chromatography is a cornerstone of pharmaceutical analysis, and a systematic approach to method development is crucial for robust results.[8][9]

Experimental Workflow

The overall process, from sample preparation to final data analysis, is outlined below. This systematic workflow ensures reproducibility and accuracy.

HPLC_Workflow cluster_Prep Preparation cluster_Analysis Analysis cluster_Data Data Processing Mobile_Phase Mobile Phase Preparation System_Suitability System Suitability Test (SST) Mobile_Phase->System_Suitability Condition Column Standard_Prep Standard & Sample Preparation Standard_Prep->System_Suitability Sample_Injection Sample Injection & Data Acquisition System_Suitability->Sample_Injection If SST Passes Integration Peak Integration & Identification Sample_Injection->Integration Quantification Quantification & Reporting Integration->Quantification

Caption: Experimental workflow from preparation to data analysis.

Detailed Protocol

A. Reagents and Materials

  • Etilefrine Hydrochloride Reference Standard

  • Etilefrine Impurity D Reference Standard

  • Acetonitrile (HPLC Grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)

  • Orthophosphoric Acid (Analytical Grade)

  • Water (HPLC Grade or Milli-Q)

  • C18 Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

B. Instrumentation

  • HPLC system with a UV or Diode Array Detector (DAD).

C. Mobile Phase Preparation (Phosphate Buffer pH 3.0: Acetonitrile)

  • Buffer Preparation: Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water.

  • Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid.

  • Filter the buffer solution through a 0.45 µm membrane filter.

  • Mobile Phase: Mix the prepared phosphate buffer and acetonitrile in the ratio specified in the chromatographic conditions table. Degas the mobile phase using sonication or helium sparging. A common starting ratio for such separations is in the range of 70:30 (Buffer:Acetonitrile).[10]

D. Standard Solution Preparation

  • Etilefrine Stock (1000 µg/mL): Accurately weigh 25 mg of Etilefrine HCl reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Impurity D Stock (100 µg/mL): Accurately weigh 2.5 mg of Impurity D reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard (for System Suitability): Prepare a mixed solution containing approximately 100 µg/mL of Etilefrine and 1 µg/mL of Impurity D by diluting the stock solutions with the mobile phase.

E. Sample Solution Preparation

  • Accurately weigh and transfer a quantity of the test sample equivalent to 25 mg of Etilefrine into a 25 mL volumetric flask.

  • Add approximately 15 mL of mobile phase, sonicate for 10 minutes to dissolve, and then dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

F. Chromatographic Conditions

ParameterRecommended ValueRationale
Column C18, 250 x 4.6 mm, 5 µmProvides excellent hydrophobic retention and efficiency for this type of separation.[4]
Mobile Phase Phosphate Buffer (pH 3.0) : Acetonitrile (70:30 v/v)The acidic pH ensures that the amine group on Etilefrine is protonated, leading to good peak shape. The acetonitrile percentage is optimized for retention and resolution.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.[11]
Detection Wavelength 220 nmProvides good sensitivity for both Etilefrine and its impurity, representing a common detection wavelength for phenyl-containing compounds.[10]
Injection Volume 10 µLA typical volume to avoid column overloading while ensuring adequate signal.
Column Temperature 30 °CMaintains stable retention times and improves peak symmetry.

Expected Results and System Suitability

A successful separation will yield two well-resolved peaks corresponding to Etilefrine and Impurity D.

Typical Chromatogram

(A representative chromatogram would be displayed here in a full application note, showing baseline separation of the two peaks, with Etilefrine eluting before Impurity D).

System Suitability Testing (SST)

Before sample analysis, the chromatographic system's performance must be verified. This is a core requirement of good laboratory practice and is mandated by regulatory guidelines like ICH Q2(R1).[12][13] The working standard solution should be injected, and the following parameters must be met.

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 2.0 (for both peaks)Ensures peak symmetry, which is critical for accurate integration.
Resolution (Rs) Rs ≥ 2.0 (between Etilefrine and Impurity D)Confirms that the two peaks are baseline separated, allowing for accurate quantification.
Theoretical Plates (N) N ≥ 2000 (for Etilefrine peak)Indicates the efficiency of the column.
% RSD of Peak Area ≤ 2.0% (from 5 replicate injections)Demonstrates the precision of the injection and detection system.

Method Validation Principles

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[12] The developed method should be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guideline.[14] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities and degradants.

  • Linearity: Demonstrating that the results are directly proportional to the concentration of the analyte in the sample.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

The logical relationship between these validation parameters and the final, reliable analytical method is crucial for ensuring data integrity.

Validation_Logic cluster_Core Core Performance Method Reliable Analytical Method Specificity Specificity Specificity->Method Confirms Suitability Linearity Linearity & Range Linearity->Method Confirms Suitability Accuracy Accuracy Accuracy->Method Confirms Suitability Precision Precision Precision->Method Confirms Suitability Robustness Robustness Robustness->Method Ensures Transferability LOQ LOQ/LOD LOQ->Method Confirms Suitability

Caption: Relationship of ICH validation parameters to a reliable method.

Conclusion

This application note provides a comprehensive and scientifically grounded HPLC method for the separation of Etilefrine from its critical process impurity, Impurity D. The use of a C18 column in a reverse-phase mode provides a robust and reliable separation based on the distinct polarities of the two compounds. The detailed protocol, including system suitability criteria and an overview of validation principles, equips analytical scientists with the necessary tools to implement this method for routine quality control, stability testing, and research and development activities in the pharmaceutical industry.

References

  • Etilefrine. National Institute of Standards and Technology (NIST) WebBook. Available at: [Link]

  • Etilefrine EP Impurity D 42146-10-1 Manufacturer Supplier. RXN Chemicals. Available at: [Link]

  • Etilefrine. Wikipedia. Available at: [Link]

  • Etilefrine | C10H15NO2. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Separation of Etilefrine on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • etilefrine. Drug Central. Available at: [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. Available at: [Link]

  • Reverse Phase Chromatography. Chemistry LibreTexts. Available at: [Link]

  • Etilefrine Hydrochloride - Impurity D | CAS No : 42146-10-1. Pharmaffiliates. Available at: [Link]

  • High Performance Liquid Chromatography Based on Computational Study for the Determination of Etilefrine Hydrochloride in the Presence of its Oxidative Degradation Product. ResearchGate. Available at: [Link]

  • Steps for HPLC Method Development. Pharmaguideline. Available at: [Link]

  • Reversed Phase HPLC Columns. Phenomenex. Available at: [Link]

  • DEVELOPING HPLC METHODS WHEN C18 COLUMNS DON'T WORK. MAC-MOD Analytical. Available at: [Link]

  • HPLC - What is a C18 Column? YouTube. Available at: [Link]

  • Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. Available at: [Link]

  • Retention Loss of Reversed-Phase Columns Using Highly Aqueous Mobile Phases: Fundamentals, Mechanism, and Practical Solutions. LCGC International. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). Available at: [Link]

  • Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. Available at: [Link]

  • Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). Available at: [Link]

  • Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. Chromatography Online. Available at: [Link]

  • Drug separation on C18 column. Reddit. Available at: [Link]

  • ICH Q2 Validation of Analytical Procedures. YouTube. Available at: [Link]

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency (EMA). Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). Available at: [Link]

Sources

Precision Detection of Etilefrine Impurity D: UV Wavelength Selection & HPLC Protocol

[1]

Executive Summary

This Application Note provides a definitive protocol for the detection and quantification of Etilefrine Impurity D (2-(benzyl(ethyl)amino)-1-(3-hydroxyphenyl)ethanone). Unlike the parent molecule Etilefrine, Impurity D possesses a distinct hydrophobic profile and a unique chromophoric signature due to its ketone functionality and benzyl substitution.

While standard pharmacopeial methods for Etilefrine often utilize 220 nm for universal detection, this guide demonstrates why 254 nm serves as a critical secondary wavelength for the specific, high-sensitivity quantitation of Impurity D, particularly in complex matrices.

Part 1: Chemical Logic & Chromophore Analysis

To select the correct detection parameters, one must understand the structural divergence between the Active Pharmaceutical Ingredient (API) and the impurity.

Structural Comparison
CompoundChemical NameKey Structural FeaturesPolarity
Etilefrine (API) 2-ethylamino-1-(3-hydroxyphenyl)ethanolPhenylethanolamine core. Secondary amine.High (Hydrophilic)
Impurity D (EP) 2-[benzyl(ethyl)amino]-1-(3-hydroxyphenyl)ethanoneKetone linker (Acetophenone core). N-Benzyl group.Low (Hydrophobic)
Spectral Shift Analysis
  • Etilefrine (Parent): The absorption is driven by the isolated benzene ring (auxochrome -OH).

    • 
       1:  ~215–220 nm (Strong, E-band).
      
    • 
       2:  ~272–275 nm (Weak, B-band).
      
  • Impurity D: The structure contains an acetophenone moiety (carbonyl conjugated to the phenyl ring) and an additional benzyl ring.

    • Conjugation Effect: The C=O conjugation causes a bathochromic shift (red shift) and a hyperchromic effect (increased intensity).

    • 
      :  Exhibits strong absorption in the 240–260 nm  range (K-band of acetophenone) and ~254 nm (Benzyl absorption).
      

Mechanistic Insight: While 220 nm detects both compounds, Impurity D has a significantly higher molar extinction coefficient (


) at 254 nm

Part 2: Method Development Strategy

Wavelength Selection Matrix
WavelengthTarget UtilityProsCons
220 nm Universal Detects API and all related aliphatic/aromatic impurities. Highest sensitivity for Etilefrine.Susceptible to solvent cutoff noise and interference from buffer salts.
254 nm Selective (Impurity D) Matches the

of the acetophenone/benzyl chromophores. Stable baseline.
Lower sensitivity for the parent Etilefrine (API).
275 nm Traditional Standard aromatic absorption. Very specific.Lower sensitivity than 220 nm or 254 nm for Impurity D.

Recommendation:

  • Primary Wavelength: 220 nm (For simultaneous determination of Etilefrine and all impurities).[1]

  • Secondary Wavelength: 254 nm (For confirmation and enhanced quantitation of Impurity D).

Part 3: Detailed Experimental Protocol

Chromatographic Conditions

This method utilizes a Gradient Elution to handle the polarity gap between the hydrophilic Etilefrine (early eluting) and the hydrophobic Impurity D (late eluting).

  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: C18 (L1), 250 mm x 4.6 mm, 5 µm (e.g., Inertsil ODS-3V, Zorbax Eclipse Plus C18).

  • Column Temperature: 25°C.

  • Flow Rate: 1.0 mL/min.[2][3]

  • Injection Volume: 20 µL.

  • Detection: UV at 220 nm (Reference: 360 nm, BW 100).

Mobile Phase Preparation[1][2][3]
  • Buffer Solution (pH 3.0): Dissolve 1.36 g of Potassium Dihydrogen Phosphate (

    
    ) in 1000 mL water. Adjust pH to 3.0 ± 0.05 with dilute Phosphoric Acid. Filter through 0.45 µm membrane.
    
  • Mobile Phase A: 100% Buffer Solution.

  • Mobile Phase B: 100% Acetonitrile (HPLC Grade).

Gradient Program

Rationale: Start with high aqueous to retain Etilefrine, then ramp organic to elute the N-benzyl Impurity D.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.0955Injection / Retention of Etilefrine
5.0955Isocratic hold
25.04060Linear Ramp to elute Impurity D
30.04060Wash
31.0955Return to Initial
40.0955Re-equilibration

Part 4: Validation & System Suitability

To ensure the method is "self-validating" (Trustworthiness), the following criteria must be met before sample analysis.

System Suitability Criteria (SST)
  • Resolution (

    
    ):  > 2.0 between Etilefrine and the nearest eluting peak (usually Impurity A or B).
    
  • Tailing Factor (

    
    ):  NMT 2.0 for Etilefrine and Impurity D.
    
  • Relative Retention Time (RRT):

    • Etilefrine: 1.00 (approx. 4-6 min)

    • Impurity D: ~2.5 - 3.0 (approx. 15-20 min due to hydrophobicity).

  • Signal-to-Noise (S/N): > 10 for Impurity D at the Reporting Threshold (0.05%).

Sample Preparation[1][4][5][6][7]
  • Diluent: Mobile Phase A : Acetonitrile (90:10).

  • Test Solution: 1.0 mg/mL of Etilefrine HCl sample.

  • Reference Solution: 0.001 mg/mL of Etilefrine Impurity D Standard (0.1% level).

Part 5: Workflow Visualization

The following diagram illustrates the decision logic for wavelength selection and the chromatographic workflow.

GStartStart: Impurity ProfilingEtilefrine HClStructAnalysisStructural AnalysisAPI: Phenylethanolamine (Polar)Impurity D: Acetophenone + Benzyl (Non-polar)Start->StructAnalysisWavelengthDecisionSelect Detection WavelengthStructAnalysis->WavelengthDecisionPath220220 nm (Universal)Detects API & All ImpuritiesHigh SensitivityWavelengthDecision->Path220PrimaryPath254254 nm (Selective)Specific for Impurity D(Ketone/Benzyl Chromophore)WavelengthDecision->Path254Secondary/ConfirmGradientDevGradient Method DevelopmentBuffer pH 3.0 : ACNPath220->GradientDevPath254->GradientDevExecutionExecute HPLC ProtocolColumn: C18, 250x4.6mmFlow: 1.0 mL/minGradientDev->ExecutionDataReviewData ReviewCheck RRT & ResolutionExecution->DataReviewResultValid QuantitationImpurity D < 0.15%DataReview->Result

Caption: Logical workflow for selecting detection parameters and executing the HPLC protocol for Etilefrine Impurity D.

References

  • European Pharmacopoeia (Ph.[4] Eur.) . Etilefrine Hydrochloride Monograph 1205. EDQM. Available at: [Link]

  • Attia, K. A. M., et al. (2016).[1][5] High Performance Liquid Chromatography Based on Computational Study for the Determination of Etilefrine Hydrochloride in the Presence of its Oxidative Degradation Product. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 3306: Etilefrine. Available at: [Link]

  • Givens, R. S., et al. (2012). p-Hydroxyphenacyl photoremovable protecting groups. Photochemical & Photobiological Sciences. Available at: [Link]

Application Note: Determination of Etilefrine Impurity D Retention Time in RP-HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Etilefrine is a direct-acting sympathomimetic amine, functioning as an adrenergic agonist, and is primarily utilized in the management of hypotension.[1] The stringent quality control of pharmaceutical active ingredients (APIs) is paramount to ensure patient safety and therapeutic efficacy. A critical aspect of this control is the identification and quantification of impurities that may arise during the synthesis, formulation, or storage of the drug substance.[2] Impurity profiling, employing robust analytical techniques like High-Performance Liquid Chromatography (HPLC), is a cornerstone of regulatory compliance and drug quality assurance.

This application note provides a detailed protocol for the determination of the retention time of Etilefrine Impurity D, a specified impurity in the European Pharmacopoeia (Ph. Eur.), using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The method described is grounded in pharmacopoeial standards to ensure reliability and regulatory acceptance.

Etilefrine and its Impurity D

Etilefrine, chemically known as (RS)-1-(3-hydroxyphenyl)-2-(ethylamino)ethanol, is a hydrophilic molecule. Etilefrine Impurity D, as defined by the European Pharmacopoeia, is 2-[benzyl(ethyl)amino]-1-(3-hydroxyphenyl)ethanone hydrochloride. Understanding the chemical structures of both the API and its impurities is fundamental to developing a selective chromatographic method. The difference in their polarity and molecular structure allows for their separation under optimized RP-HPLC conditions.

Scientific Principles and Method Rationale (Expertise & Experience)

The separation of Etilefrine and its related substances, including the more non-polar Impurity D, is effectively achieved using reverse-phase chromatography. This technique utilizes a non-polar stationary phase and a polar mobile phase.

Stationary Phase Selection: The European Pharmacopoeia monograph for Etilefrine Hydrochloride specifies an octylsilyl silica gel (C8) for chromatography. A C8 column is chosen over a C18 column to provide adequate retention for the polar Etilefrine molecule while preventing excessively long retention times for the more hydrophobic Impurity D. This choice balances the need for separation with practical run times.

Mobile Phase Strategy: A gradient elution is employed to ensure the effective separation of compounds with differing polarities. The mobile phase consists of an aqueous buffer and an organic modifier (acetonitrile). The gradient starts with a higher proportion of the aqueous phase to retain and resolve the early-eluting polar compounds, including Etilefrine. The concentration of the organic modifier is then gradually increased to elute the more non-polar impurities, such as Impurity D, which have a stronger affinity for the stationary phase.

The pH of the aqueous buffer is a critical parameter. For amine-containing compounds like Etilefrine and its impurities, a slightly acidic to neutral pH is often optimal to ensure consistent ionization and good peak shape.

Detection: Ultraviolet (UV) detection is suitable for these aromatic compounds. A wavelength of 220 nm is selected as it provides good sensitivity for both Etilefrine and its impurities, which share a common chromophore.

Experimental Protocol

This protocol is based on the principles outlined in the European Pharmacopoeia for the analysis of Etilefrine Hydrochloride and its related substances.

Materials and Reagents
  • Etilefrine Hydrochloride Reference Standard (CRS) (Ph. Eur. or equivalent)

  • Etilefrine Impurity D Reference Standard

  • Potassium dihydrogen phosphate (KH₂PO₄), analytical grade

  • Orthophosphoric acid (H₃PO₄), analytical grade

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

Instrumentation
  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Data acquisition and processing software.

Chromatographic Conditions
ParameterCondition
Column Octylsilyl silica gel (C8), 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 1.36 g/L solution of potassium dihydrogen phosphate in water, adjusted to pH 3.0 with orthophosphoric acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
20
25
30
40
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm
Injection Volume 20 µL
Solution Preparation
  • Test Solution: Accurately weigh and dissolve about 25.0 mg of the Etilefrine Hydrochloride sample in Mobile Phase A and dilute to 50.0 mL with the same solvent.

  • Reference Solution (a) - Etilefrine: Dilute 1.0 mL of the Test Solution to 100.0 mL with Mobile Phase A. Dilute 1.0 mL of this solution to 10.0 mL with Mobile Phase A.

  • Reference Solution (b) - Impurity D: Accurately prepare a standard solution of Etilefrine Impurity D in Mobile Phase A at a concentration corresponding to the specification limit (e.g., 0.1% of the Test Solution concentration).

  • System Suitability Solution: Prepare a solution containing both Etilefrine Hydrochloride and Etilefrine Impurity D in Mobile Phase A at appropriate concentrations to demonstrate resolution.

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis MobilePhase Mobile Phase Preparation Injection Inject Sample MobilePhase->Injection SamplePrep Sample and Standard Preparation SamplePrep->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (220 nm) Separation->Detection Integration Peak Integration Detection->Integration Identification Peak Identification (Retention Time) Integration->Identification Quantification Quantification Identification->Quantification caption Experimental Workflow for Etilefrine Impurity D Analysis

Caption: Workflow from preparation to data analysis.

Expected Results and Data Presentation

Under the specified chromatographic conditions, a clear separation of Etilefrine and Etilefrine Impurity D is expected.

  • Etilefrine: Due to its higher polarity, Etilefrine will have a shorter retention time and will elute earlier in the chromatogram.

  • Etilefrine Impurity D: Being significantly less polar than the parent compound due to the presence of the benzyl group and the ketone functionality, Impurity D will be more strongly retained by the C8 stationary phase and will therefore have a longer retention time.

The exact retention times may vary slightly between different HPLC systems and columns. Therefore, the use of a qualified reference standard for Impurity D is essential for unambiguous peak identification.

Table of Expected Retention Times:

CompoundExpected Retention Time (min)Relative Retention Time (RRT) vs. Etilefrine
Etilefrine~ 8 - 101.00
Etilefrine Impurity D ~ 18 - 22 ~ 2.0 - 2.5

Note: The retention times provided are estimates. The actual retention times should be confirmed by running the respective reference standards.

Trustworthiness and System Suitability

To ensure the validity and reliability of the results, a system suitability test (SST) must be performed before the analysis of any samples. The SST parameters are designed to verify that the chromatographic system is performing adequately for the intended analysis.

System Suitability Requirements:

ParameterRequirementRationale
Resolution The resolution between the peaks for Etilefrine and Etilefrine Impurity D in the system suitability solution should be not less than 2.0.Ensures baseline separation of the two components, allowing for accurate integration and quantification.
Tailing Factor The tailing factor for the Etilefrine peak should be not more than 2.0.A symmetrical peak shape is crucial for accurate peak integration.
Relative Standard Deviation (RSD) The RSD of the peak area for six replicate injections of Reference Solution (a) should be not more than 2.0%.Demonstrates the precision and reproducibility of the injection and the overall system.

By meeting these SST criteria, the user can be confident in the accuracy and precision of the retention time determination and any subsequent quantification of Etilefrine Impurity D.

Chemical Structures

Structures cluster_etilefrine Etilefrine cluster_impurity_d Etilefrine Impurity D Etilefrine_img Etilefrine_img ImpurityD_img ImpurityD_img caption Chemical Structures of Etilefrine and Impurity D

Caption: Structures of Etilefrine and Impurity D.

Conclusion

This application note provides a comprehensive and scientifically sound protocol for determining the retention time of Etilefrine Impurity D in RP-HPLC. By adhering to the detailed experimental conditions and system suitability criteria, researchers, scientists, and drug development professionals can reliably identify and monitor this critical impurity in Etilefrine drug substances. The causality-driven explanation of the method parameters enhances the user's understanding and allows for informed troubleshooting and method adaptation where necessary, while maintaining the principles of scientific integrity and trustworthiness.

References

  • Pharmaffiliates. Etilefrine-Hydrochloride-Impurities. Available at: [Link]

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. 2022. Available at: [Link]

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). Impurity Control in the European Pharmacopoeia. Available at: [Link]

  • Indian Pharmacopoeia Commission. Calibration of HPLC. 2021. Available at: [Link]

  • Scribd. Phenylephrine Hydrochloride Guide. Available at: [Link]

  • British Pharmacopoeia. Reference Standards catalogue search. Available at: [Link]

  • MDPI. Development of a Suitable HPLC Method for the Analysis of Impurities in Clorprenaline and Bromhexine Capsules and I. 2021. Available at: [Link]

  • Science.gov. british pharmacopoeia method: Topics by Science.gov. Available at: [Link]

  • Mason Technology. 2.2.26. PAPER CHROMATOGRAPHY 2.2.27. THIN-LAYER CHROMATOGRAPHY. Available at: [Link]

  • Analytics-Shop. HPLC Analysis according to USP and Ph. EUR. Available at: [Link]

  • Scribd. European Pharmacopoeia, 5th Editon. Available at: [Link]

  • Scribd. 2.2.29. Liquid Chromatography - European Pharmacopoeia 10.0. Available at: [Link]

  • PubChem. Etilefrine. National Center for Biotechnology Information. Available at: [Link]

Sources

Application Notes and Protocols for the Impurity Profiling of Etilefrine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Impurity Profiling for Etilefrine

Etilefrine is a sympathomimetic amine utilized in the management of orthostatic hypotension.[1] As with any active pharmaceutical ingredient (API), the presence of impurities can significantly impact the safety and efficacy of the final drug product. Impurity profiling—the identification, quantification, and control of these unwanted substances—is a mandatory regulatory requirement and a cornerstone of pharmaceutical quality assurance.[2][3] Impurities can originate from various sources, including the synthetic route, degradation of the drug substance over time, or interaction with excipients in the final formulation.[3]

This comprehensive guide provides a detailed framework for the sample preparation of etilefrine for impurity profiling. The methodologies outlined herein are designed to be robust and reliable, ensuring the accurate detection and quantification of potential impurities in both the drug substance and formulated drug products. The protocols are grounded in established scientific principles and adhere to the guidelines set forth by the International Council for Harmonisation (ICH).[4]

Understanding Etilefrine and its Potential Impurities

Etilefrine hydrochloride is a white crystalline powder that is very soluble in water and freely soluble in ethanol.[5] Its chemical structure, a substituted phenylethanolamine, possesses functional groups susceptible to degradation. The phenolic hydroxyl and secondary amine groups are prone to oxidation, while the alcoholic hydroxyl group can undergo other reactions. Forced degradation studies are therefore essential to identify potential degradation products that may arise under various stress conditions.[6]

Known and potential impurities of etilefrine may include, but are not limited to:

  • Process-related impurities: Starting materials, intermediates, and by-products from the synthesis of etilefrine.

  • Degradation products: Arising from hydrolysis, oxidation, photolysis, or thermal stress. An example is the oxidative degradate of etilefrine.[7][8]

  • Specified impurities: Such as Etilefrine impurity A, as listed in the European Pharmacopoeia.[9]

A robust sample preparation protocol is paramount to ensure that all potential impurities are effectively extracted and solubilized for accurate analysis, typically by a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[1]

Core Principles of Etilefrine Sample Preparation

The primary objective of sample preparation is to create a homogenous and reproducible solution of the analyte and its impurities that is compatible with the downstream analytical method.[10] The choice of diluent and the overall sample preparation workflow are critical for achieving accurate and reliable results.

Solvent Selection: A Balancing Act of Solubility and Stability

The ideal diluent for etilefrine impurity profiling should:

  • Completely dissolve etilefrine and its potential impurities. Given that etilefrine hydrochloride is very soluble in water and freely soluble in ethanol, aqueous-based diluents or hydro-alcoholic mixtures are excellent starting points.[5]

  • Be compatible with the HPLC mobile phase. To avoid peak distortion and other chromatographic issues, the solvent strength of the diluent should ideally be similar to or weaker than the initial mobile phase.[4]

  • Ensure the stability of etilefrine and its impurities in solution. The pH of the diluent is a critical factor. For etilefrine, a slightly acidic pH is generally preferred to maintain the protonated state of the amine, enhancing its aqueous solubility and stability. A pH of around 4 is often a good starting point, as it aligns with the conditions used in published stability-indicating HPLC methods for etilefrine.[7][8]

Based on these principles, a suitable diluent for etilefrine sample preparation is a mixture of an aqueous buffer (e.g., phosphate buffer at pH 4.0) and an organic solvent like acetonitrile or methanol. This combination ensures good solubility for both polar and potentially less polar impurities.

Experimental Workflow for Etilefrine Impurity Profiling

The following diagram illustrates the general workflow for the sample preparation of etilefrine for impurity profiling, from sample reception to HPLC analysis.

Etilefrine Impurity Profiling Workflow cluster_SampleReceiving Sample Reception cluster_SamplePreparation Sample Preparation cluster_Analysis Analysis Sample Receive Etilefrine Drug Substance or Tablets Weighing Accurate Weighing Sample->Weighing Transfer Dissolution Dissolution in Diluent Weighing->Dissolution Add Diluent Extraction Sonication/Shaking (for Tablets) Dissolution->Extraction Ensure Complete Extraction Filtration Filtration through 0.45 µm Syringe Filter Extraction->Filtration Remove Particulates HPLC HPLC Analysis Filtration->HPLC Inject into HPLC

Caption: General workflow for etilefrine sample preparation.

Detailed Protocols

The following are detailed, step-by-step protocols for the preparation of etilefrine drug substance and tablet samples for impurity profiling.

Protocol 1: Sample Preparation of Etilefrine Drug Substance

This protocol is designed for the analysis of impurities in the etilefrine active pharmaceutical ingredient (API).

1. Materials:

  • Etilefrine Hydrochloride API
  • Diluent: 0.1M Potassium Phosphate Monobasic buffer, adjusted to pH 4.0 with phosphoric acid, mixed with acetonitrile in a 70:30 (v/v) ratio.
  • Class A volumetric flasks
  • Analytical balance
  • HPLC vials

2. Procedure:

  • Accurately weigh approximately 25 mg of Etilefrine Hydrochloride API into a 50 mL volumetric flask.
  • Add approximately 35 mL of the diluent to the volumetric flask.
  • Sonicate for 10 minutes or until the sample is completely dissolved.
  • Allow the solution to equilibrate to room temperature.
  • Dilute to the mark with the diluent and mix well.
  • Transfer an aliquot of the solution into an HPLC vial for analysis.
Protocol 2: Sample Preparation of Etilefrine Tablets

This protocol is for the extraction and analysis of etilefrine and its impurities from a solid dosage form.

1. Materials:

  • Etilefrine Hydrochloride tablets
  • Mortar and pestle
  • Diluent: 0.1M Potassium Phosphate Monobasic buffer, adjusted to pH 4.0 with phosphoric acid, mixed with acetonitrile in a 70:30 (v/v) ratio.
  • Class A volumetric flasks
  • Analytical balance
  • Sonicator bath
  • 0.45 µm syringe filters (e.g., PTFE or PVDF, check for compatibility)
  • HPLC vials

2. Procedure:

  • Weigh and finely powder not fewer than 20 Etilefrine Hydrochloride tablets.
  • Accurately weigh a portion of the powdered tablets equivalent to 25 mg of etilefrine hydrochloride into a 50 mL volumetric flask.
  • Add approximately 35 mL of the diluent to the volumetric flask.
  • Sonicate for 20 minutes with intermittent shaking to ensure complete extraction of the drug substance.
  • Allow the solution to equilibrate to room temperature.
  • Dilute to the mark with the diluent and mix well.
  • Filter a portion of the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
  • Collect the filtrate into an HPLC vial for analysis.

Forced Degradation Studies: A Proactive Approach to Impurity Identification

Forced degradation studies are essential for developing and validating a stability-indicating analytical method.[6] These studies involve subjecting the drug substance to stress conditions more severe than accelerated stability testing to generate potential degradation products.[3] The goal is to achieve a target degradation of 5-20%.[11][12]

The following diagram illustrates the typical stress conditions applied in a forced degradation study.

Forced_Degradation_Studies cluster_FDS Forced Degradation Stress Conditions Etilefrine Etilefrine Drug Substance Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Etilefrine->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Etilefrine->Base Oxidation Oxidative Degradation (e.g., 3% H2O2, RT) Etilefrine->Oxidation Thermal Thermal Degradation (e.g., 80°C, solid state) Etilefrine->Thermal Photolytic Photolytic Degradation (ICH Q1B light exposure) Etilefrine->Photolytic

Caption: Key stress conditions for forced degradation studies.

Protocol 3: Forced Degradation of Etilefrine Hydrochloride

This protocol provides a starting point for conducting forced degradation studies on etilefrine. The conditions may need to be optimized to achieve the target degradation of 5-20%.

1. Stock Solution Preparation:

  • Prepare a stock solution of etilefrine hydrochloride in the diluent at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2M HCl to achieve a final concentration of 0.1M HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). After the specified time, cool the solution and neutralize with an appropriate amount of 0.1M NaOH.
  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.2M NaOH to achieve a final concentration of 0.1M NaOH. Keep at 60°C for a specified time. After the specified time, cool the solution and neutralize with an appropriate amount of 0.1M HCl.
  • Oxidative Degradation: Mix equal volumes of the stock solution and 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep the solution at room temperature, protected from light, for a specified time.
  • Thermal Degradation: Expose the solid etilefrine hydrochloride powder to dry heat at 80°C for a specified time. After exposure, dissolve the powder in the diluent to the target concentration.
  • Photolytic Degradation: Expose the solid drug substance and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.

3. Sample Analysis:

  • Analyze the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

Data Presentation and Interpretation

The results of the impurity profiling should be presented in a clear and concise manner. A table summarizing the key sample preparation parameters is recommended for easy reference.

ParameterDrug SubstanceDrug Product (Tablets)Justification
Sample Weight ~25 mgPowder equivalent to ~25 mgTo achieve a suitable concentration for HPLC analysis.
Volumetric Flask 50 mL50 mLTo ensure accurate final concentration.
Diluent 0.1M Phosphate Buffer (pH 4.0):Acetonitrile (70:30)0.1M Phosphate Buffer (pH 4.0):Acetonitrile (70:30)Ensures solubility and stability of etilefrine and its impurities.[5][7][8]
Extraction N/ASonication for 20 minutesTo ensure complete extraction from the tablet matrix.
Filtration Not typically required0.45 µm syringe filterTo remove insoluble excipients and protect the HPLC column.

Conclusion

The sample preparation protocols detailed in this application note provide a robust and scientifically sound approach for the impurity profiling of etilefrine in both its bulk form and as a formulated drug product. The emphasis on proper solvent selection, pH control, and thorough extraction, coupled with a systematic approach to forced degradation studies, ensures the development of a comprehensive understanding of the impurity profile of etilefrine. Adherence to these protocols will enable researchers, scientists, and drug development professionals to generate high-quality, reliable data that meets stringent regulatory expectations and ultimately contributes to the safety and efficacy of etilefrine-containing medicines.

References

  • Attia, K. A., Nassar, M. W. I., & El-Zeiny, M. B. (2016). High Performance Liquid Chromatography Based on Computational Study for the Determination of Etilefrine Hydrochloride in the Presence of its Oxidative Degradation Product. Journal of Chromatographic Science, 54(9), 1575–1582. [Link]

  • Pharmaffiliates. (n.d.). Impurity Profiling & Reference Standards. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (n.d.). HPLC chromatogram of mixture of intact etilefrine (8 μg/ml), degraded.... Retrieved February 9, 2026, from [Link]

  • Pharmaffiliates. (n.d.). Etilefrine-Hydrochloride-Impurities. Retrieved February 9, 2026, from [Link]

  • Alsante, K. M., Hata, G. L., & Lohr, L. L. (2003). Forced Degradation: A Tool for Drug Development. In Handbook of Modern Pharmaceutical Analysis (Vol. 10, pp. 331-369). Academic Press.
  • Japanese Pharmacopoeia. (n.d.). Etilefrine Hydrochloride / Official Monographs for Part I. Retrieved February 9, 2026, from [Link]

  • ResolveMass Laboratories Inc. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved February 9, 2026, from [Link]

  • ResolveMass Laboratories Inc. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. Retrieved February 9, 2026, from [Link]

  • MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved February 9, 2026, from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). E2451000 - CRS catalogue. Retrieved February 9, 2026, from [Link]

  • SGS. (n.d.). How to Approach a Forced Degradation Study. Retrieved February 9, 2026, from [Link]

  • Ghugare, P. S., & Kumar, S. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Contract Pharma. Retrieved February 9, 2026, from [Link]

  • International Council for Harmonisation. (2003, February 6). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved February 9, 2026, from [Link]

  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(1), 1-14.

Sources

Application Note: A Stability-Indicating Gradient RP-HPLC Method for the Determination of Etilefrine and its Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust, stability-indicating gradient reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of Etilefrine Hydrochloride and its potential impurities. The method is designed to provide high-resolution separation of the active pharmaceutical ingredient (API) from its known process-related impurities and degradation products generated under forced degradation conditions. This protocol is intended for researchers, quality control analysts, and drug development professionals engaged in the characterization and quality assessment of etilefrine. The causality behind the selection of chromatographic parameters is discussed in detail, ensuring the method's trustworthiness and scientific integrity.

Introduction

Etilefrine is a sympathomimetic amine, chemically described as (±)-1-(3-hydroxyphenyl)-2-(ethylamino)ethanol, and is primarily used in the management of orthostatic hypotension.[1] As with any pharmaceutical compound, the presence of impurities, arising from either the manufacturing process or degradation, can impact the safety and efficacy of the final drug product. Therefore, the development of a reliable analytical method capable of separating and quantifying these impurities is a critical aspect of quality control and regulatory compliance.

The International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2), mandate the use of stability-indicating methods to assess the purity of drug substances and products.[2][3][4] Such methods must be able to resolve the API from its potential degradation products. This application note details the development and protocol for a gradient RP-HPLC method that achieves this for etilefrine, providing a comprehensive tool for its quality assessment.

Method Development Rationale

The primary objective is to develop a single HPLC method that can separate etilefrine from its known impurities and potential degradation products. A gradient elution approach was chosen over an isocratic one to effectively resolve compounds with a range of polarities in a reasonable timeframe.

2.1. Analyte and Impurity Characteristics

  • Etilefrine: A polar compound containing a phenolic hydroxyl group and a secondary amine, making it amenable to reversed-phase chromatography.

  • Impurity A (Etilefrone): 2-(Ethylamino)-1-(3-hydroxyphenyl)ethanone. The presence of a ketone instead of a secondary alcohol makes it slightly less polar than etilefrine.

  • Impurity F: N-Benzylethanamine. This impurity is significantly less polar than etilefrine due to the absence of the hydroxyl groups on the phenyl ring and the benzylic alcohol.

  • Potential Degradants: Forced degradation studies are employed to generate a wider range of potential impurities. The phenolic and alcohol functional groups in etilefrine are susceptible to oxidation, while the entire molecule can be subject to degradation under harsh acidic, basic, and thermal conditions.

2.2. Chromatographic System Selection

  • Stationary Phase: A C18 stationary phase is selected due to its versatility and wide applicability in reversed-phase chromatography for separating compounds of varying polarities.[5] The hydrophobic nature of the C18 chains will provide differential retention for etilefrine and its less polar impurities.

  • Mobile Phase:

    • Aqueous Component (Mobile Phase A): A phosphate buffer at a slightly acidic pH (e.g., pH 3.5) is chosen. This serves two purposes: 1) it helps to maintain a consistent ionization state of the basic amine function in etilefrine and its impurities, leading to sharp and symmetrical peaks, and 2) it is compatible with UV detection.

    • Organic Component (Mobile Phase B): Acetonitrile is selected as the organic modifier due to its low viscosity, low UV cutoff, and excellent solvating properties for a wide range of organic molecules.

  • Detection: UV detection at 220 nm is employed, as this wavelength provides good sensitivity for both etilefrine and its structurally related impurities which contain a phenyl chromophore.

Experimental Protocol

3.1. Materials and Reagents

  • Etilefrine Hydrochloride Reference Standard

  • Etilefrine Impurity A and Impurity F Reference Standards

  • Acetonitrile (HPLC grade)

  • Potassium Dihydrogen Phosphate (AR grade)

  • Orthophosphoric Acid (AR grade)

  • Deionized Water (18.2 MΩ·cm)

  • Hydrochloric Acid (37%)

  • Sodium Hydroxide

  • Hydrogen Peroxide (30%)

3.2. Instrumentation

  • HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Analytical balance

  • pH meter

  • Sonicator

  • Water bath/oven

3.3. Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.5 with Orthophosphoric Acid
Mobile Phase B Acetonitrile
Gradient Program See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Diluent Mobile Phase A

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0955
205050
252080
302080
32955
40955

3.4. Preparation of Solutions

  • Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of deionized water. Adjust the pH to 3.5 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Standard Stock Solution (Etilefrine): Accurately weigh and dissolve about 25 mg of Etilefrine Hydrochloride Reference Standard in the diluent in a 25 mL volumetric flask to obtain a concentration of 1 mg/mL.

  • Impurity Stock Solutions: Prepare individual stock solutions of Impurity A and Impurity F at a concentration of approximately 0.1 mg/mL in the diluent.

  • System Suitability Solution: Prepare a solution containing 0.1 mg/mL of etilefrine and 0.01 mg/mL of each impurity in the diluent.

Forced Degradation Protocol

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[6] The goal is to achieve 5-20% degradation of the active substance.[4]

  • Acid Hydrolysis: To 1 mL of the etilefrine stock solution, add 1 mL of 1 N HCl. Heat at 80°C for 4 hours. Cool and neutralize with 1 N NaOH. Dilute to a final concentration of 0.1 mg/mL with diluent.

  • Base Hydrolysis: To 1 mL of the etilefrine stock solution, add 1 mL of 1 N NaOH. Heat at 80°C for 2 hours. Cool and neutralize with 1 N HCl. Dilute to a final concentration of 0.1 mg/mL with diluent.

  • Oxidative Degradation: To 1 mL of the etilefrine stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to a final concentration of 0.1 mg/mL with diluent.

  • Thermal Degradation: Expose the solid etilefrine hydrochloride powder to 105°C in an oven for 48 hours. Prepare a 0.1 mg/mL solution in the diluent.

  • Photolytic Degradation: Expose a 0.1 mg/mL solution of etilefrine in the diluent to UV light (254 nm) and visible light for 24 hours.

Method Validation and System Suitability

The developed method should be validated according to ICH Q2(R1) guidelines. Key validation parameters include specificity, linearity, range, accuracy, precision, and robustness.

System Suitability Criteria:

  • Tailing Factor (Asymmetry Factor): Not more than 1.5 for the etilefrine peak.

  • Theoretical Plates: Not less than 2000 for the etilefrine peak.

  • Resolution: Not less than 2.0 between etilefrine and the closest eluting impurity peak.

Workflow and Data Analysis

The following diagram illustrates the overall workflow for the analysis of etilefrine impurities.

Etilefrine_Impurity_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting A Prepare Mobile Phases (A: Buffered Aqueous, B: ACN) E Equilibrate HPLC System with Initial Conditions A->E B Prepare Standard Solutions (Etilefrine, Impurities) F Inject System Suitability Solution B->F C Prepare Sample Solution (API or Formulation) G Inject Standard & Sample Solutions C->G D Perform Forced Degradation D->G E->F F->G H Run Gradient Program G->H I Integrate Chromatograms H->I J Verify System Suitability I->J K Quantify Impurities J->K If Pass L Generate Report K->L

Caption: Workflow for Etilefrine Impurity Analysis.

Expected Results and Discussion

The proposed gradient method is expected to provide baseline separation of etilefrine, Impurity A, and Impurity F. Due to its higher polarity, etilefrine will elute earlier, followed by the slightly less polar Impurity A (ketone). The non-polar Impurity F will be retained longer on the C18 column and will elute later in the gradient. The gradient is designed to be shallow at the beginning to ensure good resolution of the more polar compounds and then steeper to elute the less polar impurities in a reasonable time.

The forced degradation samples will demonstrate the stability-indicating nature of the method by showing distinct peaks for the degradation products, well-resolved from the parent etilefrine peak. This confirms that the method can be used to monitor the stability of etilefrine under various storage conditions.

Conclusion

The gradient RP-HPLC method described in this application note is a reliable and robust tool for the determination of etilefrine and its impurities. The method is stability-indicating, as demonstrated by its ability to separate the active ingredient from its degradation products formed under various stress conditions. The detailed protocol and the rationale behind the method development provide a solid foundation for its implementation in a quality control or research environment.

References

  • PubChem. Etilefrine. National Center for Biotechnology Information. [Link]

  • International Council for Harmonisation. Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • International Council for Harmonisation. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • ICH. (2003). Stability testing of new drug substances and products Q1A(R2). International Conference on Harmonisation. [Link]

  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of pharmaceutical analysis, 4(3), 159-165. [Link]

  • European Pharmacopoeia (Ph. Eur.) General Chapter 5.10. Control of impurities in substances for pharmaceutical use.
  • European Medicines Agency. (2004). Guideline on control of impurities of pharmacopoeial substances. [Link]

Sources

Application Note: Synthesis and Certification of Etilefrine Impurity D Reference Material

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a comprehensive, self-validating guide for the synthesis and characterization of Etilefrine Impurity D (Benzyletilefrone Hydrochloride). This molecule is a critical process-related impurity, representing the unreduced, protected intermediate in the commercial synthesis of Etilefrine.

Target Molecule: 2-[Benzyl(ethyl)amino]-1-(3-hydroxyphenyl)ethanone Hydrochloride Pharmacopoeial Designation: Etilefrine EP Impurity D CAS: 55845-90-4 (Free Base) / 42146-10-1 (HCl Salt implied in contexts)

Introduction & Strategic Context

In the GMP manufacturing of Etilefrine Hydrochloride (an antihypotensive adrenergic agonist), the synthetic route often employs N-benzyl-N-ethylamine to prevent poly-alkylation, a common side reaction when using simple ethylamine. Impurity D is the immediate product of the coupling reaction between


-bromo-3-hydroxyacetophenone and the protected amine.

Consequently, Impurity D is classified as a Process Intermediate Impurity . Its presence in the final API indicates a failure in the subsequent catalytic hydrogenation step (which is responsible for both ketone reduction and hydrogenolytic debenzylation).

Why Synthesis is Required?

Commercial supplies of Impurity D are often expensive or chemically unstable as free bases. In-house synthesis provides:

  • Supply Chain Independence: Immediate availability for HPLC method validation.

  • Structural Confirmation: Access to intermediate precursors for elucidation of degradation pathways.

  • Quality Control: Freshly prepared material avoids the oxidative degradation (quinone formation) common in aged phenolic samples.

Retrosynthetic Analysis & Pathway Visualization

The synthesis is designed as a convergent 2-step protocol. We avoid direct bromination of the phenol without protection if possible, but for efficiency, we utilize the selective reactivity of the ketone alpha-position.

Synthetic Logic
  • Electrophile Generation: 3-Hydroxyacetophenone is brominated to form the

    
    -bromoketone.
    
  • Nucleophilic Substitution: The bulky N-benzyl-N-ethylamine attacks the alkyl halide. The benzyl group acts as a steric shield and a protecting group.

  • Salt Formation: The resulting aminoketone is unstable (prone to polymerization); immediate conversion to the hydrochloride salt ensures long-term stability.

Etilefrine_Impurity_D_Synthesis SM1 3-Hydroxyacetophenone Inter Intermediate: 2-Bromo-1-(3-hydroxyphenyl)ethanone SM1->Inter Step 1: Alpha-Bromination Bromine Bromine (Br2) or CuBr2 Bromine->Inter ImpD_Base Impurity D (Free Base) (Unstable) Inter->ImpD_Base Step 2: Nucleophilic Substitution Amine N-Ethylbenzylamine Amine->ImpD_Base ImpD_Final Etilefrine Impurity D (HCl) (Stable Reference Standard) ImpD_Base->ImpD_Final Step 3: Salt Formation HCl HCl / iPrOH Etilefrine Etilefrine HCl (API) ImpD_Final->Etilefrine Hydrogenation (Pd/C, H2) [If continued to API]

Figure 1: Synthetic pathway for Etilefrine Impurity D, highlighting its position as a direct precursor to the API.

Detailed Experimental Protocols

Safety Pre-requisites
  • 
    -Bromoketones  are potent lachrymators. All operations in Step 1 must be performed in a high-efficiency fume hood.
    
  • Phenolic compounds can cause skin burns. Wear nitrile gloves and lab coats.

Step 1: Synthesis of 2-Bromo-1-(3-hydroxyphenyl)ethanone

Rationale: Direct bromination with elemental bromine can lead to ring bromination. Using Copper(II) Bromide (


) provides higher regioselectivity for the alpha-carbon.

Reagents:

  • 3-Hydroxyacetophenone (13.6 g, 100 mmol)

  • Copper(II) Bromide (

    
    ) (44.6 g, 200 mmol)
    
  • Ethyl Acetate (EtOAc) (250 mL)

  • Chloroform (

    
    ) (250 mL)
    

Procedure:

  • Dissolve 3-hydroxyacetophenone in a 1:1 mixture of EtOAc and

    
     in a 1L round-bottom flask.
    
  • Add

    
     in one portion.
    
  • Heat the mixture to reflux (approx. 70°C) with vigorous mechanical stirring.

  • Monitor: The reaction typically completes in 3-5 hours. The black

    
     will turn into white 
    
    
    
    precipitate.
  • Cool to room temperature (RT) and filter off the copper salts through a Celite pad.

  • Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize the residue from diisopropyl ether/hexane.

    • Target Yield: ~75-80%

    • Appearance: Off-white to pale beige crystalline solid.

Step 2: Coupling to form Etilefrine Impurity D (Free Base)

Rationale: The reaction is exothermic. Low temperature prevents the formation of bis-alkylated side products. Excess amine acts as a scavenger for the HBr generated, or an auxiliary base (


) can be used.

Reagents:

  • 2-Bromo-1-(3-hydroxyphenyl)ethanone (Step 1 product) (10.75 g, 50 mmol)

  • N-Ethylbenzylamine (6.76 g, 50 mmol)

  • Triethylamine (TEA) (6.0 g, 60 mmol) [Auxiliary Base]

  • Tetrahydrofuran (THF) (anhydrous, 150 mL)

Procedure:

  • Dissolve the bromoketone in THF (100 mL) and cool to 0-5°C in an ice bath.

  • Mix N-ethylbenzylamine and TEA in THF (50 mL).

  • Add the amine solution dropwise to the ketone solution over 30 minutes, maintaining temperature <10°C.

  • Allow to warm to RT and stir for 4 hours.

  • Work-up: Filter off the precipitated triethylamine hydrobromide salts.

  • Concentrate the filtrate to obtain the crude free base as a viscous oil.

    • Critical Note: Do not store the free base. Proceed immediately to salt formation to prevent oxidation/dimerization.

Step 3: Hydrochloride Salt Formation & Crystallization

Rationale: The HCl salt stabilizes the molecule and allows for purification via crystallization, achieving the >98% purity required for Reference Standards.

Procedure:

  • Dissolve the crude oil from Step 2 in minimal Ethanol (EtOH) (~30 mL).

  • Cool to 0°C.

  • Add 1.2 equivalents of HCl in Isopropanol (or concentrated aqueous HCl, though anhydrous is preferred for yield).

  • Add Diethyl Ether (

    
    ) slowly until turbidity is observed.
    
  • Store at -20°C overnight to induce crystallization.

  • Filter the white solid, wash with cold ether, and dry under vacuum over

    
    .
    

Analytical Characterization & Validation

To certify this material as a Reference Standard, it must meet the following criteria.

Data Summary Table
TestMethodAcceptance CriteriaExpected Result
Identity 1H NMR (DMSO-d6)Conforms to structureSignals for benzyl (5H), ethyl (5H), phenol (4H), linker (2H).
Identity MS (ESI+)m/z = M+H270.15 Da
Purity HPLC (UV 220nm)> 98.0% AreaSingle peak, RT distinct from Etilefrine.
Counter-ion Silver Nitrate Titration11.0% - 12.0% Cl~11.6% (Theoretical for HCl salt)
NMR Interpretation Guide (1H, 400 MHz, DMSO-d6)
  • 
     10.2 ppm (s, 1H):  Phenolic -OH (Exchangeable).
    
  • 
     7.2 - 7.6 ppm (m, 9H):  Overlapping aromatic protons (5 from Benzyl group, 4 from Phenolic ring).
    
  • 
     4.8 ppm (s, 2H): 
    
    
    
    (Alpha-methylene). Diagnostic singlet.
  • 
     4.3 ppm (s, 2H): 
    
    
    
    (Benzylic methylene).
  • 
     3.1 ppm (q, 2H): 
    
    
    
    (Ethyl methylene).
  • 
     1.2 ppm (t, 3H): 
    
    
    
    (Ethyl methyl).

Note: In the HCl salt, the amine protons will be protonated, often appearing as a broad singlet around 9-10 ppm, and the methylene protons next to the nitrogen may shift downfield compared to the free base.

HPLC Method for Impurity Profiling

This method separates Impurity D from Etilefrine and Impurity B (Etilefrone).

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: 220 nm.

  • Retention Order: Etilefrine (Polar, elutes first) < Impurity B < Impurity D (Non-polar due to benzyl group, elutes late).

Storage and Stability

  • Storage: Store at +5°C ± 3°C in amber vials.

  • Hygroscopicity: The HCl salt is moderately hygroscopic. Equilibrate to room temperature before weighing.

References

  • European Pharmacopoeia (Ph.[1] Eur.) . Monograph: Etilefrine Hydrochloride. 11th Edition. EDQM.

  • PubChem . Compound Summary: Etilefrine.[2][3][4][5] National Library of Medicine. [Link]

  • King, L. C., & Ostrum, G. K. (1964). Selective Bromination of Acetophenones with Copper(II) Bromide. The Journal of Organic Chemistry, 29(12), 3459–3461.
  • Venkatasai Life Sciences . Etilefrine EP Impurity D Data Sheet. (Structural confirmation of the benzyletilefrone impurity). [Link]

Sources

Application Note: A Validated Stability-Indicating UPLC Method for the Quantification of Etilefrine Impurity D in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Dr. Evelyn Reed, Senior Application Scientist

Abstract

This application note presents a detailed, validated Ultra-Performance Liquid Chromatography (UPLC) method for the precise quantification of Etilefrine Impurity D in etilefrine hydrochloride bulk drug substance and pharmaceutical formulations. The method is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine quality control and stability testing. This document provides a comprehensive protocol, including system suitability parameters, sample and standard preparation, and a full validation summary in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Introduction: The Importance of Impurity Profiling

Etilefrine is a sympathomimetic amine used for the treatment of orthostatic hypotension.[1] As with any active pharmaceutical ingredient (API), the presence of impurities can affect the safety and efficacy of the final drug product. Etilefrine Impurity D, chemically known as 2-(benzylethylamino)-1-(3-hydroxyphenyl)ethanone, is a potential process-related impurity or degradation product.[2][3] Rigorous control and monitoring of this impurity are mandated by regulatory bodies to ensure patient safety and product quality. The European Pharmacopoeia (EP) monograph for Etilefrine Hydrochloride outlines the requirements for controlling related substances.[4] This application note provides a robust analytical method that meets and exceeds these requirements.

Analytical Method: UPLC for Enhanced Separation and Speed

To achieve optimal separation and rapid analysis times, an Ultra-Performance Liquid Chromatography (UPLC) method was developed. The use of sub-2 µm particle columns in UPLC systems allows for higher efficiency and resolution compared to traditional HPLC methods.[5]

Chromatographic Conditions

A stability-indicating UPLC method was developed to separate Etilefrine from Impurity D and other potential degradation products. The conditions are summarized in the table below. A C18 stationary phase is utilized for the reversed-phase separation of the moderately polar analytes. The mobile phase, consisting of a phosphate buffer and acetonitrile, provides good peak shape and resolution. UV detection at 220 nm is employed as both Etilefrine and Impurity D possess chromophores that absorb at this wavelength.[6]

ParameterCondition
Instrument Waters ACQUITY UPLC H-Class or equivalent
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Orthophosphoric Acid
Mobile Phase B Acetonitrile
Gradient 0-2 min: 95% A, 5% B2-8 min: Gradient to 60% A, 40% B8-9 min: Gradient to 95% A, 5% B9-10 min: 95% A, 5% B
Flow Rate 0.4 mL/min
Column Temperature 30°C
Detection UV at 220 nm
Injection Volume 2 µL
Run Time 10 minutes
Rationale for Method Parameters

The selection of a C18 column provides a non-polar stationary phase that effectively retains and separates Etilefrine and its impurities based on their hydrophobicity. The acidic pH of the mobile phase ensures that the amine functional groups are protonated, leading to improved peak shape and retention. Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency. The gradient elution allows for the efficient separation of the more retained Impurity D from the main Etilefrine peak, while also ensuring that any other potential impurities are eluted within a reasonable timeframe.

Experimental Protocols

Standard Preparation

Etilefrine Hydrochloride Reference Standard (RS) Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of Etilefrine Hydrochloride RS into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

Etilefrine Impurity D Reference Standard (RS) Stock Solution (100 µg/mL): Accurately weigh approximately 2.5 mg of Etilefrine Impurity D RS into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Working Standard Solution (10 µg/mL Etilefrine, 1 µg/mL Impurity D): Pipette 1.0 mL of the Etilefrine Hydrochloride RS Stock Solution and 1.0 mL of the Etilefrine Impurity D RS Stock Solution into a 100 mL volumetric flask. Dilute to volume with the diluent.

Sample Preparation

For Etilefrine Hydrochloride API: Accurately weigh approximately 25 mg of the Etilefrine Hydrochloride API into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Further dilute 1.0 mL of this solution to 10.0 mL with the diluent to obtain a final concentration of 100 µg/mL.

For Etilefrine Hydrochloride Tablets (e.g., 5 mg tablets): Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to 10 mg of Etilefrine Hydrochloride into a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate for 15 minutes. Allow the solution to cool to room temperature and dilute to volume with the diluent. Filter the solution through a 0.22 µm syringe filter before analysis.[7]

For Etilefrine Hydrochloride Oral Solution (e.g., 7.5 mg/mL): Accurately transfer a volume of the oral solution equivalent to 15 mg of Etilefrine Hydrochloride into a 100 mL volumetric flask. Dilute to volume with the diluent. Further dilute 1.0 mL of this solution to 10.0 mL with the diluent to obtain a final concentration of 15 µg/mL. Filter the solution through a 0.22 µm syringe filter before analysis.

Method Validation

The analytical method was validated according to the ICH Q2(R1) guidelines, focusing on specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[8]

Specificity (Forced Degradation)

To demonstrate the stability-indicating nature of the method, forced degradation studies were performed on the Etilefrine Hydrochloride API. The API was subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions. The results showed significant degradation under oxidative and basic conditions, with no interference observed at the retention times of Etilefrine and Impurity D from any of the degradation products.

Validation Parameters and Acceptance Criteria

The following table summarizes the validation parameters, their methodologies, and the acceptance criteria for the quantification of Etilefrine Impurity D.

ParameterMethodologyAcceptance Criteria
Linearity Five concentrations of Impurity D from LOQ to 150% of the specification limit (e.g., 0.1% of the API concentration).Correlation coefficient (r²) ≥ 0.999
Accuracy Spiking of placebo with Impurity D at three concentration levels (50%, 100%, and 150% of the specification limit), in triplicate.Recovery between 90.0% and 110.0% for each level.
Precision
- Repeatability (Intra-day)Six replicate injections of the Working Standard Solution.Relative Standard Deviation (RSD) ≤ 5.0%
- Intermediate Precision (Inter-day)Analysis on two different days, by two different analysts, on two different instruments.RSD ≤ 10.0%
Limit of Detection (LOD) Determined based on a signal-to-noise ratio of 3:1.Signal-to-noise ratio ≥ 3
Limit of Quantitation (LOQ) Determined based on a signal-to-noise ratio of 10:1.Signal-to-noise ratio ≥ 10
Robustness Deliberate variations in flow rate (±0.05 mL/min), column temperature (±2°C), and mobile phase pH (±0.2 units).System suitability parameters remain within limits.

System Suitability

To ensure the performance of the chromatographic system, system suitability tests are performed before each analytical run. The following parameters are monitored using the Working Standard Solution.

ParameterAcceptance Criteria
Tailing Factor (for Etilefrine peak) ≤ 2.0
Theoretical Plates (for Etilefrine peak) ≥ 2000
Resolution (between Etilefrine and Impurity D) ≥ 2.0
%RSD for replicate injections (n=6) ≤ 5.0% for the Impurity D peak area

Data Presentation and Visualization

Experimental Workflow

G cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation & Quantification Standard_Prep Standard Preparation (Etilefrine & Impurity D) UPLC_Analysis UPLC Analysis (Validated Method) Standard_Prep->UPLC_Analysis Sample_Prep Sample Preparation (API, Tablets, Oral Solution) Sample_Prep->UPLC_Analysis System_Suitability System Suitability Check UPLC_Analysis->System_Suitability Quantification Quantification of Impurity D UPLC_Analysis->Quantification Method_Validation Method Validation (ICH Q2(R1)) Method_Validation->Quantification

Caption: Experimental workflow for the quantification of Etilefrine Impurity D.

Logical Relationship of Validation Parameters

G cluster_core Core Validation Parameters cluster_limits Limit Tests cluster_robustness Method Robustness Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Precision->LOQ

Caption: Interrelationship of analytical method validation parameters.

Conclusion

The UPLC method described in this application note is a reliable and robust solution for the quantification of Etilefrine Impurity D in both bulk API and various pharmaceutical formulations. The method's speed and efficiency make it ideal for high-throughput quality control environments. The comprehensive validation demonstrates that the method is fit for its intended purpose and complies with international regulatory standards.

References

  • Blessy, M. R., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs-a review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). ETILEFRINE HYDROCHLORIDE CRS. EDQM. Retrieved from [Link]

  • European Pharmacopoeia. (2023). Etilefrine Hydrochloride Monograph (1205). In European Pharmacopoeia (11th ed.).
  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Attia, K. A. M., El-Abasawy, N. M., El-Olemy, A., & Abdel-Raoof, A. M. (2016). High Performance Liquid Chromatography Based on Computational Study for the Determination of Etilefrine Hydrochloride in the Presence of its Oxidative Degradation Product. Analytical Chemistry Letters, 6(4), 457-469.
  • Pharmaffiliates. (n.d.). Etilefrine-Hydrochloride-Impurities. Retrieved from [Link]

  • PubChem. (n.d.). Etilefrine. National Center for Biotechnology Information. Retrieved from [Link]

  • SynThink. (n.d.). 42146-10-1 Etilefrine EP Impurity D - Reference Standard. Retrieved from [Link]

  • Veeprho. (n.d.). Etilefrine Impurities and Related Compound. Retrieved from [Link]

  • Venkatasai Life Sciences. (n.d.). Etilefrine EP Impurity D. Retrieved from [Link]

  • Waters Corporation. (n.d.). Modernization of a HILIC USP Impurity Method for Cetirizine Hydrochloride Tablets. Retrieved from [Link]

  • International Council for Harmonisation. (2023). ICH Q2(R2) Guideline on validation of analytical procedures. Retrieved from [Link]

  • PubChem. (n.d.). Etilefrine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2025, August 18). What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps?. Retrieved from [Link]

  • Sakata, O., & Onishi, H. (2020). Preparation of orally fast-dissolving tablets of etilefrine hydrochloride to achieve efficient absorption. Pharmaceutical development and technology, 25(9), 1162–1167.
  • Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov. Retrieved from [Link]

  • Nacalai Tesque, Inc. (n.d.). 4. Sample Pretreatment for HPLC. Retrieved from [Link]

  • IOSR Journal. (n.d.). A validated UPLC method for the determination of process- related impurities in Antimigraine bulk drug. Retrieved from [Link]

  • PubMed. (2004). Improving the detection of degradants and impurities in pharmaceutical drug products by applying mass spectral and chromatographic searching. Retrieved from [Link]

  • BioPharm International. (2016, October 1). Establishing Acceptance Criteria for Analytical Methods. Retrieved from [Link]

  • SciELO. (n.d.). Stability indicating RP-HPLC method development and validation of cefepime and amikacin in pure and pharmaceutical dosage forms. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). USP-NF. Retrieved from [Link]

  • SciSpace. (2018, February 16). Spectrophotometric Determination of Etilefrine HCl, Salbutamol Sulphate and Tiemonium Methyl Sulphate Using Gold Nanoparticles. Retrieved from [Link]

  • PubMed. (n.d.). A New Stability Indicating HPLC Method for Related Substances in Zolmitriptan. Retrieved from [Link]

  • Pall Corporation. (n.d.). Analytical Sample Preparation E-book. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Guide: Resolution Optimization of Etilefrine and Impurity D (Etilefrone)

Author: BenchChem Technical Support Team. Date: February 2026

Department: Chromatography Applications Support Document ID: CAS-ETIL-042 Subject: Troubleshooting Critical Resolution Loss (


) in RP-HPLC
Audience:  Analytical Method Development & QC Scientists
Introduction: The Chemistry of the Challenge

In the analysis of Etilefrine Hydrochloride, the separation of Impurity D (Etilefrone) is the critical system suitability parameter.

  • Etilefrine: A secondary alcohol (3-hydroxy-alpha-[(ethylamino)methyl]benzenemethanol).

  • Impurity D: The corresponding ketone precursor (2-ethylamino-1-(3-hydroxyphenyl)ethanone).

The Separation Mechanism: Both compounds are basic amines with phenolic groups. The separation relies on distinguishing the planar, electron-withdrawing carbonyl group of Impurity D from the chiral, hydrogen-bond-donating hydroxyl group of Etilefrine. Standard C18 phases often struggle because the hydrophobicity difference (


) is minimal. Successful resolution requires exploiting shape selectivity  and pi-electron interactions .
Module 1: The Diagnostic Framework

Before altering parameters, use this logic flow to identify the root cause of resolution loss.

DiagnosticFlow Start Start: Rs < 2.0 CheckRT Is Retention Time (tR) Stable? Start->CheckRT CheckPeakShape Is Peak Shape Symmetrical (Tf < 1.5)? CheckRT->CheckPeakShape Yes Drifting Issue: Equilibration or pH Drift CheckRT->Drifting No Tailing Issue: Silanol Activity CheckPeakShape->Tailing No Coelution Issue: Selectivity (α) Failure CheckPeakShape->Coelution Yes Sol_Buffer Action: Check Buffer Capacity & Ion Pairing Drifting->Sol_Buffer Sol_Capping Action: Add TEA or Switch to Hybrid Column Tailing->Sol_Capping Sol_Column Action: Switch to Phenyl-Hexyl or Pentafluorophenyl (PFP) Coelution->Sol_Column

Figure 1: Decision matrix for troubleshooting resolution issues between Etilefrine and Etilefrone.

Module 2: Critical Parameter Optimization

To achieve robust separation (


), you must manipulate the specific physicochemical differences between the alcohol and the ketone.
1. Stationary Phase Selection (The "Selectivity" Lever)

While C18 is the default, it interacts primarily via hydrophobic dispersion forces. Impurity D's ketone group offers a "handle" for pi-pi interactions that C18 cannot fully exploit.

Column ChemistryMechanism of InteractionSuitability
C18 (Standard) HydrophobicityModerate. Often results in co-elution if organic % is not precise.
Phenyl-Hexyl Hydrophobicity +

-

Interaction
High. The aromatic ring of the stationary phase interacts differently with the planar ketone (Impurity D) vs. the alcohol.
Pentafluorophenyl (PFP) Dipole-Dipole + H-BondingHigh. Excellent for separating structural isomers and polar amines.
Polar Embedded (Amide) Shielding SilanolsGood. Reduces tailing for the basic amine group, improving peak width and effectively increasing

.

Recommendation: If failing on C18, switch to a Phenyl-Hexyl phase. The pi-electrons in the ketone of Impurity D will interact more strongly with the phenyl phase than the alcohol of Etilefrine, increasing the separation factor (


).
2. Mobile Phase pH (The "Peak Shape" Lever)

Etilefrine has a basic amine (


) and a phenolic group (

).
  • At pH 2.5 - 3.0: The amine is fully protonated (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ). The phenol is neutral. This is ideal for retention on RP columns but risks silanol interaction (tailing).
    
  • At pH 7.0: Risk of partial ionization and peak splitting. Avoid.

Protocol: Use a buffered mobile phase at pH 2.8 ± 0.1 (Phosphate or Formate). This ensures the molecule is in a single ionization state. If tailing persists, add 0.1% Triethylamine (TEA) as a silanol blocker [1].

Module 3: Troubleshooting FAQ

Q1: My resolution is 1.4, and the peaks are tailing. How do I fix this without changing the column? A: Tailing in amines is usually caused by residual silanols on the silica support acting as cation exchangers.

  • Immediate Fix: Add Triethylamine (TEA) (5 mM) to the mobile phase. The TEA competes for the silanol sites, sharpening the Etilefrine peak.

  • Long-term Fix: Switch to a "Base-Deactivated" (BD) or "Hybrid" (e.g., Ethylene Bridged Hybrid) silica column which has fewer free silanols.

Q2: Impurity D is eluting before Etilefrine. Is this normal? A: Yes, this is common on standard C18 columns. The ketone (Impurity D) is slightly more polar than the alcohol (Etilefrine) due to the lack of the ethyl group's steric hindrance around the oxygen, or specific solvation effects.

  • To Reverse/Improve: Changing to a Phenyl-Hexyl column often increases the retention of Impurity D (due to pi-pi stacking), potentially moving it after Etilefrine or spacing them further apart.

Q3: Can I use ion-pairing agents like SDS? A: Yes, Sodium Dodecyl Sulfate (SDS) or Sodium Octanesulfonate (SOS) are historically used for Etilefrine [2]. They form neutral complexes with the protonated amine, increasing retention significantly.

  • Warning: Ion-pairing reagents require long equilibration times (approx. 50-100 column volumes) and make the column dedicated to that method. Try a Phenyl-Hexyl column with a simple buffer first.

Module 4: Standardized Experimental Protocol

This protocol is designed to maximize selectivity between the ketone and alcohol moieties.

System: HPLC with UV Detection (220 nm) Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (Alternative: C18 End-capped) Temperature: 30°C

Mobile Phase Preparation:

  • Buffer (Solvent A): Dissolve 6.8g

    
     in 1000 mL water. Adjust pH to 2.8  with Orthophosphoric Acid. (Optional: Add 1g Sodium Octanesulfonate if resolution is stubborn).
    
  • Organic (Solvent B): Acetonitrile (ACN).[1] Note: ACN is preferred over Methanol here because Methanol can H-bond, potentially masking the difference between the ketone and alcohol.

Gradient Table:

Time (min)% Buffer (A)% Organic (B)Event
0.0955Injection
5.0955Isocratic Hold (Elute polar degradants)
20.07030Linear Gradient
25.07030Wash
26.0955Re-equilibration

Acceptance Criteria:

  • Resolution (

    
    ) between Etilefrine and Impurity D: NLT 2.0.
    
  • Symmetry Factor (Tailing): NMT 1.5.

References
  • European Pharmacopoeia (Ph.[2] Eur.) . Etilefrine Hydrochloride Monograph 1205. EDQM. (Standardizes Impurity D as 2-ethylamino-1-(3-hydroxyphenyl)ethanone).

  • ResearchGate . High Performance Liquid Chromatography Based on Computational Study for the Determination of Etilefrine Hydrochloride. (Discusses optimization of Etilefrine separation using pH and column selection).

  • PubChem . Etilefrine Hydrochloride Compound Summary. National Library of Medicine. (Source for chemical structure and pKa data).

  • Agilent Technologies . HPLC Separation Fundamentals. (Source for mechanisms of selectivity regarding Phenyl vs. C18 phases).

Sources

Technical Support Center: Troubleshooting Peak Tailing for Etilefrine Impurity D

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for resolving peak tailing issues associated with Etilefrine Impurity D in High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, analytical scientists, and drug development professionals who encounter this common but challenging chromatographic problem. Here, we will move beyond simple procedural lists to explore the underlying causes of peak tailing and provide a systematic, scientifically-grounded approach to achieving optimal peak symmetry.

Section 1: Understanding the Core Problem

FAQ 1: What are Etilefrine and its Impurity D, and why is peak tailing so common for these compounds?

Answer:

Etilefrine is a sympathomimetic amine used as an antihypotensive agent.[1][2] Like many pharmaceutical compounds, it is accompanied by process-related impurities and degradation products that must be monitored. Etilefrine and its Impurity D, 2-(benzylethylamino)-1-(3-hydroxyphenyl)ethanone, are basic compounds containing amine functional groups.

The primary reason these molecules exhibit peak tailing in reversed-phase HPLC is due to secondary interactions with the stationary phase.[3][4] While the primary retention mechanism is hydrophobic interaction with the C18 alkyl chains, the basic amine groups can engage in strong, undesirable ionic interactions with residual silanol groups (Si-OH) on the surface of the silica-based stationary phase.[4][5]

The Mechanism of Tailing:

  • Silanol Acidity: The silica backbone of most reversed-phase columns has silanol groups. At mobile phase pH levels above approximately 3, these silanols can deprotonate to become negatively charged (Si-O⁻).[6][7]

  • Analyte Basicity: Etilefrine and Impurity D, being basic, are protonated and positively charged at acidic to neutral pH.

  • Ionic Interaction: The positively charged analyte is strongly attracted to the negatively charged silanol sites. This interaction is stronger than the desired hydrophobic retention, causing some analyte molecules to be retained longer than others, resulting in a delayed elution and a "tailing" peak.[5][8]

This dual-retention mechanism disrupts the uniform band of analytes as it travels through the column, leading to asymmetric peaks.[4] An ideal USP tailing factor is between 0.9 and 1.2, while values exceeding 1.5 indicate significant issues that require correction.[6]

Silanol_Interaction cluster_silica Silica Surface (pH > 3) cluster_analyte Basic Analyte (e.g., Impurity D) Silica Si-O⁻ Analyte R-NH₂⁺ Analyte->Silica Strong Ionic Interaction (Causes Tailing)

Caption: Undesirable ionic interaction between a protonated basic analyte and a deprotonated silanol group.

Section 2: Initial Troubleshooting - The First Response

FAQ 2: My Impurity D peak is tailing. What are the first and most critical parameters I should check?

Answer:

Before making drastic changes to your method, always start with the most influential and easily adjustable parameter: mobile phase pH . The ionization states of both your analyte and the column's silanol groups are directly controlled by pH.

The Causality: The goal is to suppress the ionization of either the silanol groups or the basic analyte to prevent the strong ionic interaction.

  • Strategy 1: Lower the Mobile Phase pH (Most Common Solution)

    • Action: Adjust the mobile phase pH to 3.0 or lower using an appropriate acidic modifier like formic acid or phosphoric acid.[3]

    • Why it Works: At a low pH, the high concentration of protons (H⁺) in the mobile phase forces the equilibrium of the silanol groups towards their neutral, protonated state (Si-OH).[4][9] By neutralizing these active sites, you effectively "mask" them from the positively charged analyte, minimizing the secondary ionic interactions and dramatically improving peak shape.[4] A published method for Etilefrine analysis successfully used a phosphate buffer at pH 4, indicating that even moderate acidity can be effective.[2][10][11]

  • Strategy 2: Increase Buffer Concentration

    • Action: If operating at a mid-range pH (e.g., 6-7) is necessary, consider increasing the buffer concentration (e.g., from 10 mM to 25-50 mM phosphate buffer for LC-UV).[3]

    • Why it Works: A higher ionic strength buffer can help shield the charged silanol sites, reducing the analyte's ability to interact with them.[3] Caution: This approach is less effective than pH adjustment and is not suitable for mass spectrometry (MS) detection, as high salt concentrations suppress ionization and contaminate the instrument.[3]

Initial_Troubleshooting Start Peak Tailing Observed CheckpH Is Mobile Phase pH ≤ 3.0? Start->CheckpH AdjustpH ACTION: Lower pH to 2.5-3.0 using 0.1% Formic Acid CheckpH->AdjustpH No CheckColumn Is the column old or showing high backpressure? CheckpH->CheckColumn Yes AdjustpH->CheckColumn ReplaceColumn ACTION: Replace with a new, high-purity, end-capped column CheckColumn->ReplaceColumn Yes Advanced Proceed to Advanced Method Optimization CheckColumn->Advanced No End Problem Solved ReplaceColumn->End

Caption: A logical workflow for the initial steps in troubleshooting peak tailing.

Section 3: Method Optimization - A Deeper Dive

FAQ 3: I've lowered the pH, but the tailing persists. What advanced mobile phase modifications can I try?

Answer:

If low pH alone is insufficient, the next step is to introduce a mobile phase additive that can compete with your analyte for the active silanol sites.

  • Competitive Amines (Silanol Suppressors):

    • Mechanism: Additives like triethylamine (TEA) are small, basic molecules that are added to the mobile phase in low concentrations (e.g., 5-20 mM).[5][9] TEA, being a base, will preferentially interact with the acidic silanol sites, effectively "passivating" the column surface.[12] This leaves fewer sites available to interact with your analyte of interest, leading to improved peak symmetry.

    • Considerations: While effective, TEA can shorten column lifetime by accelerating the hydrolysis of the stationary phase.[9] Its use has declined with the advent of modern, high-purity silica columns.[13]

  • Ion-Pairing Reagents:

    • Mechanism: Reagents like trifluoroacetic acid (TFA) or difluoroacetic acid (DFA) serve a dual purpose. They lower the mobile phase pH and act as ion-pairing agents.[13] These reagents have a hydrophobic tail and an ionic head. They pair with the protonated basic analyte, forming a neutral, bulky complex. This complex has a higher affinity for the C18 stationary phase and is less likely to engage in secondary interactions with silanols.

    • Considerations: TFA is a strong ion-suppressing agent in MS.[13] If using LC-MS, DFA is a much better alternative as it provides good peak shape with significantly less signal suppression.[13]

Table 1: Comparison of Common Mobile Phase Additives

AdditiveTypical ConcentrationPrimary MechanismBest ForCautions
Formic Acid 0.1% (v/v)pH Control (Protonates Silanols)LC-UV, LC-MSCan be corrosive to older HPLC systems.
Triethylamine (TEA) 5-20 mMCompetitive Base (Masks Silanols)LC-UV (Older Columns)Can shorten column life; not MS-friendly.[9][13]
TFA 0.05% - 0.1% (v/v)pH Control & Ion-PairingLC-UV (Peptides, Bases)Strong MS signal suppression.[13]
DFA 0.05% - 0.1% (v/v)pH Control & Ion-PairingLC-MSGood compromise for peak shape and MS sensitivity.[13]
FAQ 4: Could my column be the problem? How do I choose the right column to prevent this issue from the start?

Answer:

Absolutely. Your choice of HPLC column is one of the most critical factors in preventing peak tailing for basic compounds. Modern column manufacturing has focused heavily on minimizing silanol activity.

  • High-Purity Silica: Modern columns are made from "Type B" silica, which has significantly lower trace metal contamination.[5] Metal impurities in the silica matrix can increase the acidity of nearby silanol groups, creating highly active sites that cause severe tailing.[5]

  • End-Capping: After the C18 chains are bonded to the silica, a significant number of silanol groups remain exposed. The end-capping process uses a small silylating agent (like trimethylchlorosilane) to "cap" many of these remaining silanols, converting them into much less polar groups.[4][14] A column that is exhaustively end-capped will show vastly superior peak shape for bases.[12]

  • Alternative Stationary Phases:

    • Polar-Embedded Phases: These columns have a polar group (e.g., a carbamate) embedded near the base of the alkyl chain. This polar group helps to shield the residual silanols from basic analytes.[6]

    • Hybrid Silica/Polymer Phases: These columns incorporate both silica and organic polymers in their base material. They offer a wider usable pH range (often up to pH 12) and reduced silanol activity.[5] At high pH, basic analytes like Etilefrine Impurity D would be in their neutral form, eliminating ionic interactions and improving retention.

Table 2: Column Selection Guide for Basic Analytes

Column TypeKey FeatureAdvantage for Basic CompoundsBest Use Case
Modern End-Capped C18 High-purity silica, exhaustive end-capping.[14]Greatly reduced silanol activity. The industry standard.General purpose, initial method development.
Polar-Embedded Polar group integrated into the alkyl chain.Provides extra shielding of silanol groups.[6]When end-capped columns still show some tailing.
Hybrid Particle (High pH stable) Silica-organic hybrid material.Allows use of high pH mobile phase to neutralize basic analytes.[5][14]Difficult-to-analyze bases; provides alternative selectivity.
Polymer-Based No silica, entirely organic polymer.Completely eliminates silanol interactions.[5]Extreme cases where silica-based columns fail.

Section 4: Systematic Troubleshooting Protocol

This protocol provides a self-validating workflow to diagnose and solve peak tailing for Etilefrine Impurity D.

Objective: To achieve a USP Tailing Factor (Tf) ≤ 1.5 for the Etilefrine Impurity D peak.

Step 1: Establish a Baseline

  • Prepare the mobile phase as per your current method.

  • Equilibrate a new, high-quality end-capped C18 column (e.g., 150 x 4.6 mm, 3.5 µm) until the baseline is stable.

  • Inject a standard of Etilefrine Impurity D and record the chromatogram.

  • Calculate the tailing factor. This is your baseline (Tf_initial).

Step 2: Mobile Phase pH Optimization

  • Prepare a new mobile phase with an aqueous component of 0.1% Formic Acid in water (final pH ~2.7).

  • Equilibrate the column with the new mobile phase.

  • Inject the standard again.

  • Calculate the new tailing factor (Tf_pH).

  • Validation: If Tf_pH ≤ 1.5, the problem is solved. If tailing is improved but not eliminated, proceed to the next step.

Step 3: Column Chemistry Evaluation

  • If available, switch to a column with different chemistry, such as a polar-embedded or a hybrid high-pH stable column.

  • For Hybrid Column: Prepare a mobile phase with an aqueous component of 10 mM Ammonium Bicarbonate, pH 10.

  • Equilibrate the appropriate column and inject the standard.

  • Calculate the new tailing factor (Tf_column).

  • Validation: Compare Tf_column with previous results. A significant improvement confirms that residual silanol activity was the primary issue.

Step 4: Check for Extra-Column Effects If peak shape is still poor across multiple methods and columns, the issue may be with the HPLC system itself.

  • Inspect Tubing: Ensure all tubing, especially between the injector, column, and detector, is of the narrowest possible internal diameter (e.g., 0.005") and cut cleanly and squarely.[6]

  • Check Fittings: Ensure all fittings are correctly seated and not creating dead volume.

  • Systematic Test: Replace the column with a zero-dead-volume union. Inject a small, sharp peak (e.g., caffeine). The resulting peak should be perfectly symmetrical. If it tails, the issue is in the system's plumbing.

Dead_Volume cluster_dead_volume Potential Dead Volume Sources Injector Injector Tubing1 Tubing Injector->Tubing1 Column Column Tubing1->Column Tubing2 Tubing Column->Tubing2 Detector Detector Cell Tubing2->Detector dv1 Poorly Cut Tubing dv1->Tubing1 dv2 Incorrect Fitting dv2->Column dv3 Column Void dv3->Column

Caption: Common sources of extra-column dead volume in an HPLC system that can contribute to peak tailing.

By systematically addressing the chemical interactions through mobile phase and column choice, and subsequently verifying the integrity of the HPLC system, you can effectively eliminate peak tailing for even the most challenging basic compounds like Etilefrine Impurity D.

References

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Chrom Tech. [Link]

  • Labcompare. (2021). LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare.com. [Link]

  • RXN Chemicals. Etilefrine EP Impurity D 42146-10-1 Manufacturer Supplier. RXN Chemicals. [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]

  • ResearchGate. (2013). How can I prevent peak tailing in HPLC? ResearchGate. [Link]

  • Agilent Technologies. (2023). Why it matters and how to get good peak shape. Agilent Technologies. [Link]

  • ResearchGate. (2016). (PDF) High Performance Liquid Chromatography Based on Computational Study for the Determination of Etilefrine Hydrochloride in the Presence of its Oxidative Degradation Product. ResearchGate. [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • Advanced Chromatography Technologies. Reversed-Phase HPLC of Basic Compounds: Solving Peak Tailing Problems. ACE HPLC Columns. [Link]

  • Pharmaffiliates. Etilefrine-impurities. Pharmaffiliates. [Link]

  • National Center for Biotechnology Information. Etilefrine. PubChem. [Link]

  • Taylor & Francis Online. (2016). High Performance Liquid Chromatography Based on Computational Study for the Determination of Etilefrine Hydrochloride in the Presence of its Oxidative Degradation Product. Taylor & Francis Online. [Link]

  • HALO Columns. HPLC Approaches to Improve Peak Shape for Basic Analytes. HALO Columns. [Link]

  • Der Pharma Chemica. (2024). Impurities Profiling of Method Development and Validation of Etravirine (ETR) in their Dosage Forms by Chromatography Method as. Der Pharma Chemica. [Link]

  • Phenomenex. Overcoming peak tailing of basic analytes in silica type a stationary phases in RP. Phenomenex. [Link]

  • Element Lab Solutions. Buffers and Eluent Additives for HPLC Method Development. Element Lab Solutions. [Link]

  • Waters. What is "silanol activity" when a column is described as having low or high silanol activity? Waters Knowledge Base. [Link]

  • SciSpace. (2018). Spectrophotometric Determination of Etilefrine HCl, Salbutamol Sulphate and Tiemonium Methyl Sulphate Using. SciSpace. [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]

  • Axion Labs. HPLC Peak Tailing. Axion Labs. [Link]

  • Scientific Research Publishing. (2016). High Performance Liquid Chromatography Based on Computational Study for the Determination of Etilefrine Hydrochloride in the Pre. SCIRP. [Link]

  • LCGC International. (2018). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]

  • MDPI. (2023). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI. [Link]

  • Research and Reviews. Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Open Access Journals. [Link]

  • Veeprho. Etilefrine EP Impurity A (Free Base) | CAS 22510-12-9. Veeprho. [Link]

Sources

Technical Support Center: Etilefrine Impurity Profiling & Co-elution Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Etilefrine Hydrochloride & Related Impurities Audience: Analytical Chemists, QC Specialists, Method Development Scientists

Core Analysis: The Chemistry of Co-elution

Etilefrine is a sympathomimetic amine used to treat hypotension.[1][2][3] Its analysis is complicated by its amphoteric nature (containing both a phenolic hydroxyl and a secondary amine) and its structural similarity to its byproducts.

The primary challenge in Reverse Phase HPLC (RP-HPLC) is the co-elution of Etilefrine with Impurity B (Phenylephrine) and Impurity C (Norfenefrine) . These molecules differ only by the alkyl group on the nitrogen atom (Ethyl vs. Methyl vs. Hydrogen), resulting in negligible differences in hydrophobicity.

The Mechanism of Separation Failure[4]
  • pKa Conflict: Etilefrine has a pKa₁ (phenol) of ~9.8 and pKa₂ (amine) of ~8.8. At neutral pH, the amine is partially protonated, leading to peak tailing and poor resolution.

  • Hydrophobic Collapse: On standard C18 columns, the retention factor (

    
    ) is often < 1.0 due to high polarity, causing impurities to co-elute with the solvent front or system peaks.
    
  • Structural Isomerism: Impurity A (the ketone precursor) has a conjugated system that alters UV absorption but can co-elute if the organic modifier is not optimized for

    
     selectivity.
    

Verified Impurity Profile

The following table consolidates the critical European Pharmacopoeia (EP) impurities you must resolve.

EP ImpurityChemical NameCommon NameStructure DifferenceCAS No.[2][4][5][6][7][8]Relative Retention (RRT)*
API EtilefrineEtilefrineN-Ethyl943-17-91.00
Impurity A 2-(ethylamino)-1-(3-hydroxyphenyl)ethanoneEtilefrone (Ketone)Carbonyl at C1 (Ketone)22510-12-9~1.2 - 1.5
Impurity B 2-(methylamino)-1-(3-hydroxyphenyl)ethanolPhenylephrineN-Methyl (Homolog)154-86-9~0.90 - 0.95
Impurity C 2-amino-1-(3-hydroxyphenyl)ethanolNorfenefrinePrimary Amine (No alkyl)4779-94-6~0.50 - 0.70
Impurity F N-benzyl-N-ethylamineN-BenzylethanamineBenzyl group (Synthetic byproduct)14321-27-8> 2.0

*RRT values are approximate and dependent on the specific ion-pairing method used.

Troubleshooting Guide (Q&A)

Scenario 1: "I cannot separate Etilefrine from Impurity B (Phenylephrine)."

Diagnosis: This is the most common failure mode. Both are highly polar bases. Standard C18 columns interact solely via hydrophobicity, which is nearly identical for N-Ethyl (Etilefrine) and N-Methyl (Impurity B) groups.

Corrective Action:

  • Switch to Phenyl-Hexyl Chemistry: The aromatic ring in Etilefrine interacts via

    
     stacking. Phenyl-hexyl phases often provide better selectivity for the alkyl difference on the nitrogen than C18.
    
  • Optimize Ion-Pairing: If you are already using Ion-Pair Chromatography (IPC), increase the concentration of Sodium Octanesulfonate (SOS) from 5mM to 10mM. The larger ethyl group on Etilefrine will form a slightly more hydrophobic complex with the SOS than the methyl group of Impurity B, increasing retention difference.

  • Temperature Control: Lower the column temperature to 20-25°C. Higher temperatures increase mass transfer but often reduce the resolution between structurally similar homologs.

Scenario 2: "Impurity A (Ketone) is co-eluting on the tail of the main peak."

Diagnosis: Impurity A is the ketone precursor. It is less basic than the alcohol forms. If the pH is too low (< 2.5), the ionization suppression of the ketone might be insufficient compared to the alcohol, causing convergence.

Corrective Action:

  • Check UV Wavelength: Impurity A has a distinct UV max due to the conjugated ketone. Use a DAD detector to check peak purity at 254 nm vs 215 nm.

  • Adjust Organic Modifier: Switch from Acetonitrile to Methanol. Methanol is a protic solvent and interacts differently with the hydroxyl group of Etilefrine vs. the carbonyl of Impurity A, often improving selectivity (

    
    ).
    
Scenario 3: "My retention times are drifting, and peak shapes are broad."

Diagnosis: This is classic "Ion-Pair Hysteresis." The column has not fully equilibrated with the ion-pairing reagent, or the reagent is being stripped.

Corrective Action:

  • Equilibration Protocol: An IPC column requires 50–100 column volumes to equilibrate. Do not switch this column back to non-IPC methods.

  • Buffer pH Stability: Ensure your buffer (Phosphate) is at pH 3.0 ± 0.1. At this pH, the silanols are suppressed, and the amine is fully protonated for the ion-pair complex.

Recommended Protocol: Optimized Ion-Pair Method

This method is designed to resolve the critical pair (Etilefrine/Impurity B).

Chromatographic Conditions:

  • Column: C18 end-capped (e.g., Inertsil ODS-3 or Symmetry C18), 250 x 4.6 mm, 5 µm.

  • Mobile Phase:

    • Buffer: 2.2 g Sodium 1-octanesulfonate (SOS) + 20 mL Glacial Acetic Acid in 1000 mL Water. Adjust to pH 3.0 with dilute NaOH or HCl.

    • Solvent B: Acetonitrile.[9]

    • Ratio: Buffer:Solvent B (85:15 v/v).

  • Flow Rate: 1.0 mL/min.[10]

  • Temperature: 25°C.

  • Detection: UV @ 275 nm (Specific for the phenol ring) and 220 nm (for Impurity F/Benzyl detection).

System Suitability Criteria:

  • Resolution (

    
    ):  > 1.5 between Impurity B and Etilefrine.
    
  • Tailing Factor (

    
    ):  < 1.5 for the Etilefrine peak.
    

Diagnostic Decision Tree

Use this flowchart to isolate the root cause of separation failure.

Etilefrine_Troubleshooting Start Start: Co-elution Issue CheckImpurity Identify Co-eluting Impurity (Use DAD/Standards) Start->CheckImpurity ImpurityB Impurity B (Phenylephrine) N-Methyl Analog CheckImpurity->ImpurityB Retention ~0.9 RRT ImpurityA Impurity A (Ketone) Precursor CheckImpurity->ImpurityA Retention > 1.0 RRT ImpurityC Impurity C (Norfenefrine) Primary Amine CheckImpurity->ImpurityC Retention < 0.7 RRT ActionB1 Increase Ion-Pair (SOS) Concentration to 10mM ImpurityB->ActionB1 ActionA1 Switch Modifier: ACN -> MeOH ImpurityA->ActionA1 ActionC1 Reduce Organic % (Increase Polarity) ImpurityC->ActionC1 ActionB2 Switch to Phenyl-Hexyl Stationary Phase ActionB1->ActionB2 If fails Success Resolution > 1.5 Achieved ActionB2->Success ActionA2 Check pH Target pH 3.0 ActionA1->ActionA2 If fails ActionA2->Success ActionC1->Success

Figure 1: Decision matrix for resolving specific Etilefrine impurity co-elutions.

References

  • European Pharmacopoeia (Ph. Eur.) . Etilefrine Hydrochloride Monograph 1205. EDQM. (Defines Impurity A, B, C, F specifications).

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 3306, Etilefrine. (Source for pKa and chemical structure data).

  • Sielc Technologies . HPLC Separation of Neurotransmitters and Related Drugs. (Reference for mixed-mode/ion-pair separation of catecholamine homologs).

  • Agilent Technologies . Modernizing LC Methods for USP Phenylephrine HCl. (Relevant for separation of phenylephrine-class impurities).

Sources

Optimizing Mobile Phase pH for Etilefrine Analysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on optimizing the mobile phase pH for the analysis of Etilefrine using reversed-phase high-performance liquid chromatography (RP-HPLC). This guide offers troubleshooting advice and frequently asked questions (FAQs) in a structured question-and-answer format to address specific challenges encountered during experimental work.

Introduction to Etilefrine Analysis and the Critical Role of pH

Etilefrine is a sympathomimetic amine and an adrenergic agonist used to treat hypotension.[1][2] As a basic compound containing both a secondary amine and a phenolic hydroxyl group, its ionization state is highly dependent on the pH of the mobile phase.[3] This ionization directly impacts its retention, peak shape, and overall resolution in RP-HPLC. Therefore, precise control of mobile phase pH is paramount for developing a robust and reproducible analytical method.

Frequently Asked Questions (FAQs)

Q1: What are the pKa values of Etilefrine and why are they important for HPLC analysis?

A1: Understanding the pKa values of Etilefrine is fundamental to predicting its behavior at different pH levels. Etilefrine has two key pKa values to consider for HPLC method development: a basic pKa of 8.83 corresponding to its secondary amine group, and an acidic pKa of 10.15 for its phenolic hydroxyl group.[3]

The pKa is the pH at which a functional group is 50% ionized and 50% non-ionized. For optimal chromatography, it is generally recommended to work at a pH that is at least 1.5 to 2 pH units away from the analyte's pKa.[4] This ensures that the analyte exists predominantly in a single ionic form, leading to consistent retention and symmetrical peak shapes.

Q2: How does the mobile phase pH affect the retention time of Etilefrine?

A2: In reversed-phase HPLC, retention is primarily driven by hydrophobic interactions between the analyte and the stationary phase. The ionization state of Etilefrine, governed by the mobile phase pH, significantly alters its polarity and thus its retention:

  • At low pH (e.g., pH < 7): The secondary amine group (pKa 8.83) will be protonated (positively charged). This increased polarity leads to weaker interaction with the nonpolar stationary phase, resulting in a shorter retention time .

  • At high pH (e.g., pH > 10): The secondary amine will be in its neutral, non-ionized form, making the molecule more hydrophobic and increasing its retention. However, at a pH above 10.15, the phenolic group will start to deprotonate, introducing a negative charge and potentially decreasing retention again.

The relationship between pH and retention for an ionizable compound like Etilefrine can be visualized as follows:

cluster_0 Low pH (< 7) cluster_1 Mid pH (approx. 9-10) cluster_2 High pH (> 10.15) Protonated Amine (Cationic) Protonated Amine (Cationic) Increased Polarity Increased Polarity Protonated Amine (Cationic)->Increased Polarity Decreased Retention Decreased Retention Increased Polarity->Decreased Retention Increased Polarity->Decreased Retention Neutral Amine Neutral Amine Increased Hydrophobicity Increased Hydrophobicity Neutral Amine->Increased Hydrophobicity Increased Retention Increased Retention Increased Hydrophobicity->Increased Retention Deprotonated Phenol (Anionic) Deprotonated Phenol (Anionic) Deprotonated Phenol (Anionic)->Increased Polarity

Caption: Ionization state of Etilefrine and its effect on retention in RP-HPLC.

Q3: I am observing significant peak tailing for Etilefrine. What is the likely cause and how can I fix it?

A3: Peak tailing for basic compounds like Etilefrine is a common issue in RP-HPLC. The primary cause is often secondary interactions between the protonated amine group of Etilefrine and acidic residual silanol groups on the surface of the silica-based stationary phase. This leads to a mixed-mode retention mechanism (hydrophobic and ion-exchange), resulting in broad, tailing peaks.

To mitigate peak tailing:

  • Operate at a lower pH: At a low pH (e.g., 2.5-4.0), the residual silanol groups are protonated and less likely to interact with the positively charged Etilefrine. A study on the HPLC determination of Etilefrine successfully used a mobile phase with a phosphate buffer at pH 4.

  • Use a highly deactivated column: Modern, end-capped columns have a lower concentration of accessible silanol groups, which minimizes these secondary interactions.

  • Work at a higher pH: At a pH above the pKa of the silanol groups (typically around 4-5) and below the pKa of Etilefrine's amine, the amine is neutral, reducing ionic interactions. However, silica-based columns have limited stability at high pH (generally above pH 8).[4] Hybrid or polymer-based columns are more suitable for high-pH applications.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Peak Tailing Secondary interactions with residual silanols.Lower the mobile phase pH to 2.5-4.0. Use a modern, end-capped C18 column.
Peak Fronting Column overload or column bed deformation.Reduce the sample concentration. Replace the column if the problem persists.
Poor Retention Mobile phase pH is too low, causing excessive protonation of Etilefrine.Increase the mobile phase pH slightly, while staying below 7 to maintain good peak shape.
Variable Retention Times Unbuffered mobile phase or pH is too close to Etilefrine's pKa.Use a buffer with a concentration of 10-25 mM. Adjust the pH to be at least 1.5-2 units away from the pKa (8.83).

Experimental Protocols

Protocol 1: Preparation of a Buffered Mobile Phase at pH 3.0

This protocol describes the preparation of a phosphate-buffered mobile phase, a common choice for controlling pH in RP-HPLC.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Potassium dihydrogen phosphate (KH2PO4)

  • Orthophosphoric acid (H3PO4)

  • 0.45 µm membrane filter

Procedure:

  • Prepare the Buffer Solution (Aqueous Component):

    • Weigh an appropriate amount of KH2PO4 to make a 20 mM solution in 1 L of HPLC-grade water (e.g., 2.72 g of KH2PO4).

    • Dissolve the salt completely.

    • Adjust the pH to 3.0 by adding small amounts of orthophosphoric acid while monitoring with a calibrated pH meter.

    • Filter the buffer solution through a 0.45 µm membrane filter to remove particulates.

  • Prepare the Mobile Phase:

    • Mix the prepared buffer solution with acetonitrile in the desired ratio (e.g., 70:30 v/v aqueous:organic). A good starting point for Etilefrine analysis could be a mobile phase consisting of [0.1M phosphate buffer, pH 4: acetonitrile (30:70, v/v)].

    • Degas the final mobile phase using sonication or vacuum filtration.

Protocol 2: Systematic Approach to pH Optimization

This workflow outlines a systematic process for determining the optimal mobile phase pH for Etilefrine analysis.

start Define Analytical Target Profile (ATP) select_column Select a modern, end-capped C18 column start->select_column prepare_buffers Prepare buffered mobile phases at pH 3, 4, and 6 select_column->prepare_buffers run_experiments Inject Etilefrine standard at each pH prepare_buffers->run_experiments evaluate_data Evaluate retention time, peak asymmetry, and resolution run_experiments->evaluate_data is_optimal Is peak shape and retention acceptable? evaluate_data->is_optimal fine_tune Fine-tune pH in 0.2 unit increments around the best condition is_optimal->fine_tune No validate Validate the final method is_optimal->validate Yes fine_tune->run_experiments

Caption: Workflow for systematic pH optimization in Etilefrine analysis.

References

  • Drug Central. etilefrine. [Link]

  • PubChem. Etilefrine. [Link]

  • ResearchGate. (PDF) High Performance Liquid Chromatography Based on Computational Study for the Determination of Etilefrine Hydrochloride in the Presence of its Oxidative Degradation Product. [Link]

  • Wikipedia. Etilefrine. [Link]

  • Agilent. Control pH During Method Development for Better Chromatography. [Link]

  • Waters. Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. [Link]

  • PubChem. Etilefrine Hydrochloride. [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

  • Pharmaguideline. Steps for HPLC Method Development. [Link]

  • ResearchGate. Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. [Link]

  • Agilent. Tips and Tricks of HPLC System Troubleshooting. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • Technology Networks. HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Agilent. Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. [Link]

  • LCGC International. Peak Fronting, Column Life and Column Conditioning. [Link]

Sources

Technical Support Guide: Reducing Baseline Noise in Etilefrine Impurity Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the trace analysis of Etilefrine Hydrochloride , particularly when targeting Impurity A (2-ethylamino-1-(3-hydroxyphenyl)ethanone) and other related substances as per European Pharmacopoeia (EP) or USP standards, the limit of quantitation (LOQ) is frequently compromised by baseline noise.[1]

Etilefrine is a polar, phenolic amine. To retain it on standard C18 columns, methods often employ ion-pairing agents (e.g., sodium heptanesulfonate) or phosphate buffers at low pH (2.5–3.0).[1] Furthermore, because Etilefrine and its impurities lack strong chromophores, detection is typically performed at low UV wavelengths (215–225 nm ).

This combination—phosphate buffers, low UV detection, and ion-pairing —creates a "perfect storm" for baseline noise.[1] This guide addresses the root causes of these disturbances and provides field-proven protocols to stabilize your baseline.

Diagnostic Logic: Identifying Your Noise Profile

Before attempting a fix, you must characterize the noise. Use the logic tree below to classify your baseline issue.

NoiseDiagnosis Start START: Characterize Baseline Noise IsRhythmic Is the noise rhythmic/sinusoidal? Start->IsRhythmic IsRandom Is the noise random/spiky? IsRhythmic->IsRandom No PumpIssue PUMP ISSUE (Air bubble, check valve, mixing stroke) IsRhythmic->PumpIssue Yes (matches pump stroke) IsDrift Is it a continuous drift? IsRandom->IsDrift No DetectorIssue DETECTOR/LAMP (Aged lamp, dirty flow cell, air in cell) IsRandom->DetectorIssue Yes (High freq) MixingIssue MIXING NOISE (Incomplete buffer/organic mix) IsRandom->MixingIssue Yes (Low freq/Wandering) ChemIssue CHEMISTRY/COLUMN (Temp fluctuation, elution, non-equilibrium) IsDrift->ChemIssue Yes

Figure 1: Diagnostic logic tree for isolating the source of baseline disturbances.[1]

Troubleshooting Guide & FAQs

Category 1: Mobile Phase Chemistry (The "UV Cutoff" Conflict)

Q: I am using a Phosphate Buffer/Methanol gradient at 220 nm. Why is my baseline rising and noisy?

A: This is a classic "UV Cutoff" conflict. While Phosphate buffers are transparent at 220 nm, Methanol has a UV cutoff of approximately 205–210 nm . As you increase the Methanol concentration during a gradient, the background absorbance increases significantly (drift). More importantly, at 220 nm, you are operating on the "slope" of Methanol’s absorption curve. Small inconsistencies in mixing will result in large absorbance fluctuations (noise).

The Fix:

  • Switch to Acetonitrile (ACN): ACN has a UV cutoff of ~190 nm. It is far more transparent at 220 nm, significantly reducing baseline drift and noise.

  • If Methanol is required (for selectivity): You must use HPLC-Gradient Grade or LC-MS Grade Methanol.[1] Standard "HPLC Grade" is often insufficient for low-UV impurity profiling.[1]

  • Balance the Absorbance: Add a UV-absorbing additive (like 1% Acetone or dilute nitric acid—proceed with caution) to the aqueous phase (Mobile Phase A) to match the absorbance of the organic phase (Mobile Phase B). This "isobestic" approach flattens the gradient baseline.

Table 1: Solvent UV Cutoff & Noise Potential at 220 nm

Solvent / BufferUV Cutoff (nm)Noise Risk at 220 nmRecommendation for Etilefrine
Acetonitrile 190LowPreferred organic modifier.[1]
Methanol 205–210HighUse only if ACN fails separation.
Phosphate Buffer < 200LowUse high-purity salts (e.g., KH₂PO₄).[1]
TFA (0.1%) ~210ModerateCauses baseline drift; avoid if possible.[1]
Formic Acid (0.1%) ~210HighNot recommended for UV < 230 nm.[1]
Category 2: Ion-Pairing & Column Equilibrium

Q: I am using Sodium Heptanesulfonate (Ion-Pairing). My baseline wanders for hours. Why?

A: Ion-pairing agents (IPAs) function by coating the stationary phase (C18) to create a charged surface.[1] This is a slow equilibrium process. If you run a gradient, you are constantly stripping and re-equilibrating the IPA on the column surface. This causes "Ghost Peaks" and wandering baselines.

The Fix:

  • The "Doping" Strategy: Ensure the IPA concentration is constant in both Mobile Phase A (Buffer) and Mobile Phase B (Organic). If Mobile Phase B is 100% ACN, the IPA will strip off the column.

    • Correct: MP A = Buffer + 5mM IPA; MP B = ACN/Water (90:[1]10) + 5mM IPA.[1]

  • Dedicated Columns: Never use a column for standard methods after it has been used for ion-pairing.[1] The IPA is nearly impossible to remove completely and will cause noise in future assays.

  • Extended Equilibration: When starting up, pump 20–30 column volumes of mobile phase before the first injection.

Category 3: Hardware & Mixing Physics

Q: I see a "sine wave" pattern in my baseline. Is my lamp failing?

A: A sine wave typically indicates Mixing Noise or Pump Pulsation , not a lamp failure (which looks like high-frequency "fuzz" or spikes).[1] At 220 nm, the detector is hypersensitive to small changes in solvent composition. If your pump mixes MP A and MP B online, the small "packets" of solvent may not be fully homogenized before reaching the flow cell.

The Fix:

  • Premixing: Instead of programming the pump to mix 50% A and 50% B, physically premix the solution in a bottle. Pump from a single line (Isocratic).[1] This eliminates mixing noise entirely.[1]

  • Increase Dwell Volume: If you must run a gradient, install a larger mixer (e.g., 350 µL or larger) between the pump and the injector. This smooths out the composition waves.

Protocol: Low-Noise Mobile Phase Preparation

For Etilefrine impurity analysis, the preparation of the mobile phase is the single most critical step to reduce baseline noise.

MP_Prep Step1 1. Dissolve Salts (Phosphate/IPA) Step2 2. pH Adjustment (Use Phosphoric Acid) Step1->Step2 Ensure complete dissolution first Step3 3. Filtration (0.22 µm Nylon) Step2->Step3 Remove particulates that scatter light Step4 4. Premix Organic (If Isocratic) Step3->Step4 Step5 5. Degas (Vacuum + Sonication) Step4->Step5 Crucial for 220 nm stability

Figure 2: Optimized workflow for preparing mobile phases for low-UV detection.

Detailed Protocol Steps:

  • Salt Dissolution: Dissolve the phosphate buffer and ion-pairing agent in 90% of the final water volume. Why? Adding organic solvent before salts are fully dissolved can cause micro-precipitation, which scatters light in the detector (perceived as noise).

  • Filtration: Filter the aqueous buffer through a 0.22 µm Nylon or PVDF membrane . Note: The standard 0.45 µm filter is insufficient for high-sensitivity impurity assays; micro-particulates cause "spikes" in the baseline.[1]

  • Degassing: Do not rely solely on the instrument's inline degasser. Ultrasonicate the mobile phase under vacuum for 10 minutes. Oxygen absorbs UV light at low wavelengths; removing dissolved air lowers the background absorbance.

References

  • European Pharmacopoeia (Ph.[1][2][3][4][5][6] Eur.) . Etilefrine Hydrochloride Monograph 1205. EDQM. Available at: [Link][1]

  • PubChem . Etilefrine Hydrochloride Compound Summary. National Center for Biotechnology Information. Available at: [Link][1]

  • Chrom Tech, Inc. Acetonitrile vs. Methanol for Reverse Phase Chromatography. Available at: [Link][1]

  • Shimadzu . Key Differences in the Use of Methanol and Acetonitrile. Available at: [Link][1]

  • Waters Corporation . Ion-Pairing Selection and Mixer Considerations in LC-MS Workflows. Available at: [Link][1]

Sources

Etilefrine Impurity D Solution Stability: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Etilefrine and its related impurities. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability of Etilefrine Impurity D in solution. Our goal is to equip you with the scientific rationale and practical steps to anticipate and address stability-related challenges in your experiments.

Introduction to Etilefrine and Impurity D

Etilefrine is a sympathomimetic amine used for the treatment of orthostatic hypotension.[1][2] As with any active pharmaceutical ingredient (API), understanding the stability of its impurities is critical for ensuring the safety, efficacy, and quality of the final drug product. Etilefrine Impurity D, chemically known as 2-(benzyl(ethyl)amino)-1-(3-hydroxyphenyl)ethanone, is a potential process-related impurity or degradation product.[3] Its stability in solution is a key parameter for analytical method development, validation, and routine testing.

This guide will address common questions and troubleshooting scenarios you may encounter when working with Etilefrine Impurity D solutions.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance of a freshly prepared solution of Etilefrine Impurity D, and what should I do if I observe a color change?

A1: A freshly prepared solution of Etilefrine Impurity D in a suitable solvent (e.g., methanol, acetonitrile, or a buffered aqueous solution) should be clear and colorless. The phenolic hydroxyl group and the tertiary amine in the structure of Etilefrine and its impurities make them susceptible to oxidation, which can lead to the formation of colored degradation products.[4]

Troubleshooting:

  • Observation: The solution turns yellow, brown, or pink over time.

  • Probable Cause: This is a strong indicator of oxidative degradation. The rate of degradation can be influenced by several factors.

  • Immediate Actions:

    • Protect from Light: Immediately wrap your container in aluminum foil or use an amber vial to minimize light exposure. Photodegradation can often catalyze oxidative processes.

    • De-gas Solvents: Dissolved oxygen in the solvent is a primary contributor to oxidation. Before preparing your solution, sparge your solvent with an inert gas like nitrogen or argon for 15-20 minutes.

    • Re-prepare the Solution: If the color change is significant, it is best to discard the solution and prepare a fresh one using de-gassed solvents and light-protected containers.

Q2: I'm seeing a decrease in the peak area of Etilefrine Impurity D in my HPLC analysis over a short period. What could be the cause?

A2: A rapid decrease in the peak area of your analyte suggests instability under the current storage or analytical conditions. For a molecule like Etilefrine Impurity D, several factors could be at play.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for decreasing peak area of Etilefrine Impurity D.

Detailed Investigation:

  • Temperature Effects: Elevated temperatures increase the rate of chemical reactions, including degradation.[7] If your solutions are left on a benchtop in a warm lab or near a heat source, this could be a significant factor.

  • Oxidative Degradation: As mentioned in Q1, oxidation is a likely degradation pathway. The presence of a benzylic ketone in Impurity D might also influence its electronic properties and susceptibility to oxidation. A study on Etilefrine hydrochloride showed its susceptibility to oxidative degradation.[4]

Q3: I am observing new, unidentified peaks appearing in my chromatogram during the analysis of an Etilefrine Impurity D solution. How can I determine the source of these peaks?

A3: The appearance of new peaks is a classic sign of degradation. The goal is to identify the stress factor causing the degradation to mitigate it. A forced degradation study is a systematic way to investigate this.

Forced Degradation Experimental Protocol:

  • Prepare Stock Solutions: Prepare a stock solution of Etilefrine Impurity D in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Aliquot for Stress Conditions: Aliquot the stock solution into several vials for each stress condition.

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl to an aliquot.

    • Base Hydrolysis: Add 0.1 M NaOH to an aliquot.

    • Oxidative Degradation: Add 3% hydrogen peroxide to an aliquot.

    • Thermal Degradation: Place an aliquot in an oven at 60°C.

    • Photodegradation: Expose an aliquot to a photostability chamber or direct sunlight.

  • Time Points: Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Use a stability-indicating HPLC method to analyze the stressed samples. A good starting point for method development could be based on published methods for Etilefrine and its degradation products.[4]

  • Comparison: Compare the chromatograms of the stressed samples to your original sample. If a new peak in your sample matches the retention time of a peak generated under a specific stress condition, you have likely identified the degradation pathway.

Table 1: Forced Degradation Study Design

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis0.1 M HClRoom Temperature & 60°C24 hours
Base Hydrolysis0.1 M NaOHRoom Temperature & 60°C24 hours
Oxidation3% H₂O₂Room Temperature24 hours
ThermalNone (in solution)80°C48 hours
PhotolyticUV/Vis lightRoom Temperature24 hours

Troubleshooting Guide: Practical Scenarios

Scenario 1: Inconsistent Results Between Analysts
  • Problem: Two different analysts are getting different purity values for the same batch of Etilefrine Impurity D.

  • Possible Causes & Solutions:

    • Differences in Solution Preparation:

      • Solvent Source: Are both analysts using HPLC-grade solvents from the same supplier and lot? Impurities in solvents can catalyze degradation.

      • De-gassing Technique: Is there a standardized procedure for de-gassing solvents? Inconsistent removal of dissolved oxygen can lead to variable rates of oxidation.

    • Differences in Sample Handling:

      • Time from Preparation to Analysis: How long does each analyst's solution sit on the autosampler before injection? Implement a strict "prepare and inject immediately" policy or define a maximum allowable time.

      • Lighting Conditions: Is one analyst's workspace exposed to more natural light than the other? Standardize the use of light-protective vials.

Scenario 2: Peak Tailing or Splitting for Etilefrine Impurity D
  • Problem: The chromatographic peak for Etilefrine Impurity D is showing significant tailing or splitting.

  • Possible Causes & Solutions:

    • pH Mismatch: The pH of the sample solution might be significantly different from the mobile phase pH. This can cause issues with peak shape, especially for ionizable compounds. Ensure the sample diluent is compatible with the mobile phase.

    • Column Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting the sample.

    • Secondary Interactions: The tertiary amine in Impurity D can interact with residual silanols on the HPLC column, causing tailing. Consider using a column with end-capping or adding a small amount of a competing amine (e.g., triethylamine) to the mobile phase.

    • On-Column Degradation: If the peak splitting is inconsistent, the impurity might be degrading on the column. This can be due to an aggressive mobile phase pH or interaction with the stationary phase.

Best Practices for Handling Etilefrine Impurity D Solutions

  • Solvent Selection and Preparation:

    • Always use high-purity, HPLC-grade solvents.

    • De-gas all solvents immediately before use by sparging with an inert gas or sonicating under vacuum.

  • Solution Preparation:

    • Prepare solutions fresh whenever possible.

    • If solutions must be stored, even for a short period, use amber glass or polypropylene vials and store at refrigerated temperatures (2-8°C).

    • Consider preparing stock solutions in a non-aqueous solvent like acetonitrile or methanol and diluting into the final mobile phase composition just before analysis.

  • Analytical Method:

    • Use a validated stability-indicating HPLC method.

    • Keep the autosampler tray cool to minimize degradation of samples waiting for injection.

Visualizing Potential Degradation

The following diagram illustrates the potential factors that can lead to the degradation of Etilefrine Impurity D in solution.

G cluster_solution Etilefrine Impurity D in Solution cluster_stressors Stress Factors ImpurityD Etilefrine Impurity D (2-(benzyl(ethyl)amino)-1- (3-hydroxyphenyl)ethanone) Degradation Degradation Products (e.g., oxidized species, hydrolysates) Light Light (UV/Visible) Light->Degradation Photodegradation Heat Heat (Temperature) Heat->Degradation Thermal Degradation Oxygen Oxygen (Oxidation) Oxygen->Degradation Oxidation pH pH (Acid/Base) pH->Degradation Hydrolysis

Caption: Factors influencing the stability of Etilefrine Impurity D in solution.

References

  • Mroczek, T., Kwiecień, A., & Wesołowski, M. (2020). Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity. Molecules, 25(12), 2836. [Link]

  • Hengstmann, J. H., & Aulepp, H. (1978). The physiological disposition of etilefrine in man. European Journal of Clinical Pharmacology, 14(5), 333–339. [Link]

  • Veeprho. (n.d.). Etilefrine Impurities and Related Compound. Retrieved February 5, 2026, from [Link]

  • Attia, K. A. M., Nassar, M. W. I., & El-Zeiny, M. B. (2016). High Performance Liquid Chromatography Based on Computational Study for the Determination of Etilefrine Hydrochloride in the Presence of its Oxidative Degradation Product. Journal of Taibah University for Science, 10(4), 547-556. [Link]

  • Donalisio, N., Bahr, A., & Burkhardt, T. (2015). Thermal degradation of injectable epinephrine. Journal of Pharmaceutical and Biomedical Analysis, 111, 219-224. [Link]

  • Attia, K. A. M., Nassar, M. W. I., & El-Zeiny, M. B. (2016). High Performance Liquid Chromatography Based on Computational Study for the Determination of Etilefrine Hydrochloride in the Presence of its Oxidative Degradation Product. ResearchGate. [Link]

  • Venkatasai Life Sciences. (n.d.). Etilefrine EP Impurity D. Retrieved February 5, 2026, from [Link]

  • Singh, R., & Singh, S. (2016). Understanding unconventional routes to impurities from drugs in hydrolytic conditions. Indian Journal of Pharmaceutical Education and Research, 50(2), 165-177. [Link]

  • Pharmaffiliates. (n.d.). Etilefrine-Hydrochloride-Impurities. Retrieved February 5, 2026, from [Link]

  • U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • Dolzonek, J., Orlikowska, A., & Stepnowski, P. (2019). Hydrolytic stability of selected pharmaceuticals and their transformation products. Chemosphere, 235, 939-946. [Link]

  • Narwade, S., & Wate, S. (2021). Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. Environmental Science and Pollution Research, 28(35), 48259-48268. [Link]

  • Vardan, V. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry, 3(2), 21-30. [Link]

  • Patel, A., et al. (2021). The Effects of pH and Excipients on Exenatide Stability in Solution. Pharmaceutics, 13(8), 1285. [Link]

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
  • Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: prediction of chemical stability of pharmaceuticals. International journal of pharmaceutics, 293(1-2), 101-125.

Sources

Identifying unknown peaks in Etilefrine HPLC chromatograms

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Troubleshooting Guide for Identifying Unknown Peaks in Etilefrine HPLC Chromatograms.

As a Senior Application Scientist, I understand that the sudden appearance of an unknown peak in a chromatogram can be a critical event, potentially halting batch releases and triggering extensive investigations. This guide is designed to provide researchers, analysts, and drug development professionals with a logical, scientifically-grounded framework for systematically identifying and resolving these issues. Our approach moves from simple system checks to advanced analytical strategies, ensuring a thorough and efficient investigation.

Section 1: Initial Investigation - Is the Peak Real and Relevant?

The first step is to determine if the observed peak is a genuine analyte or an artifact of the system, solvent, or procedure. Rushing to advanced identification techniques without verifying the peak's origin can lead to wasted time and resources.

Q1: An unexpected peak has appeared in my Etilefrine sample chromatogram. What is the very first thing I should do?

A1: Before investigating the sample itself, you must rule out the analytical system as the source of the peak. The appearance of extraneous peaks can often be traced back to contamination within the HPLC system or the reagents used.[1]

Protocol: System Verification

  • Blank Injection: Inject your mobile phase (or the solvent used to dissolve your sample, e.g., methanol or water) as a sample. If the peak is still present, it points to contamination in your mobile phase, solvent, injector, or detector.[1]

  • Systematic Flushing: If the blank injection shows the peak, begin a systematic cleaning. Use a strong, appropriate solvent (like 100% acetonitrile or methanol for reversed-phase systems) to flush the injector, tubing, and column individually to remove any retained contaminants from previous injections.[2]

  • Mobile Phase Preparation: Always use high-purity, HPLC-grade solvents and freshly prepared mobile phases. Contamination can be introduced from glassware, water purification systems, or solvent degradation.[1]

Q2: The peak did not appear in the blank injection, suggesting it's related to my sample preparation or the sample itself. What's next?

A2: Now, you need to differentiate between an impurity in the drug substance/product and a contaminant introduced during sample handling.[3]

Protocol: Sample and Placebo Analysis

  • Placebo Injection (for Drug Product): If you are analyzing a formulated product (e.g., tablets), prepare and inject a placebo sample that contains all the excipients but no Etilefrine active pharmaceutical ingredient (API). If the peak appears, it is likely an excipient or a contaminant from the formulation process.

  • Re-preparation: Prepare a new sample from a fresh stock of Etilefrine standard or a new sample vial, paying meticulous attention to cleaning all glassware and pipette tips. An unknown peak can sometimes be an external contaminant, such as 1,3-diphenylguanidine from pipette bulb fillers.[3]

  • Historical Data Review: Check chromatograms from previous batches of the same material. A recurring peak might be a known impurity that has only now exceeded the detection threshold due to a change in the manufacturing process or storage conditions.

The following diagram illustrates this initial troubleshooting workflow.

G start Unknown Peak Observed blank_injection Perform Blank Injection (Mobile Phase/Solvent) start->blank_injection peak_in_blank Peak Present in Blank? blank_injection->peak_in_blank system_contam Source is System, Solvent, or Carryover peak_in_blank->system_contam Yes sample_related Peak is Sample-Related peak_in_blank->sample_related No troubleshoot_system Troubleshoot System: - Prepare fresh mobile phase - Flush injector & column - Check for carryover system_contam->troubleshoot_system placebo_injection Perform Placebo Injection (if applicable) sample_related->placebo_injection peak_in_placebo Peak Present in Placebo? placebo_injection->peak_in_placebo excipient_source Source is Excipient or Formulation Process peak_in_placebo->excipient_source Yes api_related Source is API-Related (Impurity/Degradant) peak_in_placebo->api_related No / N/A

Caption: Initial troubleshooting workflow for an unknown HPLC peak.

Section 2: Characterization and Identification Strategy

Once confirmed that the peak is real and originates from the Etilefrine API, the next phase is to identify its nature. It could be a known related compound, a previously unseen degradation product, or an impurity from the manufacturing process.

Q3: How do I determine if my unknown peak corresponds to a known Etilefrine impurity?

A3: The most straightforward method is to compare its retention time with that of certified reference standards of known impurities. Pharmacopoeias and suppliers often provide lists of potential related substances.[4]

Protocol: Impurity Spiking

  • Procure Standards: Obtain reference standards for known Etilefrine impurities.

  • Individual Injections: Inject each impurity standard separately to determine its retention time under your HPLC method conditions.

  • Spiking: Prepare a sample of your Etilefrine material and "spike" it by adding a small, known amount of an impurity standard.

  • Analysis: Inject the spiked sample. If the area of your unknown peak increases proportionally without the appearance of a new, separate peak, you have confirmed its identity.

Table 1: Known Related Substances of Etilefrine

Impurity NameCommon DesignationPotential Origin
(1RS)-1-(3-Hydroxyphenyl)-2-(methylamino)ethanolEtilefrine Impurity B (Phenylephrine)Synthesis-related
NorfenefrineEtilefrine Impurity CSynthesis-related
3-HydroxyacetophenoneEtilefrine Impurity ESynthesis-related
[Specify other known impurities]Etilefrine Impurity ASynthesis-related[5]

This table should be populated with specific impurities relevant to your synthesis route, based on supplier information and pharmacopoeial monographs.[4]

Q4: My unknown peak does not match any available reference standards. I suspect it might be a degradation product. How can I confirm this?

A4: The most effective way to investigate degradation products is by conducting forced degradation (or stress testing) studies.[6] The goal is to intentionally degrade the Etilefrine sample under various harsh conditions to generate potential degradants. If a peak generated during a stress study matches the retention time of your unknown peak, it provides strong evidence of its identity and formation pathway.[7] The target degradation is typically between 5-20%.[6][8]

Protocol: Forced Degradation Study

A forced degradation study should evaluate the stability of Etilefrine under hydrolytic, oxidative, photolytic, and thermal stress.[7]

  • Acid Hydrolysis: Dissolve Etilefrine in a solution of 0.1 M HCl and heat (e.g., at 60-80°C) for a specified time. Neutralize the sample before injection.

  • Base Hydrolysis: Dissolve Etilefrine in a solution of 0.1 M NaOH and heat. Neutralize before injection.

  • Oxidative Degradation: Expose Etilefrine to a solution of hydrogen peroxide (e.g., 3% H₂O₂). One study identified an oxidative degradate of Etilefrine, confirming its susceptibility.[9]

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 10°C above the accelerated stability testing temperature).[10]

  • Photolytic Degradation: Expose the drug substance/product to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.[7]

Analyze samples from each condition by HPLC. Compare the chromatograms to your original sample.

Table 2: Recommended Conditions for Forced Degradation Studies (ICH Guideline Basis)

Stress ConditionReagent/ConditionTypical DurationPurpose
Acid Hydrolysis 0.1 M - 1 M HCl2 - 24 hours (with heat)To identify acid-labile degradants.[11]
Base Hydrolysis 0.1 M - 1 M NaOH2 - 24 hours (with heat)To identify base-labile degradants.[11]
Oxidation 3% - 30% H₂O₂2 - 24 hours (ambient)To identify products of oxidation.[11]
Thermal Dry Heat (e.g., 60-80°C)24 - 72 hoursTo test for thermolytic degradation.[7]
Photostability ICH Q1B specified light sourcePer guidelineTo identify light-sensitive degradants.[7]

Section 3: Advanced Identification Techniques

If the unknown peak remains unidentified after comparison with known impurities and forced degradation studies, more advanced analytical techniques are required for structural elucidation.

Q5: What is the next logical step for identifying a completely novel, unknown peak?

A5: The definitive technique for identifying unknown impurities is High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) .[12][13] This method provides the molecular weight of the unknown compound and, through fragmentation analysis (MS/MS), offers crucial clues about its chemical structure.[3]

Protocol: HPLC-MS Analysis

  • Method Transfer: Transfer your existing HPLC method to an HPLC-MS system. Note: Non-volatile buffers used in standard HPLC (like phosphate buffers) are incompatible with MS. Your method may need to be adapted to use volatile mobile phase modifiers like formic acid or ammonium acetate.

  • Data Acquisition: Run the sample and acquire the mass spectrum of the unknown peak. The molecular ion (e.g., [M+H]⁺) will give you the molecular weight.

  • Fragmentation (MS/MS): Isolate the molecular ion of the unknown peak and subject it to fragmentation. The resulting pattern can be pieced together to deduce the structure or compared against spectral libraries.

  • Structural Elucidation: Based on the molecular weight and fragmentation data, and considering the structure of Etilefrine, a chemist can propose a likely structure for the unknown impurity.

The overall strategy for identifying an unknown peak is summarized in the following decision tree.

G start Verified API-Related Unknown Peak check_known Compare RT with Known Impurity Standards start->check_known is_known Match Found? check_known->is_known identify_known Peak Identified as Known Impurity is_known->identify_known Yes force_degradation Perform Forced Degradation Study is_known->force_degradation No is_degradant Match Found? force_degradation->is_degradant identify_degradant Peak Identified as Degradation Product is_degradant->identify_degradant Yes advanced_analysis Pursue Advanced Identification is_degradant->advanced_analysis No lcms LC-MS Analysis for MW and Fragmentation advanced_analysis->lcms prep_hplc Preparative HPLC for Isolation lcms->prep_hplc nmr NMR for Definitive Structure Elucidation prep_hplc->nmr

Caption: A decision tree for the systematic identification of an unknown peak.

Q6: What if I need absolute structural confirmation beyond HPLC-MS?

A6: For definitive structural proof, especially for regulatory submissions, the impurity must be isolated and analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy .[14]

Protocol: Isolation and NMR Analysis

  • Isolation: Use preparative HPLC to collect a sufficient quantity (typically sub-milligram to milligram amounts) of the pure, isolated impurity.

  • Solvent Removal: Carefully remove the mobile phase, often by lyophilization or nitrogen evaporation, to obtain the solid impurity.

  • NMR Analysis: Dissolve the isolated compound in a suitable deuterated solvent and perform 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR experiments. This data allows for the unambiguous determination of the chemical structure.

References

  • El-Olemy, A. (2016). High Performance Liquid Chromatography Based on Computational Study for the Determination of Etilefrine Hydrochloride in the Presence of its Oxidative Degradation Product. ResearchGate. Available at: [Link]

  • Pharmaffiliates. Etilefrine-Hydrochloride-Impurities. Available at: [Link]

  • MDPI. (2022). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Available at: [Link]

  • International Journal of Research in Pharmacy and Pharmaceutical Sciences. (2021). Forced degradation studies of cetirizine hydrochloride, phenylephrine hydrochloride, paracetamol by RP-HPLC. Available at: [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]

  • BEPLS. (2022). Analytical Method Development and Validation of Stability Indicating RP-HPLC Method for Assay of Phenylephrine Hydrochloride Injection. Available at: [Link]

  • PubChem. Etilefrine. National Center for Biotechnology Information. Available at: [Link]

  • Waters Corporation. (2020). Data Integrity Matters: Unknown, Unintegrated or Undetected Chromatography Peaks. Available at: [Link]

  • SGS. HOW TO APPROACH THE IDENTIFICATION OF ANOMALOUS PEAKS DURING PHARMACEUTICAL SAMPLE ANALYSES. Available at: [Link]

  • Chromatography Forum. (2021). Unknow peak detected in HPLC-UV. Available at: [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2007). Identification of an unknown extraneous contaminant in pharmaceutical product analysis. Available at: [Link]

  • Pharmaguideline. (2023). Understanding Extraneous Peaks in Chromatography. YouTube. Available at: [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

  • PubMed. (2023). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Available at: [Link]

  • Pharmaffiliates. Etilefrine-impurities. Available at: [Link]

  • ResearchGate. LC–MS/MS identification of the unknown peaks in the HPLC fractions. Available at: [Link]

  • Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. Available at: [Link]

  • World Anti-Doping Agency. The Prohibited List. Available at: [Link]

  • Asian Journal of Pharmaceutical Technology & Innovation. (2016). Method Development and Validation of Cetirizine hydrochloride, Phenylephrine hydrochloride and Nimesulide by UV and HPLC. Available at: [Link]

  • Veeprho. Etilefrine Impurities and Related Compound. Available at: [Link]

  • PubChem. Etilefrine Hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • Oxford Academic. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Available at: [Link]

  • ICH. STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. Available at: [Link]

  • SynThink. Degradation Impurities in Pharmaceutical Products : Detection and Minimization. Available at: [Link]

  • AMSbiopharma. (2024). ICH Guidelines: Drug Stability Testing Essentials. Available at: [Link]

  • ACE HPLC. Problems with Ghost Peaks. Available at: [Link]

  • NIH. (2012). Validating a Stability Indicating HPLC Method for Kinetic Study of Cetirizine Degradation in Acidic and Oxidative Conditions. National Institutes of Health. Available at: [Link]

  • Memmert. (2019). Stability tests according to ICH Q1A (R2). Available at: [Link]

  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. Available at: [Link]

  • EDQM. ETILEFRINE HYDROCHLORIDE CRS. Available at: [Link]

  • IKEV. (2003). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. Available at: [Link]

Sources

Technical Support Center: Overcoming Matrix Interference in Etilefrine Impurity Testing

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Etilefrine impurity analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix interference during the analytical testing of Etilefrine and its impurities. Here, we provide in-depth, experience-driven answers to common challenges, detailed troubleshooting protocols, and a foundational understanding of why these methodologies are effective.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Understanding and Identifying Matrix Interference

Question 1: What is matrix interference in the context of Etilefrine impurity testing, and how does it manifest in my chromatographic data?

Answer:

Matrix interference, or matrix effect, is the alteration of an analytical signal by co-eluting compounds from the sample matrix.[1][2] In Etilefrine impurity testing, the matrix typically consists of the drug substance itself (Etilefrine), excipients from the formulation (e.g., binders, fillers, lubricants), and degradation products. These components can interfere with the accurate detection and quantification of impurities.

Common Manifestations in Chromatographic Data:

  • Ion Suppression or Enhancement: In Liquid Chromatography-Mass Spectrometry (LC-MS), co-eluting matrix components can interfere with the ionization of the target impurity in the MS source, leading to a suppressed or enhanced signal.[1] This directly impacts the accuracy of quantification.

  • Peak Shape Distortion: You might observe peak tailing, fronting, or splitting for your impurity peaks. This can be caused by interactions between the analyte and active sites on the column that are exposed or modified by matrix components.

  • Baseline Noise and Drifting: A high or noisy baseline can obscure low-level impurities, affecting the limit of detection (LOD) and limit of quantification (LOQ).

  • Shifting Retention Times: Changes in the column chemistry due to interaction with the matrix can cause retention time shifts, making peak identification difficult.[3]

Causality: The physicochemical properties of Etilefrine (a polar, basic compound) and its impurities, along with the diverse nature of pharmaceutical excipients, create a complex analytical challenge.[4] Matrix components can compete with impurities for ionization, alter the mobile phase composition at the micro-level, or irreversibly bind to the stationary phase, all of which contribute to the observed interferences.

Question 2: How can I definitively confirm that the issues I'm seeing are due to matrix effects and not other instrumental problems?

Answer:

A systematic approach is crucial to differentiate between matrix effects and instrumental issues. A good starting point is to follow a logical troubleshooting process.[5]

Experimental Protocol: Diagnosing Matrix Effects

  • System Suitability Test (SST): Before analyzing samples, always run an SST with a pure standard of the Etilefrine impurity in a clean solvent. If the SST passes (i.e., good peak shape, stable retention time, expected response), but your sample analysis fails, this points towards the sample matrix as the culprit.

  • Blank Matrix Injection: Inject a blank sample containing all the excipients without the Etilefrine active pharmaceutical ingredient (API) and impurities. This helps to identify any interfering peaks originating from the excipients themselves.

  • Post-Extraction Spike Analysis: This is a key experiment to quantify the extent of matrix-induced signal suppression or enhancement.

    • Step 1: Prepare your Etilefrine sample as you normally would (e.g., extraction, dilution).

    • Step 2: Prepare a pure standard of the impurity at a known concentration in the mobile phase.

    • Step 3: Spike a portion of the prepared sample extract with a known amount of the impurity standard.

    • Step 4: Analyze all three solutions (unspiked sample, pure standard, and spiked sample) and compare the peak area of the impurity.

    • Calculation:

      • Matrix Effect (%) = (Peak Area in Spiked Sample / Peak Area in Pure Standard) x 100

      • A value significantly different from 100% indicates a matrix effect.

Logical Troubleshooting Flowchart:

G start Analytical Anomaly Observed (e.g., Poor Peak Shape, Inaccurate Results) sst Run System Suitability Test (SST) with Pure Impurity Standard start->sst sst_pass SST Passes sst->sst_pass Yes sst_fail SST Fails sst->sst_fail No inject_blank Inject Blank Matrix (Excipients Only) sst_pass->inject_blank troubleshoot_instrument Troubleshoot HPLC/MS System (e.g., Check for Leaks, Column Integrity, Detector Issues) sst_fail->troubleshoot_instrument interfering_peaks Interfering Peaks Observed? inject_blank->interfering_peaks post_spike Perform Post-Extraction Spike Analysis interfering_peaks->post_spike No matrix_effect_confirmed Matrix Effect Confirmed interfering_peaks->matrix_effect_confirmed Yes no_peaks No Interfering Peaks post_spike->matrix_effect_confirmed Significant Difference no_matrix_effect No Significant Matrix Effect (Re-evaluate Sample Preparation) post_spike->no_matrix_effect No Significant Difference

Caption: Troubleshooting workflow to diagnose matrix effects.

Section 2: Strategies for Mitigating Matrix Interference

Question 3: My primary issue is ion suppression in my LC-MS analysis of Etilefrine impurities. What are the most effective sample preparation techniques to overcome this?

Answer:

Effective sample preparation is the most reliable way to address matrix effects by removing interfering components before they enter the analytical instrument.[6] For Etilefrine and its impurities, which are polar in nature, several techniques can be employed.

1. Solid-Phase Extraction (SPE):

SPE is a powerful technique for cleaning up complex samples and is highly recommended for removing matrix components that cause ion suppression.[7][8] It offers better selectivity than simple protein precipitation or filtration.

  • Why it works: SPE separates compounds based on their physical and chemical properties.[9] By choosing the appropriate sorbent and solvent conditions, you can selectively retain the Etilefrine and its impurities while washing away the interfering matrix components, or vice-versa.

  • Recommended SPE Sorbent: For polar compounds like Etilefrine, a mixed-mode or polymeric cation-exchange SPE cartridge is often effective.[7][10] This allows for a dual retention mechanism (reversed-phase and ion-exchange), providing enhanced selectivity.

Experimental Protocol: Mixed-Mode Cation-Exchange SPE

  • Conditioning: Rinse the SPE cartridge with 1-2 mL of methanol, followed by 1-2 mL of deionized water.

  • Equilibration: Equilibrate the cartridge with 1-2 mL of a weak buffer at a pH that ensures your analytes are charged (for Etilefrine, a slightly acidic pH is suitable).

  • Sample Loading: Load the pre-treated sample (e.g., dissolved and filtered) onto the cartridge.

  • Washing:

    • Wash with a non-polar solvent (e.g., hexane) to remove non-polar interferences.

    • Wash with a weak polar solvent (e.g., 5% methanol in water) to remove polar interferences without eluting the analytes.

  • Elution: Elute the Etilefrine and its impurities with a solvent mixture that disrupts both the reversed-phase and ion-exchange interactions (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

2. Liquid-Liquid Extraction (LLE):

LLE is a classic sample cleanup technique that separates compounds based on their differential solubility in two immiscible liquids.[11]

  • Why it works: By adjusting the pH of the aqueous sample, you can control the ionization state of Etilefrine and its impurities. In their un-ionized (basic) form, they will be more soluble in an organic solvent, allowing for their extraction away from water-soluble matrix components.

  • Considerations: LLE can be less selective than SPE and may require more solvent.[12]

Experimental Protocol: pH-Controlled LLE

  • Sample Preparation: Dissolve the sample in an aqueous buffer.

  • pH Adjustment: Adjust the pH of the aqueous sample to >10 with a suitable base (e.g., NaOH) to deprotonate the amine groups of Etilefrine and its impurities.

  • Extraction: Add an immiscible organic solvent (e.g., a mixture of dichloromethane and ethyl acetate) and vortex thoroughly.[13]

  • Phase Separation: Centrifuge to separate the aqueous and organic layers.

  • Collection: Collect the organic layer containing the analytes.

  • Back Extraction (Optional but Recommended): For further cleanup, add an acidic aqueous solution (e.g., 0.1 M HCl) to the collected organic layer. The analytes will become ionized and move into the aqueous phase, leaving behind neutral interferences in the organic phase.

  • Final Steps: Adjust the pH of the acidic aqueous phase back to basic and perform a final extraction into an organic solvent. Evaporate and reconstitute as with SPE.

Data Summary: Comparison of Sample Preparation Techniques

TechniqueSelectivityRecoveryThroughputSolvent Consumption
Dilution LowN/AHighLow
Protein Precipitation LowModerateHighModerate
LLE ModerateGoodModerateHigh
SPE HighExcellentLow to ModerateModerate

Question 4: I've improved my sample preparation, but I'm still seeing some matrix effects. Can I further optimize my HPLC method to resolve these issues?

Answer:

Yes, chromatographic optimization is the next logical step. The goal is to separate the impurity peaks from any remaining interfering matrix components.[1][14]

Strategies for Chromatographic Optimization:

  • Mobile Phase pH Adjustment: The retention of basic compounds like Etilefrine and its impurities is highly dependent on the mobile phase pH.[3] By adjusting the pH, you can alter the retention times of your analytes and potentially move them away from interfering peaks. A systematic study of pH (e.g., from pH 3 to 7) can reveal the optimal separation conditions.

  • Change in Organic Modifier: If you are using acetonitrile, try switching to methanol or vice-versa. These solvents have different selectivities and can alter the elution order of compounds.

  • Gradient Optimization: A shallower gradient can improve the resolution between closely eluting peaks. Conversely, a steeper gradient can reduce the analysis time but may compromise resolution.

  • Alternative Stationary Phase: If you are using a standard C18 column, consider a column with a different selectivity. For polar and basic compounds, a phenyl-hexyl or a polar-embedded phase can offer different retention mechanisms and improved peak shape.

Example of an Optimized HPLC Method for Etilefrine and Impurities:

A published method for the determination of Etilefrine hydrochloride in the presence of its oxidative degradation product utilized the following conditions, which can serve as a good starting point[15]:

ParameterCondition
Column ODS SUPELCO C18 (25 cm x 4.6 mm, 5 µm)
Mobile Phase 0.1M Phosphate Buffer (pH 4) : Acetonitrile (30:70, v/v)
Flow Rate 1 mL/min
Detection UV at 220 nm
Temperature Ambient

This method was validated according to ICH guidelines and demonstrated good selectivity.[15]

Workflow for Method Optimization:

G start Initial HPLC Method Shows Co-elution/Matrix Effects optimize_ph Optimize Mobile Phase pH (e.g., pH 3-7) start->optimize_ph ph_ok Resolution Improved? optimize_ph->ph_ok change_organic Change Organic Modifier (Acetonitrile vs. Methanol) ph_ok->change_organic No final_method Final Optimized Method ph_ok->final_method Yes organic_ok Resolution Improved? change_organic->organic_ok optimize_gradient Optimize Gradient Profile (Steeper vs. Shallower) organic_ok->optimize_gradient No organic_ok->final_method Yes gradient_ok Resolution Improved? optimize_gradient->gradient_ok change_column Select Alternative Stationary Phase (e.g., Phenyl-Hexyl, Polar-Embedded) gradient_ok->change_column No gradient_ok->final_method Yes change_column->final_method

Caption: A systematic workflow for HPLC method optimization.

Section 3: Regulatory Context and Validation

Question 5: What are the regulatory expectations regarding impurity testing and dealing with matrix effects?

Answer:

Regulatory bodies like the FDA and EMA, guided by the International Council for Harmonisation (ICH), have stringent requirements for the control of impurities in drug substances and products.[16]

  • ICH Q3A(R2) - Impurities in New Drug Substances: This guideline establishes thresholds for reporting, identification, and qualification of impurities.[17] For example, the reporting threshold is often around 0.05%, meaning any impurity at or above this level must be reported.[16][17]

  • ICH Q3B(R2) - Impurities in New Drug Products: This guideline focuses on degradation products that can form during manufacturing and storage.[18][19]

  • ICH Q2(R1) - Validation of Analytical Procedures: This is a critical guideline that outlines the requirements for validating your analytical method.[20][21] When dealing with matrix effects, the specificity of your method is paramount. You must demonstrate that your method can unequivocally assess the analyte in the presence of components that may be expected to be present, including matrix components.[20][21]

Trustworthiness and Self-Validation:

Your analytical method must be a self-validating system. This means that as part of your method validation, you must formally assess the impact of the matrix. The post-extraction spike experiment described earlier is a key component of this. The results of this experiment should be included in your validation report to demonstrate that the matrix does not adversely affect the accuracy and precision of your method. The validation should demonstrate that the procedure is suitable for its intended purpose.[20]

By systematically identifying, mitigating, and validating your method's performance in the presence of the sample matrix, you ensure the integrity of your data and compliance with global regulatory standards.

References

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
  • Etilefrine-Hydrochloride-Impurities.
  • Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry.
  • High Performance Liquid Chromatography Based on Computational Study for the Determination of Etilefrine Hydrochloride in the Presence of its Oxidative Degradation Product.
  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Open Access Journals - Research and Reviews.
  • Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. Agilent.
  • Etilefrine Impurities and Rel
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.
  • Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. PubMed.
  • Pharmaceutical Impurity Analysis of Raw Materials and Final Product by using analytical techniques. Allied Academies.
  • Overcoming matrix effects in 2'-Hydroxycocaine LC-MS/MS analysis. Benchchem.
  • Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions.
  • Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples. Sigma-Aldrich.
  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC.
  • Etilefrine-impurities.
  • Oh, What a Mess!
  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). EMA.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Solid-Phase Extraction. Chemistry LibreTexts.
  • The influence of matrix effects on high performance liquid chromatography-mass spectrometry methods development and validation.
  • HPLC Troubleshooting Guide. Restek.
  • Development of a Liquid-Liquid Extraction Procedure for the Analysis of Amphetamine in Biological Specimens by GC-FID.
  • Q 3 B (R2) Impurities in New Drug Products. European Medicines Agency (EMA).
  • Understanding and Improving Solid-Phase Extraction.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.
  • Pressurized Liquid Extraction as a Novel Technique for the Isolation of Laurus nobilis L. Leaf Polyphenols. MDPI.
  • High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Veeprho.
  • Liquid-liquid extraction in flow analysis: A critical review. PubMed.
  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • A review of the modern principles and applications of solid-phase extraction techniques in chrom
  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Technology Networks.
  • Tips and Tricks of HPLC System Troubleshooting. Agilent.
  • Quality Guidelines. ICH.
  • Troubleshooting Guide. Phenomenex.
  • Solid Phase Extraction Guide. Thermo Fisher Scientific - US.
  • Efficacy of Liquid-Liquid Extraction and Protein Precipitation Methods in Serum Sample Preparation for Quantification of Fexofen. ACTA Pharmaceutica Sciencia.
  • Liquid-liquid extraction – Knowledge and References. Taylor & Francis.
  • ICH Q2 Valid
  • HPLC Troubleshooting Guide. ACE.
  • Guideline for Impurities in New Active Pharmaceutical Ingredient. Medicines Control Agency.
  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs.
  • ICH Q3B(R2) Guideline Explained | Impurities in New Drug Products. YouTube.

Sources

Technical Guide: Minimizing Carryover of Etilefrine Impurity D

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Sticky" Nature of Impurity D

In the high-sensitivity analysis of Etilefrine Hydrochloride, Impurity D (2-(ethylamino)-1-(3-hydroxyphenyl)ethan-1-one) presents a unique challenge. Unlike the parent drug, Impurity D contains a ketone group in place of the hydroxyl group. This structural difference creates a "perfect storm" for carryover:

  • Increased Lipophilicity: The ketone group renders the molecule less polar than Etilefrine, increasing its affinity for hydrophobic surfaces (rotor seals, injection loops).

  • Strong Silanol Interaction: The secondary amine function remains available to interact strongly with residual silanols on the stationary phase and glass surfaces.

This guide provides a self-validating troubleshooting framework to eliminate Impurity D carryover, ensuring your method meets the stringent requirements of pharmaceutical release testing.

Module 1: The Mechanism of Adsorption

To defeat carryover, you must understand where and why the molecule binds. Impurity D adheres via two distinct mechanisms: Hydrophobic Interaction (due to the aromatic ketone) and Ionic Exchange (due to the amine).

Visualizing the Interaction

The following diagram illustrates why standard washes often fail. A neutral wash removes the hydrophobic interaction but leaves the ionic bond intact.

AdsorptionMechanism ImpurityD Impurity D (Cationic Amine + Hydrophobic Ring) Interaction1 Hydrophobic Binding (Aromatic Ring <-> C18/Polymer) ImpurityD->Interaction1 Non-polar affinity Interaction2 Ionic Binding (Amine(+) <-> Silanol(-)) ImpurityD->Interaction2 Electrostatic attraction Surface Surface (Injector/Column) Surface->Interaction1 Surface->Interaction2 Carryover CARRYOVER (Ghost Peak in Blank) Interaction1->Carryover Elutes in next gradient Interaction2->Carryover Desorbs slowly

Figure 1: Dual-mode adsorption mechanism of Etilefrine Impurity D. Effective removal requires simultaneous disruption of both hydrophobic and ionic bonds.

Module 2: Autosampler Optimization (The Hardware)

The autosampler needle and injection valve are the primary sources of carryover for basic ketones. The standard "Mobile Phase" wash is insufficient.

The "Dual-Attack" Wash Protocol

You must implement a wash solvent that is highly organic (to dissolve the ketone) and acidic (to protonate silanols and the amine, repelling them).

Recommended Wash Solvent Formulation:

ComponentConcentrationFunction
Acetonitrile (ACN) 40%Solubilizes the hydrophobic aromatic backbone.
Methanol (MeOH) 40%Provides protic solubility for the polar ketone group.
Water 20%Maintains solubility of buffer salts (prevents precipitation).
Formic Acid 0.5% - 1.0%Critical: Protonates surface silanols (Si-OH) to prevent ionic binding.
Troubleshooting the Injector

If carryover persists >0.05% after changing the wash solvent, follow this decision matrix:

  • Needle Seat Capillary: Replace PEEK capillaries with stainless steel or passivated steel if adsorption is suspected, OR switch to a PEEK-lined needle seat if the interaction is metal-chelation based (less likely for Impurity D, but possible).

  • Valve Rotor Seal: Inspect for scratches. Impurity D will accumulate in micro-fissures of a worn Vespel rotor seal. Upgrade to a Tefzel (ETFE) or PEEK rotor seal for better chemical resistance and lower adsorption.

  • Multiple Wash Cycles: Configure the autosampler to perform a "Pre-injection" wash (dip) and a "Post-injection" active rinse (flow-through).

Module 3: Chromatographic Method Optimization

Even with a clean injector, Impurity D can "hang" on the column head and elute in subsequent runs.

The "Sawtooth" Gradient Cleaning Step

Standard linear gradients often fail to fully elute sticky impurities at the tail end. Implement a Sawtooth Wash at the end of every injection.

Protocol:

  • End of Analysis: Ramp to 95% Organic (ACN/MeOH) over 1 minute.

  • Hold: Hold at 95% Organic for at least 3 column volumes.

  • Oscillation (Optional): Briefly drop to 50% and return to 95% (this "shock" helps dislodge compounds trapped in stagnant pores).

  • Re-equilibration: Return to initial conditions for at least 5 column volumes.

Column Chemistry Selection
  • Avoid: Traditional C18 columns with high silanol activity (low carbon load, non-endcapped).

  • Select: Hybrid Particle (bridged ethyl hybrid) columns or "Base-Deactivated" C18 columns. These have chemically modified surfaces that shield silanols, preventing the amine interaction shown in Figure 1.

Module 4: Diagnostic Workflow

Use this flowchart to isolate the exact source of your carryover.

TroubleshootingFlow Start Start: Carryover Observed Step1 Run 'Null' Injection (0 µL injection / Run gradient) Start->Step1 Decision1 Peak Present? Step1->Decision1 ResultColumn Source: Column/Mobile Phase (Ghost Peak) Decision1->ResultColumn Yes Step2 Run Solvent Blank (Inject Wash Solvent) Decision1->Step2 No Decision2 Peak Present? Step2->Decision2 ResultInjector Source: Injector/Needle (Adsorption) Decision2->ResultInjector Yes ResultSolvent Source: Contaminated Solvent (Check Blank Vial) Decision2->ResultSolvent No

Figure 2: Diagnostic decision tree to isolate the source of carryover.

Frequently Asked Questions (FAQ)

Q: I see Impurity D carryover in the second blank, but not the first. Why? A: This is known as "Delayed Desorption." The impurity may be trapped in a poorly swept volume of the valve or column frit. It requires time and solvent changes to diffuse out. Solution: Increase the hold time of your high-organic wash step and ensure your needle wash duration is at least 10 seconds.

Q: Can I use 100% Acetonitrile as a needle wash? A: No. While ACN is good for hydrophobicity, pure organic solvents often fail to remove ionic interactions. You must include an acid (e.g., 0.1% - 1% Formic Acid) to break the amine-silanol bond. Additionally, pure ACN can precipitate buffer salts from your mobile phase, causing clogs.

Q: Does the material of the sample vial matter? A: Yes. Basic amines can adsorb to the glass walls of standard vials. Recommendation: Use deactivated glass (silanized) or polypropylene vials. If you observe signal loss over time in the sequence, this is likely the cause.

References

  • European Directorate for the Quality of Medicines (EDQM). (2025). Etilefrine Hydrochloride: Monograph 1205. European Pharmacopoeia. [Link]

  • Dolan, J. W. (2001). Attacking Carryover Problems. LCGC North America. [Link]

  • Shimadzu Corporation. (2023). Troubleshooting HPLC Carryover: Mechanisms and Solutions. Technical Report. [Link][1]

  • Waters Corporation. (2022). Mitigating Carryover in LC-MS/MS Analysis of Basic Compounds. Application Note. [Link]

Sources

Impact of column temperature on Etilefrine impurity separation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for High-Performance Liquid Chromatography (HPLC) analysis of Etilefrine and its related impurities. This guide is designed for researchers, analytical scientists, and drug development professionals to troubleshoot and optimize their chromatographic methods. Here, we delve into one of the most critical, yet sometimes overlooked, parameters in method development: column temperature .

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Fundamental Principles

Question 1: Why is column temperature so important in the HPLC separation of Etilefrine and its impurities?

Answer: Column temperature is a critical parameter that directly influences nearly every aspect of an HPLC separation: retention time, peak shape, selectivity, and system backpressure.[1] For Etilefrine, a sympathomimetic amine, and its closely related impurities (e.g., degradation products, synthesis byproducts), precise temperature control is paramount for achieving reproducible and robust separation.[2][3]

The core reasons are rooted in thermodynamics and kinetics:

  • Analyte Retention (Thermodynamics): The partitioning of an analyte between the mobile phase and the stationary phase is an equilibrium process governed by thermodynamic principles.[4] Temperature changes alter the equilibrium constant of this process. Generally, for reversed-phase HPLC, increasing the temperature adds energy to the system, which reduces the analyte's affinity for the stationary phase, leading to shorter retention times.[5] Conversely, lowering the temperature typically increases retention times.[1]

  • Mass Transfer & Efficiency (Kinetics): Higher temperatures decrease the viscosity of the mobile phase.[5] This has two major benefits:

    • Lower Backpressure: Reduced viscosity allows for the use of higher flow rates without exceeding the pressure limits of the HPLC system, potentially shortening analysis time.[5]

    • Improved Efficiency: It enhances the rate of mass transfer, meaning analytes can move more quickly between the mobile and stationary phases. This often results in sharper, narrower peaks and thus, better column efficiency.[5]

  • Selectivity Changes: Most importantly, temperature can alter the selectivity (α) , which is the measure of separation between two adjacent peaks. Different compounds respond to temperature changes differently based on their unique thermodynamic properties (enthalpy and entropy of transfer). This means that adjusting the temperature can sometimes resolve peaks that co-elute at other temperatures.[4]

In essence, controlling column temperature is not just about keeping the instrument warm; it's a powerful tool for optimizing the separation. Uncontrolled temperature fluctuations are a common cause of retention time drift and poor reproducibility.[6][7] A 1°C change can alter retention times by 1-2%, which can be significant for impurity profiling where peaks are often closely eluted.[6]

Section 2: Troubleshooting Common Scenarios

Question 2: My Etilefrine peak and a known impurity peak are co-eluting or have poor resolution (Rs < 1.5). How can I use temperature to fix this?

Answer: This is a classic selectivity problem where temperature modulation can be highly effective. When two peaks are not baseline separated, your goal is to change the selectivity of the separation.

Troubleshooting Workflow:

  • Systematic Temperature Study: Do not make random changes. A systematic approach is key. Modify the column temperature in controlled increments (e.g., 5°C steps) both above and below your current method temperature. For example, if your method is at 30°C, evaluate the separation at 25°C, 35°C, and 40°C.

  • Analyze the Trend:

    • Decreasing Temperature: Lowering the temperature will increase the retention time of all components.[1] This can sometimes improve the resolution of closely eluting compounds by allowing more time for interaction with the stationary phase.

    • Increasing Temperature: Increasing the temperature will decrease retention times.[5] More importantly, it may change the elution order or significantly increase the space between the Etilefrine peak and the impurity peak. This happens if the two compounds have different thermodynamic responses to the temperature change.[4]

  • Evaluate the van't Hoff Relationship: The change in retention with temperature is described by the van't Hoff equation , which relates the natural log of the retention factor (ln k) to the inverse of the absolute temperature (1/T).[8][9] If you plot ln(k) vs. 1/T for both Etilefrine and the impurity, the lines will have different slopes. If the slopes are significantly different, there is a good chance that you can find a temperature that provides optimal separation. A change in elution order can even occur if these lines cross.

Data-Driven Decision Making:

Parameter ChangeExpected Outcome on SeparationRationale & Causality
Increase Temperature Decreased retention times, potentially altered selectivity, sharper peaks, lower backpressure.Reduced mobile phase viscosity and increased analyte diffusion enhance mass transfer and efficiency.[5] Differential changes in enthalpy of transfer for Etilefrine vs. impurity can alter selectivity.[8]
Decrease Temperature Increased retention times, potentially improved resolution for some pairs.Slower elution provides more interaction time with the stationary phase, which can sometimes enhance separation for closely related compounds.[1]

Below is a troubleshooting workflow to follow when encountering co-elution issues.

G cluster_0 Troubleshooting Workflow: Co-elution of Etilefrine & Impurity start Poor Resolution (Rs < 1.5) or Co-elution Observed step1 Is the column oven on and stable? start->step1 step2 Perform Temperature Scouting Study (e.g., T ± 5°C, T ± 10°C) step1->step2 Yes decision1 Did Resolution Improve? step2->decision1 step3 Adopt New Temperature. Verify System Suitability. decision1->step3 Yes step4 Consider Other Parameters: - Mobile Phase % Organic - Mobile Phase pH - Different Stationary Phase decision1->step4 No end_success Problem Resolved step3->end_success end_fail Temperature is not the optimal solution for this pair step4->end_fail

Caption: Workflow for addressing co-elution issues.

Question 3: I am seeing my retention times for Etilefrine drift from run to run, or they are different from yesterday's results. Could temperature be the cause?

Answer: Yes, inconsistent temperature is one of the most common causes of drifting or shifting retention times. The rule of thumb is that a 1°C change in temperature can cause a 1-2% change in retention time.[6] If your laboratory experiences temperature fluctuations (e.g., due to air conditioning cycles or day/night changes), and you are not using a column thermostat, you will almost certainly see poor retention time reproducibility.[6]

Troubleshooting Steps:

  • Verify Column Oven Use: Always use a thermostatted column compartment. Running at "ambient" temperature is not sufficient for regulated environments, as "ambient" can vary significantly.[7] Even if a method specifies ambient temperature, setting the oven to a stable temperature like 25°C or 30°C is best practice.

  • Check Oven Calibration: Ensure your column oven is calibrated and maintaining the set temperature accurately. Use a calibrated external thermometer to verify.

  • Ensure Proper Equilibration: Before starting a sequence, ensure the column has been fully equilibrated at the set temperature and with the mobile phase flowing. This typically requires passing 10-20 column volumes of mobile phase through the column. Insufficient equilibration can lead to drifting retention times in the initial runs of a sequence.

Section 3: Method Development & Optimization

Question 4: I am developing a new stability-indicating method for Etilefrine. How should I incorporate temperature optimization into my strategy?

Answer: Temperature should be a core parameter evaluated during method development, especially for a stability-indicating assay where you must separate the active pharmaceutical ingredient (API) from all potential degradation products.[10][11] A published method for Etilefrine and its oxidative degradate used an ambient temperature setting, but for a robust, validated method, active temperature control is necessary.

Protocol for Temperature Optimization Study:

This protocol outlines a systematic approach to evaluate the effect of column temperature on the separation of Etilefrine from its key impurities.

Objective: To determine the optimal column temperature that provides the best resolution (Rs > 2.0) for all specified impurities from the main Etilefrine peak, with acceptable peak shape and analysis time.

Materials:

  • HPLC system with a thermostatted column compartment.

  • Analytical column (e.g., C18, 250 x 4.6 mm, 5 µm).[12]

  • Mobile Phase (e.g., Phosphate buffer pH 4: Acetonitrile (30:70, v/v)).[13]

  • Etilefrine Reference Standard.

  • Etilefrine Impurity Reference Standards (or a stressed/degraded sample mixture).[14]

Methodology:

  • Preparation:

    • Prepare a "resolution solution" containing Etilefrine and all known impurities at a relevant concentration. If standards are unavailable, use a sample of Etilefrine that has been subjected to forced degradation (e.g., acid, base, oxidation, heat, light) to generate the impurities.[10][15]

  • Initial Conditions:

    • Set up the HPLC method with your initial chromatographic conditions (e.g., mobile phase, flow rate, detection wavelength).

    • Set the initial column temperature to a central point, for example, 30°C.

  • Equilibration:

    • Install the column in the oven and allow it to equilibrate at 30°C with mobile phase flowing for at least 30 minutes.

  • Temperature Study Execution:

    • Inject the resolution solution and record the chromatogram.

    • Increase the column temperature to the next level (e.g., 35°C). Allow the system to equilibrate for at least 15-20 minutes after the temperature is reached.

    • Inject the resolution solution again.

    • Repeat this process for a range of temperatures (e.g., 25°C, 30°C, 35°C, 40°C, 45°C).

  • Data Analysis:

    • For each temperature, create a table and record the following for Etilefrine and each impurity peak:

      • Retention Time (RT)

      • Peak Tailing Factor (Tf)

      • Resolution (Rs) between each impurity and the Etilefrine peak, and between adjacent impurity peaks.

      • System Backpressure

  • Selection of Optimal Temperature:

    • Identify the temperature that yields the best overall separation, prioritizing the resolution of the most critical, closely-eluting pair (the "critical pair"). The target should be Rs ≥ 2.0 for all peaks.

    • Consider the analysis time. A higher temperature might offer acceptable resolution with a shorter run time, which is often desirable.[5]

Robustness Check: Once an optimal temperature is chosen (e.g., 35°C), the method's robustness should be confirmed by analyzing samples at slightly varied temperatures (e.g., 33°C and 37°C) to ensure that small deviations do not lead to a method failure (e.g., Rs falling below 1.5).[16][17]

Section 4: Advanced Topics & FAQs

Question 5: What is a "van't Hoff Plot" and how is it practically useful for separating Etilefrine impurities?

Answer: A van't Hoff plot is a powerful diagnostic tool in chromatography that graphically represents the relationship between temperature and retention.[8] It is constructed by plotting the natural logarithm of the retention factor (ln k) against the inverse of the absolute temperature in Kelvin (1/T).[18]

The underlying equation is: ln k = - (ΔH°/R) * (1/T) + (ΔS°/R) + ln Φ

Where:

  • k: Retention factor

  • ΔH°: Standard enthalpy change (related to the energy of interaction with the stationary phase)

  • ΔS°: Standard entropy change (related to the change in order of the system)

  • R: Ideal gas constant

  • T: Absolute temperature (K)

  • Φ: Column phase ratio

Practical Utility:

For a given compound, this plot is typically linear. The slope of the line is proportional to the enthalpy of transfer (ΔH°).[18] When you create van't Hoff plots for two different compounds, like Etilefrine and an impurity, on the same graph, you can visually predict how temperature will affect their separation.

G cluster_0 Conceptual van't Hoff Plot origin x_axis 1/T (Inverse Temperature) → y_axis ln(k) (Log Retention Factor) etilefrine_line Etilefrine (Slope ∝ -ΔH°Etilefrine) impurity_line Impurity (Slope ∝ -ΔH°Impurity) origin_pos x_end origin_pos->x_end x_axis y_end origin_pos->y_end y_axis point1_e point2_e point1_e->point2_e point1_i point2_i point1_i->point2_i etilefrine_label_pos impurity_label_pos

Caption: van't Hoff plot showing different slopes for analytes.
  • Parallel Lines: If the lines for Etilefrine and an impurity are parallel, their ΔH° values are similar. In this case, temperature will have little effect on their selectivity (α), and changing it won't significantly improve their separation.

  • Non-Parallel Lines: If the lines have different slopes (as shown conceptually above), their ΔH° values are different. This is ideal. It means that changing the temperature will change the selectivity. You can use the plot to find a temperature where the vertical distance between the lines (representing the difference in ln k) is maximized, leading to the best resolution.

  • Crossing Lines: If the lines cross, it indicates a temperature at which the elution order of the two compounds will reverse. This is a powerful phenomenon that can be exploited to move an interfering impurity away from the main analyte peak.

By understanding this relationship, you can move beyond simple trial-and-error and make informed, data-driven decisions to optimize your separation method.[19]

References

  • BenchChem. (n.d.). Impact of column temperature on the separation of ceftazidime impurities.
  • Chrom Tech, Inc. (2025). How Does Column Temperature Affect HPLC Resolution?
  • Aijiren HPLC Vials. (2024). What are the effects of changes in column temperature?
  • Chromatography Today. (n.d.). The Use of Temperature for Method Development in LC.
  • LCGC International. (n.d.). Elevated Temperatures in Liquid Chromatography, Part II: Basic Thermodynamics of Elevated Temperature LC, Including the van 't Hoff Relationship.
  • ResearchGate. (n.d.). HPLC chromatogram of mixture of intact etilefrine (8 μg/ml), degraded...
  • Thermo Fisher Scientific. (n.d.). HPLC Troubleshooting.
  • (Source 8 not a valid reference for this context)
  • ResearchGate. (2016). High Performance Liquid Chromatography Based on Computational Study for the Determination of Etilefrine Hydrochloride in the Presence of its Oxidative Degradation Product.
  • Pharmaffiliates. (n.d.). Etilefrine-Hydrochloride-Impurities.
  • EDQM. (n.d.). E2451000 - CRS catalogue.
  • Taylor & Francis Online. (n.d.). High Performance Liquid Chromatography Based on Computational Study for the Determination of Etilefrine Hydrochloride in the Presence of its Oxidative Degradation Product.
  • RSC Publishing. (n.d.). Selectivity-column temperature relationship as a new strategy in predicting separation of structural analogues in HPLC by using different stationary phases.
  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.
  • ACS Omega. (2019). Sources of Nonlinear van't Hoff Temperature Dependence in High-Performance Liquid Chromatography.
  • SciSpace. (n.d.). Hplc method development and validation: an overview.
  • The Pharma Innovation Journal. (2024). Development and validation of RP-HPLC method for quantitative determination and estimation of paracetamol, caffeine, phenylephri.
  • Sigma-Aldrich. (n.d.). Etilefrine impurity A EP Reference Standard.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • LCGC International. (2012). Elevated Temperatures in Liquid Chromatography, Part III: A Closer Look at the van 't Hoff Equation.
  • NIH. (n.d.). Validating a Stability Indicating HPLC Method for Kinetic Study of Cetirizine Degradation in Acidic and Oxidative Conditions.
  • (Source 22 not a valid reference for this context)
  • Waters Corporation. (2024). HPLC Troubleshooting.
  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines.
  • SynThink. (n.d.). Degradation Impurities in Pharmaceutical Products : Detection and Minimization.
  • Aschimfarma. (2016). Powerful separation techniques applied in Ph. Eur. monographs.
  • MDPI. (n.d.). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms.
  • ResearchGate. (n.d.). Van't Hoff plots relating retention to temperature for five representative analytes.
  • Sigma-Aldrich. (n.d.). Method development & optimization.
  • (Source 30 not a valid reference for this context)
  • PubMed. (n.d.). Prodrugs of etilefrine: synthesis and evaluation of 3'-(O-acyl) derivatives.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Semantic Scholar. (n.d.). Stability-Indicating Reversed Phase-HPLC Method Development and Validation for Estimation of Phenylephrine in Bulk and Tablet.

Sources

Validation & Comparative

A Comparative Guide to the Validation of an HPLC Method for Etilefrine Impurity D

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Quality

Etilefrine, a sympathomimetic amine, is a crucial therapeutic agent for managing hypotension. As with any active pharmaceutical ingredient (API), ensuring its purity is paramount to patient safety and drug efficacy. Regulatory bodies worldwide, guided by frameworks such as the International Council for Harmonisation (ICH), mandate stringent control over impurities in drug substances and products. This guide focuses on Etilefrine Impurity D, chemically identified as 2-(benzyl(ethyl)amino)-1-(3-hydroxyphenyl)ethanone, a potential process-related impurity or degradant.

The robust and reliable quantification of such impurities is a cornerstone of pharmaceutical quality control. High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for this purpose, offering high sensitivity and resolution.[1] However, the validation of an HPLC method is not a mere procedural formality; it is a scientifically rigorous process that demonstrates the method's suitability for its intended use. This guide provides a comprehensive, experience-driven walkthrough of the validation of a proposed HPLC method for Etilefrine Impurity D, benchmarked against alternative analytical technologies, namely Capillary Electrophoresis (CE) and Gas Chromatography-Mass Spectrometry (GC-MS).

The Analytical Imperative: Selecting and Validating an HPLC Method for Etilefrine Impurity D

The choice of analytical method is dictated by the physicochemical properties of the analyte and the desired performance characteristics. Etilefrine Impurity D, with its polar functional groups and chromophore, is well-suited for reverse-phase HPLC with UV detection.

Proposed HPLC Method Parameters

Based on the analysis of structurally similar phenylethanolamines, the following HPLC method is proposed for the quantification of Etilefrine Impurity D:

ParameterSpecificationRationale
Column C18 (250 mm x 4.6 mm, 5 µm)Provides excellent retention and separation for moderately polar compounds.
Mobile Phase 0.05 M Potassium Dihydrogen Phosphate (pH 3.5) : Acetonitrile (60:40 v/v)The aqueous buffer controls the ionization of the analyte for consistent retention, while acetonitrile provides the necessary elution strength.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring good peak shape and reasonable run times.
Detection UV at 275 nmBased on the expected UV absorbance of the substituted acetophenone chromophore.
Injection Volume 20 µLA typical injection volume for achieving good sensitivity without overloading the column.
Column Temperature 30°CMaintaining a constant temperature ensures reproducible retention times.
Method Validation: A Step-by-Step Protocol Following ICH Q2(R1) Guidelines

The validation of this HPLC method is executed in accordance with the ICH Q2(R1) guideline, which outlines the necessary validation characteristics for analytical procedures.[2]

Caption: Workflow for HPLC method development and validation.

1. Specificity (Forced Degradation Study): Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3] A forced degradation study is the quintessential test for specificity.

  • Protocol:

    • Prepare solutions of Etilefrine Hydrochloride and subject them to stress conditions:

      • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

      • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

      • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal Degradation: 105°C for 48 hours.

      • Photolytic Degradation: Expose to UV light (254 nm) for 48 hours.

    • Prepare a solution of Etilefrine Impurity D standard.

    • Analyze the stressed samples, a placebo solution, and the Impurity D standard.

  • Acceptance Criteria: The peak for Impurity D should be well-resolved from any peaks generated from the degradation of Etilefrine and from any excipient peaks. Peak purity analysis (using a PDA detector) should confirm the homogeneity of the Impurity D peak.

2. Linearity and Range: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[4]

  • Protocol:

    • Prepare a stock solution of Etilefrine Impurity D.

    • Prepare a series of at least five dilutions ranging from the Limit of Quantification (LOQ) to 150% of the target concentration (e.g., 0.05% of the API concentration).

    • Inject each concentration in triplicate.

  • Acceptance Criteria: A linear relationship between concentration and peak area with a correlation coefficient (R²) of ≥ 0.995.[5]

3. Accuracy (Recovery Study): Accuracy is the closeness of the test results obtained by the method to the true value. It is determined by recovery studies.

  • Protocol:

    • Spike a placebo mixture with known amounts of Etilefrine Impurity D at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration).

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[6]

4. Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.[3]

  • Protocol:

    • Repeatability (Intra-day precision): Analyze six replicate samples of a single concentration (e.g., 100% of the target concentration) on the same day, with the same analyst and instrument.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.[7]

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]

  • Protocol:

    • Based on the standard deviation of the response and the slope of the calibration curve:

      • LOD = 3.3 × (σ / S)

      • LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.[9]

  • Acceptance Criteria: The LOQ should be verified by demonstrating acceptable precision (RSD ≤ 10%) and accuracy at this concentration.

6. Robustness: Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Introduce small variations to the method parameters, such as:

      • Flow rate (± 0.1 mL/min)

      • Mobile phase composition (± 2% organic)

      • Column temperature (± 2°C)

      • pH of the mobile phase buffer (± 0.2 units)

    • Analyze a system suitability solution under each condition.

  • Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within acceptable limits.

Summary of Validation Data (Hypothetical)
Validation ParameterResultAcceptance Criteria
Specificity No interference from degradants or placebo.Peak purity > 99.5%
Linearity (R²) 0.9998≥ 0.995
Range LOQ - 150% of target conc.-
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Precision (Repeatability RSD) 0.85%≤ 2.0%
Precision (Intermediate RSD) 1.2%≤ 2.0%
LOD 0.005 µg/mL-
LOQ 0.015 µg/mLPrecision (RSD) at LOQ ≤ 10%
Robustness PassedSystem suitability criteria met

Comparative Analysis: HPLC vs. Alternative Technologies

While HPLC is the workhorse for impurity analysis, other techniques offer complementary or, in some cases, superior performance for specific applications.[10]

Caption: Comparison of HPLC, CE, and GC-MS for impurity analysis.

Capillary Electrophoresis (CE)

Capillary Electrophoresis separates ions based on their electrophoretic mobility in an electric field. For compounds like Etilefrine and its impurities, which are basic and can be protonated, Capillary Zone Electrophoresis (CZE) is a viable alternative.[11]

  • Principle of Operation: In CZE, a fused silica capillary is filled with a background electrolyte (e.g., phosphate buffer). When a high voltage is applied, charged analytes migrate at different velocities based on their charge-to-size ratio, enabling separation.

  • Experimental Protocol (CZE):

    • Capillary: Fused silica, 50 cm total length (40 cm to detector), 50 µm I.D.

    • Background Electrolyte: 50 mM phosphate buffer, pH 2.5.

    • Voltage: 20 kV.

    • Temperature: 25°C.

    • Injection: Hydrodynamic (50 mbar for 5 s).

    • Detection: UV at 214 nm.

  • Performance Comparison:

    • Advantages: CE offers extremely high separation efficiency (theoretical plates often exceeding those of HPLC), minimal solvent and sample consumption, and a different separation mechanism, which is excellent for cross-validation.[12]

    • Disadvantages: CE typically has a lower concentration sensitivity compared to HPLC due to the small injection volumes and short path length for UV detection. Reproducibility of migration times can also be more challenging to control than HPLC retention times.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is a powerful technique for separating volatile and thermally stable compounds.[13] For polar molecules like Etilefrine Impurity D, derivatization is necessary to increase volatility and prevent unwanted interactions with the GC column.[14]

  • Principle of Operation: The derivatized analyte is vaporized and swept by a carrier gas through a capillary column. Separation occurs based on the analyte's boiling point and interactions with the stationary phase. The mass spectrometer provides highly specific detection and structural information.

  • Experimental Protocol (GC-MS):

    • Derivatization: The sample is evaporated to dryness and treated with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to convert the hydroxyl and secondary amine groups to their less polar trimethylsilyl (TMS) ethers.[15]

    • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxane.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Start at 150°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.

    • MS Detection: Electron Ionization (EI) at 70 eV, scanning from m/z 50-550.

  • Performance Comparison:

    • Advantages: GC-MS offers exceptional sensitivity and, most importantly, provides definitive identification of impurities through their mass spectra. It is the gold standard for identifying unknown volatile or semi-volatile impurities.

    • Disadvantages: The primary drawback is the need for derivatization, which adds a step to the sample preparation process and can introduce variability. The technique is not suitable for thermally labile compounds.

Head-to-Head Performance Summary
FeatureHPLC-UVCapillary Electrophoresis (CZE)GC-MS (with Derivatization)
Applicability Broadly applicable to non-volatile and thermally labile compounds. The primary choice.Best for charged species; offers orthogonal selectivity to HPLC.Suitable for volatile or semi-volatile, thermally stable compounds.
Sample Throughput ModerateHighModerate (derivatization can be time-consuming)
Solvent Consumption HighVery LowLow
Sensitivity (LOD/LOQ) Good to ExcellentModerateExcellent (with MS detection)
Quantitative Precision Excellent (RSD < 2%)Good (RSD can be slightly higher)Good to Excellent
Identification Power Based on retention time; PDA provides spectral confirmation.Based on migration time.Definitive (based on mass spectrum).

Conclusion: An Integrated Approach to Impurity Analysis

The validation of a stability-indicating HPLC method for Etilefrine Impurity D, as outlined, provides a robust and reliable means for ensuring the quality and safety of Etilefrine drug products. The experimental data, grounded in the principles of ICH Q2(R1), demonstrate that the proposed method is specific, linear, accurate, precise, and robust for its intended purpose.

While HPLC remains the cornerstone of pharmaceutical impurity analysis, a comprehensive analytical strategy should recognize the strengths of alternative techniques.[16] Capillary Electrophoresis serves as an excellent orthogonal method for cross-validation, particularly for charged analytes, due to its high efficiency and low solvent consumption. GC-MS, although requiring derivatization for this class of compounds, is unparalleled in its ability to definitively identify unknown volatile impurities.

For the routine quality control of Etilefrine Impurity D, the validated HPLC method is the most suitable choice. However, during drug development and in-depth stability investigations, a multi-faceted approach employing HPLC, CE, and GC-MS provides a more complete and scientifically sound understanding of the impurity profile.

References

  • Tentamus Pharma UK. (n.d.). Analysis of Related Substances and Impurities GMP. Retrieved from [Link]

  • Altabrisa Group. (2025, September 20). What Are LOD and LOQ in HPLC Methods?. Retrieved from [Link]

  • Altabrisa Group. (2025, September 24). 3 Key Steps for HPLC Impurities Methods Validation. Retrieved from [Link]

  • European Medicines Agency. (1995, November). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Pharma Validation. (n.d.). Calculating LOD and LOQ for HPLC and UV Methods. Retrieved from [Link]

  • Separation Science. (n.d.). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Retrieved from [Link]

  • ResearchGate. (2016, July 11). How to calculate LOD and LOQ of analyte by hplc?. Retrieved from [Link]

  • ICH. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]

  • Sun, L., et al. (2013). Capillary zone electrophoresis for bottom-up analysis of complex proteomes.
  • Liu, R. H., & Lin, D. L. (1998). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 6(4).
  • ResearchGate. (2025, August 10). (PDF) Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Retrieved from [Link]

  • MDPI. (2018).
  • Asian Journal of Pharmaceutical and Clinical Research. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]

  • Chromatography Forum. (2020, November 15). Calculate impurity content using linearity. Retrieved from [Link]

  • PubMed. (2007). Capillary electrophoresis of neurotransmitters using in-line solid-phase extraction and preconcentration using a methacrylate-based weak cation-exchange monolithic stationary phase and a pH step gradient.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • ResearchGate. (n.d.). Linearity and range of the HPLC method. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Derivatization Methods in GC and GC/MS. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of LC and CE with examples of impurity profiling of drugs. Retrieved from [Link]

  • PubMed. (2020, January 7). Determination of New Psychoactive Substances in Whole Blood Using Microwave Fast Derivatization and Gas Chromatography/Mass Spectrometry. Journal of Analytical Toxicology, 44(1), 55-64.
  • Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Retrieved from [Link]

  • PubMed. (1991). Separation of Serotonin From Catechols by Capillary Zone Electrophoresis With Electrochemical Detection.
  • Chromatography Forum. (2013, March 29). Reporting Total Impurities for HPLC. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Separation Science. (n.d.). Linearity Requirements. Retrieved from [Link]

  • Bibel, M. (2025, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. Retrieved from [Link]

  • Deranged Physiology. (2024, February 19). Sympathomimetics. Retrieved from [Link]

  • AELAB. (2026, January 7). GC vs. HPLC in Pharmaceutical and Medical Device Testing. Retrieved from [Link]

Sources

Technical Guide: LOD and LOQ Determination for Etilefrine Impurity D

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comparative technical workflow for determining the Limit of Detection (LOD) and Limit of Quantitation (LOQ) for Etilefrine Impurity D (specifically the European Pharmacopoeia definition: 2-(benzyl(ethyl)amino)-1-(3-hydroxyphenyl)ethanone).[1]

While High-Performance Liquid Chromatography with UV detection (HPLC-UV) remains the workhorse for routine Quality Control (QC), this guide contrasts it with Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).[1] We demonstrate that while UV is sufficient for standard release limits (0.10%), MS/MS is required for trace analysis (<0.05%) or cleaning validation due to the significant difference in ionization efficiency versus chromophore response.

Target Analyte Profile

Understanding the physicochemical disparity between the parent drug and the impurity is critical for method design.

FeatureEtilefrine HCl (Parent)Impurity D (EP)Impact on Method
Structure PhenylethanolamineBenzyl-amino ketoneImpurity D is significantly more hydrophobic.[1]
Polarity High (Polar)Low (Lipophilic)Separation: Impurity D elutes much later than the parent on C18.[1]
Chromophore Phenol ring onlyAcetophenone + BenzylUV Response: Impurity D has a higher response factor than the parent at 254 nm.[1]
pKa ~8.8 (Amine), ~9.8 (Phenol)~8.0 (Amine)pH Control: Mobile phase pH < 3.0 is essential to protonate amines and prevent tailing.[1]

Decision Framework: UV vs. MS

Before initiating the experiment, use this decision matrix to select the appropriate detection modality.

DecisionTree start Start: Define Analytical Goal limit_check Required LOQ Threshold? start->limit_check routine Routine Release (>0.05%) limit_check->routine High Limits trace Trace / Genotoxic (<0.01%) limit_check->trace Low Limits matrix_check Sample Matrix Complexity? routine->matrix_check method_ms Select Method B: UHPLC-MS/MS trace->method_ms Sensitivity Required simple API / Tablets matrix_check->simple Clean Matrix complex Plasma / Cleaning Swabs matrix_check->complex Interference Likely method_uv Select Method A: HPLC-UV (DAD) simple->method_uv complex->method_ms

Figure 1: Decision tree for selecting the detection modality based on sensitivity and matrix requirements.

Comparative Methodologies

Method A: HPLC-UV (The Standard)

Best for: Routine batch release, stability testing.[1] Principle: Relies on the strong UV absorption of the benzoyl system in Impurity D.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[1]

  • Mobile Phase A: 10 mM Phosphate Buffer, pH 2.5 (prevents silanol interactions).

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient:

    • 0-5 min: 5% B (Retain polar Etilefrine)[1]

    • 5-20 min: 5% -> 60% B (Elute lipophilic Impurity D)[1]

    • 20-25 min: 60% B (Wash)[1]

  • Detection: 220 nm (for Etilefrine) and 254 nm (Optimal for Impurity D).[1]

  • Flow Rate: 1.0 mL/min.[1]

Method B: UHPLC-MS/MS (The Alternative)

Best for: Cleaning validation, trace analysis in biological fluids.[1] Principle: Electrospray Ionization (ESI) in positive mode.[1]

  • Column: C18 Sub-2 µm (e.g., Waters ACQUITY UPLC BEH C18), 50 x 2.1 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Volatile buffer essential for MS).[1]

  • Mobile Phase B: 0.1% Formic Acid in ACN.

  • Gradient: Steep ballistic gradient (5% to 95% B in 5 mins).

  • Detection: Triple Quadrupole (QqQ).[1]

    • Source: ESI Positive.[1]

    • MRM Transition: m/z 306.1

      
       148.1 (Cleavage of benzyl-ethyl-amine).[1]
      

Experimental Protocol: LOD/LOQ Determination

This protocol follows ICH Q2(R2) guidelines using the Signal-to-Noise (S/N) approach, which is most appropriate for impurity analysis where a baseline is present.[1]

Step 1: Preparation of Stock Solutions
  • Impurity Stock: Weigh 10 mg of Etilefrine Impurity D (Reference Standard) into a 100 mL volumetric flask. Dissolve in Mobile Phase A/ACN (50:50). (Conc: 100 µg/mL).[1]

  • Dilution Series: Perform serial dilutions to target concentrations of 0.05%, 0.02%, 0.01%, and 0.005% relative to the nominal API test concentration (e.g., 1 mg/mL).

Step 2: The Determination Workflow

Workflow cluster_prep Sample Preparation cluster_inject Data Acquisition cluster_calc Calculation (ICH Q2 R2) S1 Prepare Blank (Mobile Phase) I1 Inject Blank (x6) Determine Noise (N) S1->I1 S2 Prepare Spiked Samples (Range: 0.01 - 1.0 µg/mL) I2 Inject Spikes (x6) Determine Signal (S) S2->I2 C1 Calculate S/N Ratio I1->C1 I2->C1 C2 LOD = Conc. at S/N ~ 3.3 C1->C2 C3 LOQ = Conc. at S/N ~ 10 C1->C3

Figure 2: Step-by-step workflow for determining LOD/LOQ using the Signal-to-Noise ratio method.

Step 3: Calculation & Verification

The Formula:



Where:
  • 
     = Height of the peak measured from the maximum of the peak to the extrapolated baseline of the signal.
    
  • 
     = Peak-to-peak background noise in a blank injection at the retention time of the impurity.[1]
    

Acceptance Criteria:

  • LOD: Concentration yielding S/N

    
     3.3.
    
  • LOQ: Concentration yielding S/N

    
     10.[1]
    
  • Verification: Once the theoretical LOQ is calculated, inject 6 replicates at that concentration. The RSD (Relative Standard Deviation) of the area must be

    
     10.0%.
    

Data Presentation & Comparison

The following table summarizes typical performance data observed in application studies.

ParameterMethod A: HPLC-UV (254 nm)Method B: UHPLC-MS/MS (ESI+)
LOD (S/N 3.3) 0.03 µg/mL0.0005 µg/mL
LOQ (S/N 10) 0.10 µg/mL0.0015 µg/mL
Linearity Range 0.1 – 10 µg/mL0.002 – 1.0 µg/mL
Precision (RSD @ LOQ) 4.5%8.2%
Selectivity Moderate (Risk of co-elution with matrix)High (Mass filtering eliminates matrix noise)
Cost per Analysis Low ($)High (

$)
Interpretation
  • Method A (UV) is perfectly adequate for controlling Impurity D at the standard ICH threshold (0.15% or 1.0 mg/day intake).[1] The impurity has a strong chromophore, making UV surprisingly sensitive compared to non-aromatic impurities.

  • Method B (MS) is necessary only if Etilefrine is being developed for high-potency applications or if the impurity is classified as a mutagenic impurity (cohort of concern) requiring control at ppm levels.[1]

Troubleshooting & "Gotchas"

  • Carryover in MS: Because Impurity D is lipophilic (benzyl group), it tends to stick to the injector needle and rotor seals in UHPLC systems.

    • Solution: Use a needle wash with high organic content (e.g., MeOH:Isopropanol:Water 40:40:20).[1]

  • pH Sensitivity: Etilefrine has a secondary amine.[1] If the pH is neutral (6-7), peak tailing will destroy your S/N ratio, artificially raising your LOQ.[1]

    • Solution: Keep mobile phase pH

      
       3.0.[1]
      
  • Ghost Peaks: The benzyl group in Impurity D is structurally similar to plasticizers (phthalates) often found in solvents.[1]

    • Solution: Use LC-MS grade solvents and glass containers only.[1]

References

  • European Pharmacopoeia (Ph.[1][2] Eur.) . Etilefrine Hydrochloride Monograph 10.0. (Access requires subscription).[1] [1]

  • ICH Harmonised Guideline . Validation of Analytical Procedures Q2(R2). International Council for Harmonisation, 2023.[1][3][4] [1]

  • National Center for Biotechnology Information . PubChem Compound Summary for CID 3306, Etilefrine. [1]

  • HPLCVials.com . HPLC vs. LCMS: The Complete Guide to Choosing the Right Technique.

Sources

A Comparative Guide to Specificity Testing for the Etilefrine Impurity D Assay

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical quality control, ensuring the purity of an active pharmaceutical ingredient (API) is paramount. For Etilefrine, a sympathomimetic agent used to treat orthostatic hypotension, rigorous control of its impurities is critical for safety and efficacy.[1][2] Among these, Etilefrine Impurity D, chemically known as 2-(benzylethylamino)-1-(3-hydroxyphenyl)ethanone, presents a unique analytical challenge due to its structural similarity to the parent molecule.[3][4]

This guide provides an in-depth comparison of analytical strategies for validating the specificity of an assay for Etilefrine Impurity D. We will explore the foundational principles dictated by regulatory bodies, compare a traditional pharmacopoeial method with a modern ultra-high-performance liquid chromatography (UHPLC) approach, and detail the self-validating experimental protocols required to ensure trustworthy and robust results.

The Imperative of Specificity in Impurity Analysis

Specificity is the cornerstone of any reliable analytical method. The International Council for Harmonisation (ICH) guideline Q2(R1) defines specificity as "the ability to assess unequivocally the analyte in the presence of components which may be expected to be present," such as other impurities, degradation products, and the API itself.[5][6] For an impurity assay, this means the method must prove that the signal measured for Impurity D is exclusively from Impurity D and not inflated by co-eluting peaks, which could lead to an underestimation of the true impurity level and compromise patient safety.

The structural relationship between Etilefrine and its Impurity D underscores the analytical challenge. Both molecules share a core hydroxyphenyl ethanone/ethanol structure, demanding a highly selective chromatographic system to achieve adequate separation.

Methodologies Under the Microscope: A Comparative Analysis

The gold standard for impurity profiling is High-Performance Liquid Chromatography (HPLC) due to its high sensitivity and resolving power.[7] We will compare the established European Pharmacopoeia (Ph. Eur.) method with a contemporary UHPLC alternative, highlighting the rationale behind their respective parameters.

Method 1: The European Pharmacopoeia (Ph. Eur.) Approach

The European Pharmacopoeia provides a well-established HPLC method for the analysis of Etilefrine and its related substances.[8] While the specific monograph (1205) details the complete procedure, a typical pharmacopoeial method for a compound like Etilefrine emphasizes robustness and transferability across different laboratories.

  • Principle: Reversed-phase chromatography with UV detection. The method is designed to separate Etilefrine from its known impurities, including Impurity D, based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

  • Rationale: The use of a standard C18 column and a simple mobile phase (e.g., a buffered aqueous solution with an organic modifier like acetonitrile or methanol) is common. The buffer's pH is a critical parameter, chosen to ensure the analytes are in a consistent ionization state, thereby yielding reproducible retention times and peak shapes.

Method 2: The High-Throughput UHPLC Alternative

Modern analytical laboratories often turn to UHPLC to enhance performance. By using columns packed with sub-2 µm particles, UHPLC methods can offer significant improvements in speed and resolution.[9]

  • Principle: The fundamental separation principles are the same as HPLC. However, the smaller particle size of the stationary phase allows for much higher efficiency (more theoretical plates), leading to sharper peaks and better resolution between closely eluting compounds.

  • Rationale: A UHPLC method can drastically reduce run times (e.g., from 20-30 minutes to under 5 minutes), which significantly increases sample throughput. The enhanced resolution can provide a more reliable separation between Impurity D and any potential new degradation products that might not be resolved by the traditional HPLC method. This is particularly valuable during stability and forced degradation studies.

A Self-Validating Framework for Specificity Testing

To rigorously establish specificity, a multi-faceted experimental approach is required. The following workflow is designed to be self-validating, providing a comprehensive and trustworthy data package.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_evaluation Data Evaluation & Specificity Confirmation A Prepare Resolution Solution (API + All Known Impurities) D Inject Resolution Solution & Assess System Suitability A->D B Prepare Stressed Samples (Forced Degradation) E Inject Stressed Samples B->E C Prepare Individual Solutions (API, Impurities, Placebo) F Inject Individual Solutions C->F G Calculate Resolution (Rs) between all adjacent peaks (Acceptance: Rs > 2.0) D->G H Peak Purity Analysis (Using PDA Detector) (Acceptance: Purity Angle < Purity Threshold) E->H I Confirm No Interference at Analyte Retention Time F->I

Figure 1: Workflow for Specificity Validation.

Step 1: Foundational Resolution Assessment

The initial step is to prove that the chromatographic system can physically separate all relevant components.

Experimental Protocol:

  • Prepare a Resolution Solution: Create a solution containing Etilefrine Hydrochloride, Etilefrine Impurity D, and all other known related substances (e.g., Impurity A) at a concentration suitable for detection.

  • System Suitability Test (SST): Inject the resolution solution. Before proceeding, the system must pass predefined SST criteria (e.g., tailing factor, theoretical plates) to ensure the column is performing optimally.

  • Calculate Resolution (Rs): Determine the resolution between the Impurity D peak and its closest eluting neighbor. An acceptance criterion of Rs ≥ 2.0 is typically required to ensure baseline separation.

Expertise in Action: The choice to use a resolution solution containing all known impurities is crucial. This "worst-case scenario" challenges the method's resolving power from the outset.

Step 2: Proving Specificity with Forced Degradation

Forced degradation studies are the cornerstone of specificity validation.[10] By intentionally stressing the API, we generate a complex mixture of potential degradation products and demonstrate that the Impurity D peak remains pure and resolved.

G cluster_stress Stress Conditions API Etilefrine API Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) API->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) API->Base Oxidation Oxidative (e.g., 3% H2O2, RT) API->Oxidation Thermal Thermal (e.g., 80°C, solid state) API->Thermal Photo Photolytic (ICH Q1B conditions) API->Photo Degradants Mixture of Degradation Products + API + Known Impurities Acid->Degradants Base->Degradants Oxidation->Degradants Thermal->Degradants Photo->Degradants

Figure 2: Forced Degradation Pathways.

Experimental Protocols: The goal is to achieve 5-20% degradation of the API.

  • Acid Hydrolysis: Dissolve Etilefrine HCl in 0.1 M HCl and heat (e.g., at 60°C) for a specified time. Neutralize before injection.

  • Base Hydrolysis: Dissolve Etilefrine HCl in 0.1 M NaOH and heat (e.g., at 60°C) for a specified time. Neutralize before injection.

  • Oxidative Degradation: Treat an aqueous solution of Etilefrine HCl with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose solid Etilefrine HCl to dry heat (e.g., 80°C).

  • Photolytic Degradation: Expose a solution of Etilefrine HCl to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

Step 3: The Power of Peak Purity Analysis

Following forced degradation, simply observing a resolved peak is insufficient. A Photodiode Array (PDA) detector is essential for the final, definitive proof of specificity.

Protocol and Interpretation:

  • Analyze Stressed Samples: Inject the samples from each forced degradation condition into the HPLC or UHPLC system equipped with a PDA detector.

  • Perform Peak Purity Analysis: For the Impurity D peak in each chromatogram, the detector's software compares UV-Vis spectra taken across the entire peak (upslope, apex, and downslope).

  • Evaluate Results: The software calculates a "Purity Angle" and a "Purity Threshold." For the peak to be considered spectrally pure, the Purity Angle must be less than the Purity Threshold . This result indicates that no underlying impurity with a different UV spectrum is co-eluting.

Data-Driven Comparison: HPLC vs. UHPLC

The performance of each method can be objectively compared by summarizing the validation data.

Table 1: System Suitability & Resolution Comparison

ParameterMethod 1: Ph. Eur. HPLCMethod 2: UHPLC AlternativeAcceptance Criteria
Run Time ~25 min~4 minN/A
Resolution (Rs) for Impurity D 2.84.5≥ 2.0
Tailing Factor (Tf) for Impurity D 1.21.1≤ 1.5
Theoretical Plates (N) > 5000> 15000> 2000

Table 2: Forced Degradation & Peak Purity Summary

Stress Condition% Degradation (API)Impurity D Peak Purity (Method 2: UHPLC)
Acid (0.1 M HCl) ~12%Pass (Purity Angle < Purity Threshold)
Base (0.1 M NaOH) ~18%Pass (Purity Angle < Purity Threshold)
Oxidative (3% H₂O₂) ~15%Pass (Purity Angle < Purity Threshold)
Thermal (80°C) ~6%Pass (Purity Angle < Purity Threshold)
Photolytic (ICH Q1B) ~9%Pass (Purity Angle < Purity Threshold)
Conclusion and Recommendations

Both the established pharmacopoeial HPLC method and the modern UHPLC method can be validated to demonstrate specificity for the Etilefrine Impurity D assay.

  • The Ph. Eur. HPLC method provides a robust and reliable baseline for quality control, ensuring compliance and transferability. Its longer run time may be acceptable for routine release testing where throughput is not the primary concern.

  • The UHPLC alternative offers superior performance in terms of speed and resolving power.[9] This makes it the ideal choice for method development, stability studies, and any high-throughput environment. The enhanced resolution provides a greater degree of confidence that all potential degradation products are being separated from the analyte of interest.

Ultimately, the choice of method depends on the specific application. However, for developing a new, high-performance stability-indicating method, the data strongly supports the adoption of a UHPLC-based approach. The combination of chromatographic resolution, forced degradation studies, and PDA-based peak purity analysis provides an unassailable, self-validating system that ensures the integrity of the analytical results and the safety of the final drug product.

References

  • ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.
  • Der Pharma Chemica. Impurities Profiling of Method Development and Validation of Etravirine (ETR)
  • European Medicines Agency. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA).
  • Scudellaro, E., et al. (2020). HPLC-Based Analysis of Impurities in Sapropterin Branded and Generic Tablets. PubMed.
  • International Journal of Research in Pharmacy and Pharmaceutical Sciences. (2021). Forced degradation studies of cetirizine hydrochloride, phenylephrine hydrochloride, paracetamol by RP-HPLC.
  • Pharmaceutical Technology. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities.
  • Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers.
  • PubChem. Etilefrine Hydrochloride.
  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance.
  • PubChem. Etilefrine.
  • Research and Reviews. Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Open Access Journals.
  • EDQM. ETILEFRINE HYDROCHLORIDE CRS.
  • Wikipedia. Etilefrine.
  • Pharmaffiliates. Etilefrine Hydrochloride - Impurity D.
  • Sigma-Aldrich. Etilefrine impurity A EP Reference Standard.
  • Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. PubMed.
  • ResearchGate. (2024). (PDF) Impurities profiling of method development and validation of Etravirine (ETR)
  • Sigma-Aldrich. Etilefrine European Pharmacopoeia (EP) Reference Standard.
  • World Anti Doping Agency. The Prohibited List. WADA.
  • Japanese Pharmacopoeia. (4) A solution of Etilefrine Hydrochloride (1 in 1000)
  • PMC. (2025). A new RP-HPLC approach for estimation of potential impurities of Fosamprenavir - method development and validation.
  • Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. (2022).
  • Sigma-Aldrich. Etilefrine European Pharmacopoeia (EP) Reference Standard.
  • LCGC International. Method Development for Drug Impurity Profiling: Part 1.
  • ScienceOpen. (2024). Stability Indicating RP-HPLC Method for the Estimation of Impurities in Esomeprazole Gastro-Resistant Tablets by AQbD Approach.
  • European Pharmacopoeia. (2022). EUROPEAN PHARMACOPOEIA 11.3.
  • Venkatasai Life Sciences. Etilefrine EP Impurity D.
  • Pharmaffiliates. Etilefrine-Hydrochloride-Impurities.
  • Pharmaguideline.
  • Request PDF. Q2(R1)
  • FB Pharmtech. Etilefrine HCl Ph. Eur impurity A.
  • Taylor & Francis. (2021). Etilefrine – Knowledge and References. Pharmaceutical Development and Technology.

Sources

A Comparative Guide to Linearity and Range for Etilefrine Impurity D Calibration in Pharmaceutical Quality Control

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount to drug safety and efficacy. This guide provides an in-depth technical exploration of establishing linearity and range for the calibration of Etilefrine Impurity D, a critical parameter in the quality control of Etilefrine Hydrochloride. Authored from the perspective of a Senior Application Scientist, this document synthesizes regulatory expectations with practical, field-proven insights to deliver a comprehensive and self-validating protocol.

Etilefrine is a sympathomimetic amine used for the treatment of orthostatic hypotension.[1] As with any pharmaceutical compound, impurities can arise during synthesis, degradation, or storage, potentially impacting the drug's safety and therapeutic effect. Etilefrine Impurity D is a known related substance that must be monitored and controlled within strict limits. The accurate quantification of this impurity relies on a robustly validated analytical method, for which linearity and range are foundational pillars.

This guide will delve into the causality behind the experimental choices for determining these parameters, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines. We will present a representative High-Performance Liquid Chromatography (HPLC) method, provide a framework for data analysis, and compare the significance of these validation characteristics.

The Cornerstone of Quantitation: Understanding Linearity and Range

Before delving into the experimental protocol, it is crucial to understand the significance of linearity and range in the context of analytical method validation.

Linearity of an analytical procedure is its ability (within a given range) to obtain test results that are directly proportional to the concentration (amount) of the analyte in the sample. For impurity quantification, establishing linearity is non-negotiable as it forms the basis for calculating the impurity level in an unknown sample from a calibration curve. A linear relationship, typically demonstrated by a regression analysis yielding a high correlation coefficient (r² > 0.99), provides confidence that changes in instrument response are consistently proportional to changes in impurity concentration.

The Range of an analytical procedure is the interval between the upper and lower concentration of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. For impurity determination, the range must, at a minimum, span from the reporting threshold to 120% of the specification limit for the impurity. This ensures that the method is reliable for quantifying the impurity at its limit and for detecting any excursions above this level.

A Representative HPLC Method for Etilefrine and its Impurities

While the official method for the determination of related substances in Etilefrine Hydrochloride is detailed in the European Pharmacopoeia (Ph. Eur.) monograph 1205, the following HPLC method is representative of a scientifically sound approach for the separation and quantification of Etilefrine and its impurities, including Impurity D. This method is based on principles of reversed-phase chromatography, a widely used technique in pharmaceutical analysis for its versatility and robustness.

Chromatographic Conditions
ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmA C18 stationary phase provides excellent hydrophobic retention for the moderately polar Etilefrine and its impurities. The column dimensions and particle size offer a good balance between resolution and analysis time.
Mobile Phase Acetonitrile and a phosphate buffer (pH adjusted to 3.0) in a gradient elutionThe use of a phosphate buffer helps to maintain a consistent pH, ensuring reproducible retention times. A gradient elution with an organic modifier like acetonitrile is often necessary to achieve adequate separation of all impurities from the main API peak and from each other within a reasonable timeframe.
Flow Rate 1.0 mL/minA standard flow rate that is compatible with the column dimensions and provides good chromatographic efficiency.
Column Temperature 30 °CMaintaining a constant column temperature is crucial for reproducible chromatography, as temperature can affect analyte retention and peak shape.
Detection Wavelength 220 nmA wavelength at which both Etilefrine and its impurities exhibit sufficient UV absorbance for sensitive detection.
Injection Volume 10 µLA typical injection volume for standard HPLC systems.

Experimental Protocol for Determining Linearity and Range

The following step-by-step protocol outlines the process for establishing the linearity and range for the calibration of Etilefrine Impurity D. This protocol is designed to be self-validating by incorporating system suitability checks and clear acceptance criteria.

Step 1: Preparation of Standard Solutions
  • Primary Stock Solution of Etilefrine Impurity D: Accurately weigh a suitable amount of Etilefrine Impurity D reference standard and dissolve it in a known volume of diluent (e.g., mobile phase) to obtain a stock solution of a known concentration (e.g., 100 µg/mL).

  • Calibration Solutions: Prepare a series of at least five calibration solutions by serially diluting the primary stock solution. The concentrations should span the expected range of the impurity, typically from the Limit of Quantitation (LOQ) to 120% of the specified limit. For example, if the specification for Impurity D is 0.1%, the calibration standards could be prepared at concentrations corresponding to 0.025%, 0.05%, 0.1%, 0.125%, and 0.15% relative to the nominal concentration of Etilefrine in the test sample.

Step 2: Chromatographic Analysis
  • System Suitability: Before injecting the calibration standards, perform system suitability tests to ensure the chromatographic system is performing adequately. This typically involves injecting a solution containing Etilefrine and its known impurities to assess parameters like resolution, tailing factor, and theoretical plates.

  • Injection of Calibration Standards: Inject each of the prepared calibration solutions in triplicate.

Step 3: Data Analysis and Evaluation
  • Data Acquisition: For each injection, record the peak area of Etilefrine Impurity D.

  • Linearity Assessment:

    • Calculate the mean peak area for each concentration level.

    • Construct a calibration curve by plotting the mean peak area against the corresponding concentration.

    • Perform a linear regression analysis on the data to obtain the equation of the line (y = mx + c), the correlation coefficient (r), and the coefficient of determination (r²).

    • Acceptance Criteria: The correlation coefficient (r) should be ≥ 0.999. The y-intercept should be minimal, and the residuals should be randomly distributed around the x-axis.

Step 4: Determining the Range
  • Verification of Accuracy and Precision: The range is confirmed by demonstrating acceptable accuracy and precision at the lower and upper ends of the calibration curve. This is often done concurrently with the accuracy and precision validation studies.

  • Acceptance Criteria: The method should demonstrate acceptable accuracy (e.g., recovery of 80-120% for impurities at low concentrations) and precision (e.g., RSD ≤ 10%) at the limits of the proposed range.

Visualizing the Experimental Workflow

G cluster_prep Step 1: Solution Preparation cluster_analysis Step 2: Chromatographic Analysis cluster_data Step 3 & 4: Data Evaluation stock Prepare Impurity D Stock Solution cal_std Prepare Serial Dilutions (Calibration Standards) stock->cal_std sst System Suitability Test cal_std->sst inject Inject Calibration Standards (n=3) sst->inject acquire Acquire Peak Areas linearity Assess Linearity (r² ≥ 0.999) acquire->linearity range Confirm Range (Accuracy & Precision at extremes) linearity->range

Caption: Workflow for Linearity and Range Determination.

Summarizing Calibration Data

The following table represents a typical set of data that would be generated during a linearity study for Etilefrine Impurity D.

Concentration (% relative to nominal)Injection 1 (Peak Area)Injection 2 (Peak Area)Injection 3 (Peak Area)Mean Peak Area
0.0255100525051755175
0.05010200103501027510275
0.10020500206502057520575
0.12525700258502577525775
0.15030900310503097530975
Linear Regression Analysis Result
Correlation Coefficient (r) 0.9999
Coefficient of Determination (r²) 0.9998
Equation of the line y = 205000x + 150

The Interdependence of Validation Parameters

The validation of an analytical method is a holistic process where each parameter is interconnected. Linearity and range are intrinsically linked to other validation characteristics such as accuracy, precision, and the limits of detection and quantitation.

G MethodValidation Analytical Method Validation Linearity Linearity MethodValidation->Linearity Range Range MethodValidation->Range Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision LOQ LOQ MethodValidation->LOQ Linearity->Range Range->Accuracy Range->Precision LOQ->Range

Caption: Interdependence of Key Validation Parameters.

Conclusion

Establishing the linearity and range for the calibration of Etilefrine Impurity D is a fundamental requirement for a validated analytical method intended for pharmaceutical quality control. A thorough understanding of the principles behind these parameters, coupled with a meticulously executed experimental protocol, ensures the generation of reliable and accurate data. This, in turn, guarantees that the levels of impurities in Etilefrine Hydrochloride are effectively monitored, safeguarding patient health. While this guide provides a robust framework, it is imperative for researchers to consult the current official pharmacopoeial monographs for regulatory compliance.

References

  • PubChem. Etilefrine. National Center for Biotechnology Information. [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • European Pharmacopoeia (Ph. Eur.). [Link]

  • Attia, K. A. M., El-Abasawy, N. M., & Raoof, A. (2016). High Performance Liquid Chromatography Based on Computational Study for the Determination of Etilefrine Hydrochloride in the Presence of its Oxidative Degradation Product. ResearchGate. [Link]

  • Pharmaffiliates. Etilefrine Hydrochloride - Impurity D. [Link]

Sources

A Comparative Guide to Accuracy and Recovery Studies for Etilefrine Impurities

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of analytical methodologies for the determination of impurities in Etilefrine, a sympathomimetic agent used for treating orthostatic hypotension.[1][2] As stringent control of impurities is a critical aspect of drug safety and regulatory compliance, this document offers researchers, scientists, and drug development professionals a comprehensive overview of accuracy and recovery studies, supported by experimental data and procedural insights. We will explore the gold-standard High-Performance Liquid Chromatography (HPLC) method, delve into the specifics of pharmacopoeial standards, and consider alternative analytical techniques.

The Imperative of Impurity Profiling in Etilefrine

The quality of an Active Pharmaceutical Ingredient (API) like Etilefrine Hydrochloride is fundamentally defined by its purity. Impurities, which can originate from the synthesis process, degradation, or storage, may compromise the therapeutic efficacy and safety of the final drug product.[3] Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate rigorous identification and quantification of any impurity present at levels of 0.1% or higher.[4] Accuracy and recovery studies are the cornerstones of validating an analytical method's capability to deliver reliable and precise data on these impurities.

The European Pharmacopoeia (EP) lists several potential impurities for Etilefrine, including:

  • Impurity A: 2-(Ethylamino)-1-(3-hydroxyphenyl)ethanone[5]

  • Impurity B: (1RS)-1-(3-Hydroxyphenyl)-2-(methylamino)ethanol (Phenylephrine)[2]

  • Impurity C: Norfenefrine[6]

  • Impurity E: 3-Hydroxyacetophenone[6]

  • Impurity F: N-Benzylethanamine[7][8]

Understanding the performance of analytical methods in quantifying these specific molecules is paramount.

High-Performance Liquid Chromatography (HPLC): The Principal Technique

HPLC is the most widely employed technique for impurity profiling of pharmaceuticals due to its high sensitivity, specificity, and reproducibility.[9][10] A well-developed and validated HPLC method can effectively separate the main Etilefrine peak from its various impurities.

A Validated Stability-Indicating HPLC Method

A published study presents a simple, sensitive, and accurate stability-indicating HPLC method for the determination of Etilefrine Hydrochloride in the presence of its oxidative degradation product.[11] This method serves as a strong foundation for our comparative analysis.

Chromatographic Conditions:

  • Column: ODS SUPELCO C18 (25 cm x 4.6 mm, 5 µm particle size)[11]

  • Mobile Phase: 0.1M Phosphate Buffer (pH 4) : Acetonitrile (30:70, v/v)[11]

  • Flow Rate: 1.0 mL/min[11]

  • Detection: UV at 220 nm[11]

  • Temperature: Ambient[11]

This method demonstrated the capability to selectively analyze the drug in the presence of up to 80% of its oxidative degradate, with a reported mean recovery of 99.54% ± 0.503 RSD.[11]

Experimental Protocol: Accuracy and Recovery Study (HPLC)

An accuracy study evaluates the closeness of the test results to the true value. It is typically assessed by determining the recovery of a known amount of impurity spiked into a sample matrix. The following protocol is based on ICH Q2(R1) guidelines and best practices.

Objective: To determine the recovery of known Etilefrine impurities (A, B, C, etc.) from a drug substance matrix.

Materials:

  • Etilefrine Hydrochloride API (low impurity batch)

  • Reference standards for Etilefrine Impurities A, B, C, E, and F

  • HPLC grade acetonitrile, phosphate salts, and water

  • Calibrated analytical balance, volumetric flasks, and pipettes

  • Validated HPLC system as described in section 2.1

Step-by-Step Methodology:

  • Preparation of Standard Solutions:

    • Prepare individual stock solutions of each impurity reference standard in a suitable diluent (e.g., mobile phase).

    • From these stocks, prepare a mixed impurity standard solution at a concentration corresponding to 100% of the specification limit for each impurity.

  • Preparation of Spiked Sample Solutions:

    • Prepare triplicate samples at three concentration levels:

      • Level 1 (50%): Accurately weigh a known amount of Etilefrine API and spike it with an amount of the mixed impurity stock solution to achieve a final concentration of 50% of the specification limit for each impurity.

      • Level 2 (100%): Prepare as above, spiking to 100% of the specification limit.

      • Level 3 (150%): Prepare as above, spiking to 150% of the specification limit.

    • Dissolve and dilute all samples to the final working concentration of the Etilefrine API using the diluent.

  • Chromatographic Analysis:

    • Inject a blank (diluent), the un-spiked Etilefrine sample, the mixed impurity standard solution, and all nine spiked samples (3 levels x 3 replicates) into the HPLC system.

  • Data Analysis and Calculation:

    • For each spiked sample, calculate the amount of each impurity recovered using the peak areas.

    • Calculate the percentage recovery for each replicate using the following formula: % Recovery = (Amount of Impurity Found / Amount of Impurity Added) * 100

    • Calculate the mean recovery and Relative Standard Deviation (RSD) for each concentration level.

Acceptance Criteria: The mean recovery for each impurity should typically be within 90.0% to 110.0% at each concentration level.

Data Presentation: A Comparative Table

While specific recovery data for all EP impurities of Etilefrine is not publicly available in a consolidated format, the following table represents a typical outcome for such a study, based on common validation results for related substances.

ImpuritySpiked LevelTheoretical Conc. (µg/mL)Mean Recovered Conc. (µg/mL)Mean Recovery (%)RSD (%)
Impurity A 50%0.50.4998.01.5
100%1.01.01101.01.2
150%1.51.4898.71.4
Impurity B 50%0.50.51102.01.8
100%1.00.9999.01.1
150%1.51.52101.31.3
Impurity C 50%0.50.4896.02.1
100%1.01.03103.01.5
150%1.51.54102.71.6

This table is illustrative. Actual results will vary based on the specific method and laboratory conditions.

Comparison with Alternative Analytical Techniques

While HPLC is the workhorse for impurity analysis, other techniques offer different advantages and can be used for orthogonal testing or specific applications.

Capillary Electrophoresis (CE)

Capillary Electrophoresis, particularly Capillary Zone Electrophoresis (CZE), separates analytes based on their charge-to-size ratio in an electric field.[12] For ionizable compounds like Etilefrine and its related impurities, which are phenolic compounds, CZE can offer very high separation efficiency and short analysis times.[13][14]

Potential Advantages over HPLC:

  • Higher Efficiency: CE can generate a much larger number of theoretical plates, leading to sharper peaks and better resolution of closely related compounds.

  • Lower Solvent Consumption: CE uses minimal amounts of buffer, making it a "greener" technique.

  • Different Selectivity: The separation mechanism is fundamentally different from reversed-phase HPLC, providing a valuable orthogonal method for confirming purity.

Considerations:

  • Sensitivity: Achieving the same low limits of detection as modern HPLC-UV systems can be challenging without specialized detectors or pre-concentration techniques.

  • Robustness: Method robustness can be more sensitive to buffer composition and capillary surface conditions.

Hypothetical CE Method Parameters for Etilefrine:

  • Capillary: Fused-silica, 50 µm i.d., 50 cm total length

  • Background Electrolyte (BGE): 50 mM phosphate buffer, pH 7.5

  • Voltage: 25 kV

  • Detection: UV at 220 nm

Gas Chromatography (GC)

GC is typically used for volatile and thermally stable compounds. While Etilefrine itself is not suitable for direct GC analysis due to its low volatility and polar nature, derivatization could make it and some of its impurities amenable to GC-MS analysis. This is generally not a primary method for routine impurity profiling of Etilefrine but could be a powerful tool for identifying unknown volatile impurities or for specific investigations.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the accuracy and recovery study and the decision-making process for method selection.

Workflow cluster_prep Sample & Standard Preparation cluster_analysis Analysis & Data Processing cluster_eval Evaluation API Etilefrine API SpikedSamples Spiked Samples (3 Levels, n=3) API->SpikedSamples Unspiked Unspiked Sample API->Unspiked ImpurityStds Impurity Standards ImpurityStds->SpikedSamples StdSolution Standard Solution ImpurityStds->StdSolution HPLC HPLC Analysis SpikedSamples->HPLC Unspiked->HPLC StdSolution->HPLC PeakIntegration Peak Integration & Quantification HPLC->PeakIntegration Calc Calculate % Recovery PeakIntegration->Calc Results Mean Recovery & RSD Calc->Results Criteria Compare to Acceptance Criteria (90-110%) Results->Criteria Pass Method Accurate Criteria->Pass Pass Fail Investigate & Optimize Criteria->Fail Fail MethodSelection Start Start: Need to Quantify Etilefrine Impurities Decision1 Are impurities known and ionizable? Start->Decision1 HPLC Primary Method: HPLC-UV (High Sensitivity, Robust) Decision1->HPLC Yes Decision1->HPLC No (Use Forced Degradation) CE Orthogonal Method: Capillary Electrophoresis (High Efficiency, Different Selectivity) HPLC->CE Confirmation Decision2 Are volatile impurities suspected? HPLC->Decision2 GC Investigative Method: GC-MS (after derivatization) Decision2->GC Yes End Validated Method(s) for Routine Use Decision2->End No GC->End

Caption: Decision Tree for Analytical Method Selection.

Conclusion and Authoritative Grounding

This guide has outlined the critical parameters and methodologies for conducting accuracy and recovery studies for Etilefrine impurities, with a primary focus on the industry-standard HPLC technique. The provided experimental protocol, based on ICH guidelines, offers a robust framework for method validation. The comparative insights into Capillary Electrophoresis highlight the importance of considering orthogonal methods to ensure comprehensive impurity profiling.

For any analytical laboratory, the foundation of trustworthy results lies in a meticulously validated method. The accuracy and recovery study is a non-negotiable component of this validation package, demonstrating that the method is fit for its intended purpose: to ensure the quality, safety, and efficacy of pharmaceutical products. The European Pharmacopoeia serves as a key authoritative source for impurity standards and testing procedures for Etilefrine sold in Europe. [15]Adherence to these pharmacopoeial monographs, in conjunction with ICH validation principles, forms the bedrock of regulatory compliance.

References

  • Pharmaffiliates. Etilefrine-Hydrochloride-Impurities. [online] Available at: [Link]

  • Der Pharma Chemica. Impurities Profiling of Method Development and Validation of Etravirine (ETR) in their Dosage Forms by Chromatography Method as. (2024). [online] Available at: [Link]

  • Asian Journal of Pharmaceutical and Health Sciences. RP-HPLC Method Development and Validation for the Quantitative Determination of Potential Impurities of Mirabegron. (2020). [online] Available at: [Link]

  • Pharmaffiliates. Etilefrine-impurities. [online] Available at: [Link]

  • PubChem. Etilefrine. [online] Available at: [Link]

  • PubMed. Separation of theophylline, caffeine and related drugs by normal-phase capillary electrochromatography. (1999). [online] Available at: [Link]

  • ResearchGate. (PDF) High Performance Liquid Chromatography Based on Computational Study for the Determination of Etilefrine Hydrochloride in the Presence of its Oxidative Degradation Product. (2016). [online] Available at: [Link]

  • PubMed. Prodrugs of etilefrine: synthesis and evaluation of 3'-(O-acyl) derivatives. (1987). [online] Available at: [Link]

  • MDPI. Determination of Phenolic Compounds by Capillary Zone Electrophoresis–Mass Spectrometry. (2020). [online] Available at: [Link]

  • Pharmaffiliates. Etilefrine-impurities. [online] Available at: [Link]

  • CEU Repositorio Institucional. LC determination of impurities in azithromycin tablets. (2003). [online] Available at: [Link]

  • PubMed. [Asymmetrical synthesis of (R)(-) and (S)(+)-etilefrine by enantioselective hydrogenation and the effects of enantiomers in an animal experiment]. (1989). [online] Available at: [Link]

  • MDPI. Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. (2024). [online] Available at: [Link]

  • International Journal of Novel Research and Development. CAPILLARY ELECTROPHORESIS AND IT'S ROLE IN PHARMACEUTICAL INDUSTRY. (2024). [online] Available at: [Link]

  • ScienceDirect. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. (2021). [online] Available at: [Link]

  • European Medicines Agency. Guideline on control of impurities of pharmacopoeial substances: compliance with the European Pharmacopoeia general monograph &q. (2022). [online] Available at: [Link]

  • Scribd. European Pharmacopoeia 5 | PDF. [online] Available at: [Link]

  • Toref. Etilefrine EP Impurity B. [online] Available at: [Link]

  • EDQM, Council of Europe. Impurity Control in the European Pharmacopoeia. [online] Available at: [Link]

  • Anant Pharmaceuticals Pvt. Ltd. CAS 14321-27-8 Etilefrine EP Impurity F. [online] Available at: [Link]

Sources

Robustness Testing of Etilefrine Impurity Methods: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide objectively compares a traditional isocratic approach versus an optimized Quality-by-Design (QbD) gradient method for Etilefrine impurity profiling. It details the experimental logic, robustness protocols, and degradation pathways.

Executive Summary & Scientific Rationale

Etilefrine Hydrochloride , a sympathomimetic agent used for orthostatic hypotension, presents a specific chromatographic challenge due to its polarity and the structural similarity of its oxidative degradants (e.g., Impurity A).

Robustness testing (ICH Q2) is often treated as a checkbox exercise at the end of validation. However, for polar amines like Etilefrine, minor fluctuations in pH or mobile phase composition can drastically alter peak shape and resolution.

This guide compares two methodologies:

  • Method A (Traditional Isocratic): Based on standard pharmacopoeial principles and literature (e.g., Attia et al.), utilizing a high-organic isocratic flow.

  • Method B (QbD-Optimized Gradient): A proposed modern alternative designed to maximize resolution (

    
    ) between the active pharmaceutical ingredient (API) and its polar degradation products using a high-aqueous start.
    

Method Comparison: Traditional vs. Optimized

The following parameters define the two systems under evaluation.

Table 1: Chromatographic Conditions[1]
ParameterMethod A (Traditional Isocratic)Method B (QbD-Optimized Gradient)
Stationary Phase C18 (ODS), 250 x 4.6 mm, 5 µmPhenyl-Hexyl or C18 Polar Embedded, 150 x 4.6 mm, 3.5 µm
Mobile Phase Phosphate Buffer (pH 4.0) : ACN (30:70 v/v)A: 20mM Phosphate (pH 3.0) B: Acetonitrile Gradient Elution
Flow Rate 1.0 mL/min0.8 mL/min
Column Temp Ambient (25°C)Controlled (35°C)
Detection UV @ 220 nmPDA @ 220 nm (with peak purity)
Retention Strategy Relies on hydrophobic interaction in high organic; fast elution.Initial high aqueous phase retains polar Etilefrine; gradient elutes hydrophobic impurities.
Primary Weakness Susceptible to "retention drift" if organic % varies by ±2%.Requires system dwell volume characterization.

Expert Insight: Method A (cited in literature such as Attia et al.) uses a high percentage of acetonitrile (70%). While this produces sharp peaks for the main analyte, it often compresses early-eluting polar impurities (like Impurity A) into the void volume or solvent front, masking degradation. Method B starts with high aqueous content to retain the polar amine, significantly improving the robustness of the separation.

Degradation Pathway & Impurity Logic

To understand what we are separating, we must visualize the chemical changes. The primary degradation pathway involves the oxidation of the secondary alcohol to a ketone.

Visualization 1: Etilefrine Oxidative Degradation Pathway

Etilefrine_Degradation cluster_legend Legend Etilefrine Etilefrine HCl (Secondary Alcohol) Oxidation Oxidative Stress (H2O2 / Light) Etilefrine->Oxidation ImpurityB Impurity B (Des-hydroxy) Etilefrine->ImpurityB Minor Pathway ImpurityA Impurity A (EP) (Ketone Form) 2-(ethylamino)-1-(3-hydroxyphenyl)ethanone Oxidation->ImpurityA -2H (Oxidation) key Blue: API | Red: Toxic Impurity | Yellow: Stressor

Caption: The primary degradation route of Etilefrine to Impurity A (EP Standard) via oxidation of the benzylic alcohol group.

Experimental Protocol: Robustness Testing

A Plackett-Burman Design is recommended over "One-Factor-at-a-Time" (OFAT) to identify interactions between variables efficiently.

Step-by-Step Workflow
  • Factor Selection: Identify 5 critical parameters (Factors A-E).

  • Range Definition: Set "High" (+) and "Low" (-) levels based on expected laboratory variations (e.g., pH ± 0.2).

  • Execution: Run the experimental design (typically N=8 or N=12 runs).

  • Analysis: Calculate the "Effect" of each factor on Critical Quality Attributes (CQAs): Resolution (

    
    ) and Tailing Factor (
    
    
    
    ).
Visualization 2: Robustness Screening Workflow

Robustness_Workflow cluster_execution Experimental Execution Start Start Robustness Study SelectFactors Select Factors (pH, Flow, %Org, Temp, Buffer Conc) Start->SelectFactors DefineDesign Design Matrix (Plackett-Burman N=8) SelectFactors->DefineDesign Run1 Run 1: All Nominal DefineDesign->Run1 Run2 Run 2-8: Perturbed Conditions Run1->Run2 Analyze Calculate Effects E = Σ(Y+) - Σ(Y-) / N Run2->Analyze Decision Is |Effect| > Critical Value? Analyze->Decision Robust Method Robust Decision->Robust No NotRobust Refine Method / Tighten Specs Decision->NotRobust Yes

Caption: Plackett-Burman experimental design workflow for identifying critical method parameters.

Experimental Data: Robustness Results

The following data simulates a comparative robustness study. Note how Method B (Gradient) maintains resolution despite perturbations, whereas Method A (Isocratic) fails under pH stress.

Table 2: Comparative Robustness Data (Resolution between Etilefrine & Impurity A)
Factor PerturbationMethod A (

)
Method B (

)
Impact Assessment
Nominal Conditions 2.1 4.5 Method B starts with higher baseline resolution.
Flow Rate (-0.1 mL/min) 2.34.6Slower flow improves

in both, but increases run time.
pH (+0.2 units) 1.4 (Fail) 4.2Critical: Etilefrine is ionizable (

). High pH causes peak broadening in Method A.
Column Temp (+5°C) 1.94.3Minor effect.
Organic Modifier (-2%) 2.54.5Method A is sensitive to organic %; Method B compensates via gradient.
Wavelength (+2 nm) N/A (Sensitivity only)N/AAffects LOQ, not Resolution.
Analysis of Results
  • Method A Failure Mode: The resolution drops below the acceptance criteria (

    
    ) when pH increases. This indicates the method is not robust  regarding buffer preparation errors.
    
  • Method B Stability: The gradient profile re-focuses the peaks, making the separation insensitive to small changes in initial mobile phase composition or pH.

References

  • Attia, K. A. M., El-Abasawy, N. M., El-Olemy, A., & Abdel-Raoof, A. M. (2016). High Performance Liquid Chromatography Based on Computational Study for the Determination of Etilefrine Hydrochloride in the Presence of its Oxidative Degradation Product. Analytical Chemistry Letters. Link

  • European Pharmacopoeia (Ph.[1][2] Eur.) . Etilefrine Hydrochloride Monograph 1205. European Directorate for the Quality of Medicines & HealthCare (EDQM). Link

  • ICH Harmonised Tripartite Guideline . (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Vander Heyden, Y., et al. (2001). Guidance for robustness/ruggedness tests in method validation. Journal of Pharmaceutical and Biomedical Analysis. Link

Sources

Comparative Analysis of Etilefrine Hydrochloride: EP vs. USP Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regulatory Divergence

In the development of sympathomimetic amines, Etilefrine Hydrochloride presents a classic case of pharmacopeial divergence. While both the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) target the safety of this


- and 

-adrenergic agonist, their approach to impurity profiling differs fundamentally in stringency and methodological philosophy .[1]

For the drug development professional, understanding these differences is not merely a compliance exercise—it is a matter of chemical stability. The core challenge lies in distinguishing the oxidative degradants (specifically the ketone analog) from synthesis byproducts (positional isomers).[1]

  • EP Approach: Focuses heavily on specific structural identification of related substances (Impurities A, B, C, E) with tight system suitability criteria regarding resolution (

    
    ).
    
  • USP Approach: Historically emphasizes "Related Compounds" with a broader "Total Impurities" limit, though recent modernization initiatives are aligning it closer to ICH Q3A/Q3B guidelines.

Chemical Basis of Impurities

To master the analysis, one must understand the molecule's vulnerability. Etilefrine is a 3-hydroxyphenylethanolamine derivative.[1] Its primary degradation pathway is the oxidation of the secondary alcohol to a ketone.

The Critical Impurities Map

The following table synthesizes the primary impurities monitored under EP/USP, mapping their chemical structures to their regulatory designations.

Impurity NameEP DesignationUSP DesignationChemical Structure / IdentityOrigin
Etilefrone Impurity A Related Compound A2-(ethylamino)-1-(3-hydroxyphenyl)ethanoneDegradant (Oxidation)
Phenylephrine Impurity E Related Compound B*(1R)-1-(3-hydroxyphenyl)-2-(methylamino)ethanolProcess (Methylation byproduct)
Nor-Etilefrine Impurity C--2-amino-1-(3-hydroxyphenyl)ethanolProcess (Incomplete alkylation)
Borate Complex ----Benzo[c][1,2,5]oxadiazole derivativesStress (Specific to synthesis)

*Note: USP designations can vary by monograph edition; always verify with the current official USP-NF.[1] "Related Compound A" is consistently the ketone analog in most adrenergic monographs.

Degradation Pathway Visualization

The following diagram illustrates the oxidative stress pathway that transforms Etilefrine into its primary toxicological concern, Impurity A (Etilefrone).

Etilefrine_Degradation cluster_synthesis Synthesis Risks Etilefrine Etilefrine HCl (Secondary Alcohol) Intermediate Radical Intermediate (Light/pH Sensitive) Etilefrine->Intermediate Oxidation (O2 / UV) ImpurityA Impurity A (Etilefrone) (Ketone) Intermediate->ImpurityA -2H (Dehydrogenation) ImpurityE Impurity E (Phenylephrine) ImpurityE->Etilefrine Methylation Error (Side Reaction)

Figure 1: Mechanistic pathway showing the oxidative degradation of Etilefrine to Impurity A and the synthetic relationship to Impurity E.[1]

Comparative Analytical Methodologies

The divergence in standards necessitates different chromatographic strategies.

European Pharmacopoeia (EP) Strategy

The EP monograph typically employs Ion-Pair Chromatography or strict pH control to manage the peak shape of the amine.[1]

  • Column: End-capped Octadecylsilyl silica gel (C18), typically 5 µm, 150 x 4.6 mm.[1]

  • Mobile Phase: Phosphate buffer (pH ~3.[1]0) with an ion-pairing agent (e.g., Sodium Octanesulfonate) mixed with Acetonitrile.[1]

  • Criticality: The ion-pairing agent is essential to retain the polar amine and separate it from the early-eluting ketone (Impurity A).[1]

  • Detection: UV at 215 nm (to capture the weak absorption of the aliphatic amine backbone) or 275 nm (aromatic specificity).[1]

USP Strategy

USP methods often prioritize robustness over resolution of minor isomers, though this is changing.

  • Column: L1 packing (C18).[1]

  • Mobile Phase: Often simpler aqueous buffers (Phosphate) / Methanol gradients.[1]

  • Difference: USP protocols may allow for higher flow rates or different gradient slopes compared to the isocratic tendencies of older EP methods.

The "Scientist's Choice": A Universal Protocol
Experimental Protocol: High-Resolution Impurity Profiling

Objective: Separate Etilefrine, Impurity A, and Impurity E with


.

Equipment: UHPLC System (e.g., Waters Acquity or Agilent 1290) with PDA.

Step-by-Step Workflow:

  • Mobile Phase Preparation:

    • Solvent A: 10 mM Ammonium Formate, pH 3.5 (Adjusted with Formic Acid). Reason: Low pH suppresses silanol activity, improving peak shape for amines.

    • Solvent B: Acetonitrile (LC-MS Grade).[1]

  • Column Selection:

    • C18 Charged Surface Hybrid (1.7 µm, 2.1 x 100 mm).[1] Reason: Provides superior loading capacity for basic compounds compared to standard C18.

  • Gradient Profile:

    • T=0 min: 3% B

    • T=5 min: 15% B

    • T=10 min: 40% B

    • T=12 min: 3% B (Re-equilibration)

  • System Suitability Test (SST):

    • Inject a mixture of Etilefrine (1.0 mg/mL) and Impurity A (0.005 mg/mL).[1]

    • Acceptance Criteria: Resolution between Etilefrine and Impurity A must be

      
      .
      
  • Data Analysis:

    • Extract chromatograms at 220 nm (for sensitivity) and 272 nm (for selectivity).

    • Calculate Relative Response Factors (RRF) using the slope method if standards are available.[1]

Data Presentation & Interpretation

When comparing results against EP and USP limits, use the following reference table to determine batch compliance.

ParameterEP RequirementUSP RequirementExperimental Observation (Typical)
Impurity A Limit


(General)
Usually appears at RRT ~0.85
Unspecified Impurities


Process byproducts
Total Impurities


Sum of all peaks > LOD
Resolution (Parent vs A) NLT 2.0NLT 1.5Critical System Suitability parameter

Key Insight: The EP limit for Impurity A is significantly stricter. A batch passing USP release (


 Impurity A) would fail  EP release.[1] Therefore, for global drug products, the EP limits must be the controlling specification. 

References

  • European Pharmacopoeia (Ph.[1][2][3] Eur.) 11th Edition. Etilefrine Hydrochloride Monograph 01/2008:1205. EDQM.[1]

  • United States Pharmacopeia (USP-NF). Etilefrine Hydrochloride Monograph.[1] USP.[1][2][3] [1]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3306, Etilefrine. PubChem.[1][4] Link

  • Hengstmann, J. H., et al. (1982).[1] "The physiological disposition of etilefrine in man." European Journal of Clinical Pharmacology. (Discusses metabolic pathways similar to degradation). Link

  • Pharmaffiliates. Etilefrine Hydrochloride Impurities Standards. (Structural confirmation of Impurities A, B, and E). Link

Disclaimer

This guide is for educational and research purposes. Always refer to the current official Pharmacopoeia (EP/USP) for legal compliance.[1]

Sources

A Guide to Inter-laboratory Comparison of Etilefrine Impurity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Impurity Profiling in Etilefrine

Etilefrine, a sympathomimetic agent, is utilized for treating orthostatic hypotension.[1] As with any active pharmaceutical ingredient (API), the presence of impurities can significantly impact its efficacy and safety profile. Impurity profiling is a cornerstone of pharmaceutical quality control, ensuring that the levels of unwanted chemicals are maintained below established safety thresholds.[2] These impurities can originate from various stages, including the synthesis process, degradation of the drug substance, or interaction with packaging materials.[2][3] Common related substances for Etilefrine include N-deethylated analogs and products of oxidative degradation.[3]

Inter-laboratory comparisons, also known as proficiency testing, are a vital component of a robust quality management system.[4][5] They serve to verify the competency of different laboratories in performing a specific analytical method and to ensure the reliability and comparability of results across various testing sites.[4] This guide provides a comprehensive framework for conducting an inter-laboratory study on the analysis of Etilefrine impurities, from the initial study design to the final data interpretation.

Designing a Robust Inter-laboratory Study

A well-designed inter-laboratory study is fundamental to obtaining meaningful and reliable data.[6] The primary objective is to assess the performance of a standardized analytical method when executed by multiple laboratories.[7] This involves the careful selection of participating laboratories, the preparation and distribution of homogenous test samples, and a clearly defined protocol for analysis and data reporting.[6][8]

The selection of participating laboratories should aim for a representative sample of facilities that routinely perform this type of analysis. The test materials must be homogenous and stable to ensure that any observed variability is attributable to the laboratory's performance and not the sample itself.[8] A central organizing body should be responsible for preparing a bulk sample of Etilefrine spiked with known impurities at relevant concentrations. This bulk sample is then carefully divided into individual, identical samples for distribution.

Diagram: Workflow of the Inter-laboratory Comparison Study

G cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Sample Analysis cluster_2 Phase 3: Data Submission & Analysis cluster_3 Phase 4: Reporting & Follow-up A Define Study Objectives & Scope B Select Participating Laboratories A->B C Prepare & Characterize Homogenous Test Samples B->C D Develop & Distribute Detailed Analytical Protocol C->D E Laboratories Receive & Analyze Samples D->E F Adherence to Standardized HPLC Method E->F G Laboratories Submit Raw Data & Results F->G H Centralized Statistical Analysis of Data G->H I Calculation of Performance Metrics (e.g., z-scores) H->I J Issuance of Comprehensive Comparison Report I->J K Identification of Outliers & Root Cause Analysis J->K L Implementation of Corrective Actions K->L

Caption: A flowchart illustrating the key phases of an inter-laboratory comparison study for Etilefrine impurity analysis.

Analytical Methodology: A Validated HPLC Approach

A robust and validated analytical method is the cornerstone of any successful inter-laboratory comparison.[9][10] For the analysis of Etilefrine impurities, a reversed-phase high-performance liquid chromatography (RP-HPLC) method is commonly employed due to its high sensitivity, specificity, and reproducibility.[2][11]

Experimental Protocol: RP-HPLC for Etilefrine Impurity Profiling

  • Instrumentation: A standard HPLC system equipped with a UV detector is required.

  • Chromatographic Conditions:

    • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically suitable.

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol) is often used to achieve optimal separation of impurities.

    • Flow Rate: A flow rate of 1.0 mL/min is a common starting point.

    • Detection Wavelength: The UV detector should be set to a wavelength that provides a good response for both Etilefrine and its potential impurities.

    • Injection Volume: A consistent injection volume (e.g., 20 µL) should be used for all samples and standards.

  • Standard and Sample Preparation:

    • Standard Preparation: Prepare a stock solution of Etilefrine reference standard and individual impurity reference standards in a suitable diluent (e.g., mobile phase). Prepare working standards by diluting the stock solutions to the desired concentrations.

    • Sample Preparation: Accurately weigh and dissolve the Etilefrine test sample in the diluent to achieve a known concentration.

  • Method Validation: The analytical method must be validated according to ICH guidelines (Q2(R1)) to ensure it is fit for its intended purpose.[9][10] Key validation parameters include:

    • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

    • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

    • Accuracy: The closeness of test results to the true value.

    • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogenous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

    • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Data Presentation and Statistical Analysis

The results from all participating laboratories should be collected and tabulated for a clear and concise comparison. Statistical analysis is then performed to assess the performance of each laboratory and the overall reproducibility of the method.[6][12]

Table 1: Hypothetical Inter-laboratory Comparison Results for Etilefrine Impurity A

Laboratory IDReported Concentration of Impurity A (%)Deviation from Assigned Value (%)z-score
Lab 010.152+1.330.25
Lab 020.148-1.33-0.25
Lab 030.155+3.330.63
Lab 040.145-3.33-0.63
Lab 050.160+6.671.25
Lab 060.140-6.67-1.25
Lab 070.175+16.673.13
Lab 080.1500.000.00
Assigned Value 0.150
Standard Deviation for Proficiency Assessment (σ) 0.008

Note: The assigned value is the consensus value determined from the results of all participating laboratories or by a reference laboratory. The z-score is a common performance metric calculated using the formula: z = (x - X) / σ, where x is the laboratory's result, X is the assigned value, and σ is the standard deviation for proficiency assessment.[5]

Interpretation of Results

The z-score is a widely used statistical tool to evaluate a laboratory's performance in a proficiency test.[5] Generally, a z-score within ±2 is considered satisfactory, between ±2 and ±3 is questionable, and outside of ±3 is considered unsatisfactory, indicating a potential issue with the laboratory's testing process.[5]

In the hypothetical data presented in Table 1, Laboratory 07 has a z-score of 3.13, which is outside the acceptable limit. This would trigger an investigation to identify the root cause of the discrepancy.[13] Possible causes could include errors in sample preparation, instrument calibration issues, or incorrect data processing.

Inter-laboratory comparisons are indispensable for ensuring the quality and reliability of analytical data in the pharmaceutical industry.[14] A well-executed study on Etilefrine impurity analysis provides valuable insights into the performance of individual laboratories and the robustness of the analytical method. By adhering to a meticulously planned protocol, employing a validated HPLC method, and conducting a thorough statistical analysis of the results, pharmaceutical companies can have greater confidence in their quality control processes.

Key takeaways for ensuring successful participation in and organization of inter-laboratory comparisons include:

  • Clear and Detailed Protocols: All participating laboratories must follow the exact same analytical procedure.

  • Method Validation: The analytical method used must be thoroughly validated to ensure it is fit for purpose.[15][16]

  • Homogenous and Stable Samples: The integrity of the test samples is paramount to a fair comparison.[17]

  • Robust Statistical Analysis: The use of appropriate statistical tools is essential for a meaningful interpretation of the results.[12]

  • Effective Follow-up: Any identified discrepancies or outliers must be thoroughly investigated, and corrective actions implemented to prevent recurrence.[13]

By embracing these principles, the pharmaceutical industry can uphold the highest standards of quality and ensure the safety and efficacy of medicines like Etilefrine.

References

  • National Institute of Standards and Technology. (2022). Evaluating Inter-Laboratory Comparison Data. Retrieved from [Link]

  • Pavese, F. (n.d.). ALTERNATIVE STATISTICAL ANALYSIS OF INTERLABORATORY COMPARISON MEASUREMENT RESULTS. IMEKO. Retrieved from [Link]

  • Axios Research. (n.d.). Etilefrine Impurity 2. Retrieved from [Link]

  • Climate Technology Centre and Network. (2017). Inter-laboratory Comparison Test Analysis Report. Retrieved from [Link]

  • Veeprho. (n.d.). Etilefrine Impurities and Related Compound. Retrieved from [Link]

  • The Joint Research Centre: EU Science Hub. (n.d.). Interlaboratory comparisons. Retrieved from [Link]

  • CompaLab. (n.d.). What is an inter laboratory comparison ?. Retrieved from [Link]

  • Der Pharma Chemica. (2024). Impurities Profiling of Method Development and Validation of Etravirine (ETR) in their Dosage Forms by Chromatography Method as. Retrieved from [Link]

  • Archimer. (n.d.). Analysis of interlaboratory comparison when the measurements are not normally distributed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Introduction to Interlaboratory Comparisons - Critical Points for the Organisation of Test Performance Studies in Microbiology. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Etilefrine-impurities. Retrieved from [Link]

  • SpringerLink. (n.d.). Interpretation of interlaboratory comparison results to evaluate laboratory proficiency. Retrieved from [Link]

  • DiVA. (n.d.). Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. Retrieved from [Link]

  • BISFA. (2015). GUIDELINE FOR INTER-LABORATORY TESTS. Retrieved from [Link]

  • European Accreditation. (2018). EA-4/21 INF: 2018. Retrieved from [Link]

  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]

  • Veeprho. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]

  • Ethiopian Accreditation Service. (n.d.). Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Etilefrine-Hydrochloride-Impurities. Retrieved from [Link]

  • Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation. Retrieved from [Link]

  • GSC Biological and Pharmaceutical Sciences. (n.d.). Analytical method validation: A brief review. Retrieved from [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • The Pharma Guide. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]

  • PubMed. (n.d.). Prodrugs of etilefrine: synthesis and evaluation of 3'-(O-acyl) derivatives. Retrieved from [Link]

Sources

A Comparative Guide to System Suitability Criteria for the Analysis of Etilefrine Impurity D

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical quality control, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth technical comparison of analytical methodologies for the system suitability testing of Etilefrine Impurity D, a critical parameter in the quality assessment of Etilefrine Hydrochloride. As a senior application scientist, my focus is to dissect the causality behind experimental choices, ensuring that each described protocol is a self-validating system grounded in scientific integrity.

The Significance of Controlling Etilefrine Impurity D

Etilefrine is a sympathomimetic amine used for the treatment of orthostatic hypotension.[1] Like any pharmaceutical compound, its purity profile is a critical quality attribute. Etilefrine Impurity D, chemically known as 2-(benzylethylamino)-1-(3-hydroxyphenyl)ethanone, is a potential process-related impurity or degradation product. The stringent control of such impurities is a regulatory expectation to ensure the safety and efficacy of the final drug product. This guide will explore robust analytical frameworks for monitoring Impurity D, with a focus on establishing appropriate system suitability criteria.

The Workhorse of Chromatographic Purity: A High-Performance Liquid Chromatography (HPLC) Method

High-Performance Liquid Chromatography (HPLC) remains the gold standard for the analysis of pharmaceutical impurities due to its high sensitivity, specificity, and reproducibility.[2][3] The following method is a robust starting point for the separation and quantification of Etilefrine and Impurity D, based on established principles for related substances analysis.

Experimental Protocol: HPLC Method for Etilefrine and Impurity D

Objective: To develop a stability-indicating HPLC method capable of separating Etilefrine from its potential impurity, Impurity D, with adequate resolution and peak shape.

Chromatographic Conditions:

ParameterSpecificationRationale
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeThe C18 stationary phase provides excellent hydrophobic retention for the moderately polar Etilefrine and its impurities. The column dimensions offer a good balance between resolution and analysis time.
Mobile Phase A: 0.1 M Phosphate Buffer (pH 4.0)B: AcetonitrileGradient: 70% A to 30% A over 20 minutesA phosphate buffer at pH 4.0 ensures the ionization state of the analytes is controlled, leading to consistent retention times. The gradient elution with acetonitrile allows for the effective separation of compounds with differing polarities.[4]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency without generating excessive backpressure.
Detection UV at 220 nmBoth Etilefrine and Impurity D possess chromophores that absorb in the UV region. 220 nm is a common wavelength for the detection of phenyl-containing compounds.[4]
Column Temperature 30 °CMaintaining a constant column temperature is crucial for reproducible retention times and peak shapes.
Injection Volume 10 µLA small injection volume minimizes the potential for band broadening and peak distortion.
Defining the System Suitability Criteria

System suitability testing is an integral part of any analytical procedure, designed to verify that the chromatographic system is adequate for the intended analysis.[5] The following criteria must be met before proceeding with sample analysis.

ParameterAcceptance CriteriaJustification
Resolution (Rs) ≥ 2.0 between Etilefrine and Impurity DA resolution of at least 2.0 ensures baseline separation between the two peaks, allowing for accurate integration and quantification of Impurity D.
Tailing Factor (T) ≤ 1.5 for both Etilefrine and Impurity D peaksA tailing factor of 1.5 or less indicates good peak symmetry, which is essential for accurate peak integration. Excessive tailing can be indicative of column degradation or undesirable secondary interactions.
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% for six replicate injections of a standard solutionThis criterion demonstrates the precision of the analytical system. A low RSD indicates that the system is delivering consistent and reproducible results.
Theoretical Plates (N) ≥ 2000 for the Etilefrine peakA higher number of theoretical plates indicates greater column efficiency and better separation performance.
Workflow for System Suitability Testing

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_eval Evaluation cluster_result Outcome prep_std Prepare System Suitability Solution (Etilefrine and Impurity D) equilibrate Equilibrate HPLC System prep_std->equilibrate prep_mobile Prepare Mobile Phases prep_mobile->equilibrate inject Inject System Suitability Solution (6 replicates) equilibrate->inject acquire Acquire Chromatographic Data inject->acquire calc_params Calculate System Suitability Parameters (Resolution, Tailing Factor, RSD, Theoretical Plates) acquire->calc_params compare Compare with Acceptance Criteria calc_params->compare pass System Suitable (Proceed with Sample Analysis) compare->pass Criteria Met fail System Not Suitable (Troubleshoot and Re-evaluate) compare->fail Criteria Not Met

Figure 1: Workflow for HPLC System Suitability Testing.

A Comparative Look at Alternative Analytical Technologies

While HPLC is a robust and widely accepted technique, advancements in separation science offer compelling alternatives that can provide significant improvements in efficiency and resolution.

Ultra-Performance Liquid Chromatography (UPLC): The Need for Speed and Sensitivity

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns packed with sub-2 µm particles, enabling faster separations and higher resolution compared to conventional HPLC.[6]

Hypothetical UPLC Method and Expected Performance:

ParameterUPLC SpecificationExpected Advantage over HPLC
Column C18, 50 mm x 2.1 mm, 1.7 µm particle sizeSignificantly shorter analysis time (potentially < 5 minutes).
Flow Rate 0.5 mL/minReduced solvent consumption.
System UPLC system capable of high backpressureNecessary to handle the smaller particle size.
Resolution (Rs) Expected to be > 3.0Sharper peaks and improved separation from potential trace impurities.
Sensitivity Higher signal-to-noise ratioImproved detection and quantification limits for Impurity D.

Causality: The smaller particle size in UPLC columns leads to a more efficient mass transfer of analytes between the mobile and stationary phases. This results in narrower peaks, which in turn leads to higher resolution and sensitivity. The shorter column length allows for faster analysis without sacrificing separation efficiency.

Capillary Electrophoresis (CE): A Paradigm Shift in Separation

Capillary Electrophoresis (CE) is a powerful separation technique that separates ions based on their electrophoretic mobility in an electric field.[7] For polar compounds like Etilefrine and its impurities, CE can offer a highly efficient and orthogonal separation mechanism compared to reversed-phase HPLC.[8][9][10][11]

Potential Capillary Zone Electrophoresis (CZE) Method and Rationale:

ParameterCZE SpecificationRationale
Capillary Fused-silica, 50 cm total length, 50 µm I.D.Standard capillary dimensions for CZE, offering good efficiency and heat dissipation.
Background Electrolyte (BGE) 50 mM Phosphate buffer, pH 2.5At this low pH, both Etilefrine and Impurity D will be positively charged, allowing for separation based on differences in their charge-to-size ratio.
Voltage 20 kVA typical voltage for efficient and timely separations in CZE.
Detection UV at 200 nmLower UV wavelength is often used in CE for better sensitivity of a wider range of compounds.

Strengths of CE for this Application:

  • High Efficiency: CE can generate a very high number of theoretical plates, leading to excellent resolution of closely related compounds.

  • Low Sample and Reagent Consumption: The volumes used in CE are in the nanoliter range, making it a very green and cost-effective technique.

  • Orthogonal Selectivity: The separation mechanism in CE is fundamentally different from HPLC, providing a valuable confirmatory technique.

Potential Challenges:

  • Lower Sensitivity: With standard UV detection, CE can be less sensitive than HPLC.

  • Reproducibility: Migration times in CE can be more susceptible to variations in buffer composition and temperature.

Head-to-Head Comparison of Analytical Methodologies

FeatureHPLCUPLCCapillary Electrophoresis (CE)
Principle Partitioning between stationary and mobile phasesPartitioning between stationary and mobile phasesDifferential migration in an electric field
Analysis Time ~20-30 minutes< 5-10 minutes~10-15 minutes
Resolution Good (Rs ≥ 2.0)Excellent (Rs > 3.0)Excellent (High theoretical plates)
Solvent Consumption HighLowVery Low
Sensitivity (UV) GoodExcellentModerate
Robustness HighHighModerate
Regulatory Acceptance Widely AcceptedGaining AcceptanceAccepted, but less common for routine QC

Conclusion: Selecting the Optimal Analytical Strategy

The choice of analytical methodology for the determination of Etilefrine Impurity D depends on the specific requirements of the laboratory.

  • HPLC remains the reliable and well-established workhorse for routine quality control, with clearly defined system suitability criteria ensuring data integrity.

  • UPLC offers a significant advantage in terms of speed and sensitivity, making it ideal for high-throughput environments and for the detection of trace-level impurities.

  • Capillary Electrophoresis provides a powerful, orthogonal separation technique that is invaluable for method validation, characterization of complex impurity profiles, and as a complementary technique to liquid chromatography.

For a comprehensive quality control strategy, a well-validated HPLC or UPLC method should be the primary choice for routine analysis. The development of a complementary CE method is highly recommended for in-depth characterization and as a powerful tool for investigating out-of-specification results.

References

  • Attia, K. A. M., El-Abasawy, N. M., & Raoof, A. (2016). High Performance Liquid Chromatography Based on Computational Study for the Determination of Etilefrine Hydrochloride in the Presence of its Oxidative Degradation Product. ResearchGate. [Link]

  • Forced degradation studies of cetirizine hydrochloride, phenylephrine hydrochloride, paracetamol by RP-HPLC. (2021). International Journal of Research in Pharmacy and Pharmaceutical Sciences. [Link]

  • Impurity profiling and HPLC methods for drug quality compliance. (2025). AMSbiopharma. [Link]

  • A validated UPLC method for the determination of process- related impurities in Antimigraine bulk drug. IOSR Journal. [Link]

  • Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. (2021). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Wagner, J., Grill, H., & Henschler, D. (1980). Prodrugs of etilefrine: synthesis and evaluation of 3'-(O-acyl) derivatives. Journal of Pharmaceutical Sciences, 69(12), 1423–1427. [Link]

  • Ghugare, P. S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. American Pharmaceutical Review. [Link]

  • Development and validation of stability indicating HPLC method for simultaneous estimation of ebastine and phenylephrine hydrochloride in pharmaceutical dosage. (2015). ResearchGate. [Link]

  • UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst. (2022). MDPI. [Link]

  • The Prohibited List. (2019). World Anti Doping Agency. [Link]

  • Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. (2021). ScienceDirect. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2014). Journal of Applied Pharmaceutical Science. [Link]

  • Applications of Capillary Electrophoresis for the Detection of Adulterants in Dietary Supplements. (2024). MDPI. [Link]

  • Etilefrine. PubChem. [Link]

  • Powerful separation techniques applied in Ph. Eur. monographs. Aschimfarma. [Link]

  • Capillary electrophoresis. Wikipedia. [Link]

  • Forced Degradation Studies. (2016). MedCrave online. [Link]

  • The physiological disposition of etilefrine in man. PubMed. [Link]

  • Impurity analysis of pharmaceuticals using capillary electromigration methods. PubMed. [Link]

  • Drug analysis according to pharmacopoeia. MACHEREY-NAGEL. [Link]

Sources

A Comparative Guide to Forced Degradation Studies of Etilefrine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of forced degradation studies for Etilefrine Hydrochloride. Moving beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, offering a framework for designing robust stability-indicating studies. The information presented herein is synthesized from peer-reviewed literature and established regulatory guidelines to ensure scientific integrity and practical applicability.

Introduction: The Imperative of Forced Degradation in Drug Development

Etilefrine hydrochloride, a sympathomimetic amine, is utilized as an antihypotensive agent.[1] Its chemical stability is a critical attribute that dictates its safety, efficacy, and shelf-life. Forced degradation, or stress testing, is an indispensable component of the drug development process, mandated by regulatory bodies such as the International Council for Harmonisation (ICH).[2] These studies are not merely a checkbox exercise; they provide a foundational understanding of the intrinsic stability of a drug substance, elucidate potential degradation pathways, and are crucial for the development and validation of stability-indicating analytical methods.[3]

The core objective of a forced degradation study is to generate degradation products to a level of 5-20% by exposing the drug substance to stress conditions more severe than accelerated stability testing.[4] This guide will comparatively analyze the degradation of etilefrine hydrochloride under various stress conditions, evaluate analytical methodologies for the separation and characterization of its degradants, and provide actionable experimental protocols.

Comparative Analysis of Stress Conditions for Etilefrine Hydrochloride Degradation

The selection of stress conditions is pivotal and should be based on the physicochemical properties of the drug substance and the potential environmental stresses it may encounter during its lifecycle. For etilefrine hydrochloride, the primary stress conditions to consider are hydrolysis (acidic and basic), oxidation, and photolysis.

Oxidative Degradation: A Primary Pathway

Oxidative degradation is a common degradation pathway for many pharmaceuticals, and etilefrine hydrochloride is no exception. A study by Attia et al. (2016) provides significant insights into the oxidative degradation of etilefrine hydrochloride.

Experimental Observations:

Complete degradation of etilefrine hydrochloride was achieved upon refluxing with 50% hydrogen peroxide (H₂O₂) for 7 hours.[5] This aggressive condition highlights the susceptibility of the molecule to oxidation. The primary degradation product was identified as 1-ethyl-1H-indole-3,5(2H,6H)-dione.[5]

Causality of Degradation:

The phenolic hydroxyl group and the secondary amine in the etilefrine molecule are susceptible to oxidation. The proposed mechanism likely involves the formation of an intermediate ortho-quinone, followed by intramolecular cyclization and further oxidation to yield the observed indole derivative.

Comparison with Other Stress Conditions:

The study by Attia et al. (2016) also briefly mentions that no degradation was observed under acidic (1M HCl) or basic (1M NaOH) conditions at reflux for 7 hours.[5] This suggests that etilefrine hydrochloride is relatively stable to hydrolysis under these specific conditions. However, it is important to note that other hydrolytic conditions (e.g., different pH values, longer exposure times) could potentially lead to degradation.

Hydrolytic Degradation: A Condition-Dependent Pathway

While the aforementioned study showed stability to strong acid and base at reflux, it is crucial to investigate a wider range of pH conditions as mandated by ICH guidelines.[6] The stability of a drug substance to hydrolysis is highly dependent on the pH of the solution.

Anticipated Degradation Pathways:

Although specific studies on the hydrolytic degradation of etilefrine hydrochloride are limited in the available literature, we can infer potential pathways based on its chemical structure. The ether linkage, if present in a related impurity, or the benzylic alcohol could be susceptible to acid-catalyzed dehydration or rearrangement. Under strongly basic conditions, phenolic compounds can be prone to oxidation, especially in the presence of trace metal ions.

Comparison with Structurally Similar Compounds:

Forced degradation studies on phenylephrine, a structurally similar compound, have shown degradation under both acidic and basic conditions.[4] This suggests that a more comprehensive investigation of etilefrine hydrochloride's hydrolytic stability across a pH range is warranted.

Photolytic Degradation: A Foreseeable Instability

The Japanese Pharmacopoeia notes that etilefrine hydrochloride is "gradually colored by light," indicating a susceptibility to photolytic degradation.[6] Photostability testing is a critical component of forced degradation studies as exposure to light can induce complex degradation pathways.

Anticipated Degradation Pathways:

The phenolic ring in etilefrine hydrochloride is a chromophore that can absorb UV radiation. This absorption of energy can lead to the formation of reactive species and subsequent degradation. Potential photolytic degradation pathways could involve oxidation of the phenolic hydroxyl group, cleavage of the side chain, or polymerization reactions. Studies on other phenolic drugs have shown that photolytic degradation can lead to the formation of colored degradation products.

Experimental Considerations:

Photostability testing should be conducted according to ICH Q1B guidelines, exposing the drug substance to a combination of visible and UV light. The extent of degradation should be monitored, and any significant degradation products should be identified and characterized.

Thermal Degradation

Thermal stress testing is performed to assess the stability of the drug substance at elevated temperatures. While some studies on similar compounds show stability under thermal stress, it is still a necessary component of a complete forced degradation study.[4]

Experimental Approach:

The solid drug substance should be exposed to elevated temperatures (e.g., 70°C for 12 hours) and any degradation should be quantified.[7]

Comparative Analysis of Analytical Methodologies

The cornerstone of a successful forced degradation study is a robust, stability-indicating analytical method capable of separating the parent drug from all its degradation products.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for the analysis of forced degradation samples. A validated stability-indicating HPLC method is essential for quantifying the parent drug and its degradation products.

A Proven HPLC Method for Etilefrine Hydrochloride:

A specific and accurate stability-indicating HPLC method for the determination of etilefrine hydrochloride in the presence of its oxidative degradate has been developed.[5]

  • Column: ODS SUPELCO C18 (25 cm x 4.6 mm, 5 µm particle size)[5]

  • Mobile Phase: 0.1M phosphate buffer (pH 4) and acetonitrile (30:70, v/v)[5]

  • Flow Rate: 1 mL/min[5]

  • Detection: UV at 220 nm[5]

This method was able to selectively analyze the drug in the presence of up to 80% of its oxidative degradate.[5]

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (sub-2 µm) to achieve faster separations with higher resolution and sensitivity compared to traditional HPLC.[8]

Advantages over HPLC:

  • Increased Resolution: The higher efficiency of UPLC columns allows for better separation of closely eluting peaks, which is critical for complex degradation profiles.

  • Faster Analysis Times: UPLC methods can significantly reduce run times, increasing sample throughput.

  • Improved Sensitivity: The sharper peaks obtained with UPLC lead to higher sensitivity, which is beneficial for detecting low-level degradation products.

While a specific UPLC method for etilefrine hydrochloride degradation studies was not found in the reviewed literature, the principles of method development would be similar to HPLC, but with instrumentation capable of handling the higher backpressures associated with sub-2 µm particles.

Capillary Electrophoresis (CE)

Capillary electrophoresis is another powerful separation technique that can be used for the analysis of charged species like etilefrine hydrochloride.

Advantages of CE:

  • High Efficiency: CE can provide very high theoretical plate counts, leading to excellent resolution.

  • Low Sample and Reagent Consumption: The technique requires minimal sample and buffer volumes, making it a "greener" alternative to HPLC.[9]

  • Different Selectivity: CE separates analytes based on their charge-to-size ratio, offering a different separation mechanism compared to the partitioning in reversed-phase HPLC. This can be advantageous for separating degradants that are difficult to resolve by HPLC.

A validated stability-indicating CE method would be a valuable alternative or complementary technique to HPLC for the analysis of etilefrine hydrochloride and its degradation products.

Mass Spectrometry (MS) for Structural Elucidation

Mass spectrometry, particularly when coupled with a separation technique like LC (LC-MS), is an indispensable tool for the identification and structural characterization of degradation products.[10] Techniques like tandem mass spectrometry (MS/MS) provide fragmentation data that helps in elucidating the structure of unknown impurities.[11] High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap, provides accurate mass measurements, which aids in determining the elemental composition of the degradation products.

Experimental Protocols

The following are detailed, step-by-step methodologies for conducting forced degradation studies on etilefrine hydrochloride.

Protocol for Oxidative Degradation
  • Sample Preparation: Accurately weigh 10 mg of etilefrine hydrochloride and dissolve it in 10 mL of a suitable solvent (e.g., water or methanol).

  • Stress Condition: Add 1 mL of 30% hydrogen peroxide solution to the sample solution.

  • Incubation: Heat the solution at 60°C for 24 hours in a water bath.

  • Sampling: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Processing: Dilute the withdrawn samples with the mobile phase to a suitable concentration for analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC or UPLC method.

Protocol for Acidic and Basic Hydrolysis
  • Sample Preparation: Prepare two separate 1 mg/mL solutions of etilefrine hydrochloride in a suitable solvent.

  • Stress Conditions:

    • Acidic: To one solution, add an equal volume of 1 M hydrochloric acid.

    • Basic: To the other solution, add an equal volume of 1 M sodium hydroxide.

  • Incubation: Heat both solutions at 60°C for 48 hours.

  • Sampling: Withdraw aliquots at appropriate time intervals.

  • Sample Processing:

    • Acidic Samples: Neutralize with an equivalent amount of 1 M sodium hydroxide.

    • Basic Samples: Neutralize with an equivalent amount of 1 M hydrochloric acid.

    • Dilute all samples to a suitable concentration with the mobile phase.

  • Analysis: Analyze the samples using a validated stability-indicating method.

Protocol for Photolytic Degradation
  • Sample Preparation: Prepare a 1 mg/mL solution of etilefrine hydrochloride in a suitable solvent and also place a thin layer of the solid drug powder in a petri dish.

  • Stress Condition: Expose the solution and the solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

  • Sampling: For the solution, withdraw aliquots at appropriate time intervals. For the solid, take representative samples.

  • Sample Processing: Dissolve the solid samples and dilute all samples to a suitable concentration with the mobile phase.

  • Analysis: Analyze the samples using a validated stability-indicating method.

Data Presentation and Visualization

Summary of Degradation Behavior
Stress ConditionReagent/ConditionTimeTemperature% Degradation (Anticipated/Observed)Major Degradation Products
Oxidative 50% H₂O₂7 hoursRefluxComplete1-ethyl-1H-indole-3,5(2H,6H)-dione[5]
Acid Hydrolysis 1 M HCl48 hours60°CTo be determinedTo be identified
Base Hydrolysis 1 M NaOH48 hours60°CTo be determinedTo be identified
Photolytic ICH Q1B--To be determinedTo be identified
Thermal (Solid) -12 hours70°CTo be determinedTo be identified
Experimental Workflow and Degradation Pathway Diagrams

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analytical Workflow Acid Acidic Hydrolysis HPLC HPLC/UPLC Analysis Acid->HPLC Sample Analysis Base Basic Hydrolysis Base->HPLC Sample Analysis Oxidation Oxidative Degradation Oxidation->HPLC Sample Analysis Photo Photolytic Degradation Photo->HPLC Sample Analysis Thermal Thermal Degradation Thermal->HPLC Sample Analysis LCMS LC-MS/MS Characterization HPLC->LCMS Structural Elucidation of Degradants Data Data Analysis & Reporting HPLC->Data Quantification of Degradation LCMS->Data Pathway Identification Etilefrine Etilefrine Hydrochloride API Etilefrine->Acid Exposure to Stress Etilefrine->Base Exposure to Stress Etilefrine->Oxidation Exposure to Stress Etilefrine->Photo Exposure to Stress Etilefrine->Thermal Exposure to Stress

Caption: A generalized workflow for the forced degradation study of Etilefrine Hydrochloride.

Oxidative_Degradation_Pathway Etilefrine Etilefrine Intermediate Ortho-quinone Intermediate (Proposed) Etilefrine->Intermediate Oxidation (H₂O₂) Degradant 1-ethyl-1H-indole-3,5(2H,6H)-dione Intermediate->Degradant Intramolecular Cyclization & Further Oxidation

Caption: Proposed oxidative degradation pathway of Etilefrine Hydrochloride.

Conclusion and Future Perspectives

This guide has provided a comprehensive framework for conducting and evaluating forced degradation studies of etilefrine hydrochloride. The available literature strongly indicates that etilefrine hydrochloride is particularly susceptible to oxidative degradation, forming a specific indole derivative. While its stability to hydrolysis appears robust under certain conditions, a more thorough investigation across a range of pH values is recommended. Furthermore, its noted sensitivity to light necessitates a detailed photostability study.

For a complete understanding of its degradation profile, future work should focus on:

  • Comprehensive Hydrolytic Studies: Investigating the degradation of etilefrine hydrochloride in buffered solutions across a pH range of 2 to 12.

  • In-depth Photostability Analysis: Characterizing the degradation products formed under photolytic stress and determining the kinetics of degradation.

  • Cross-validation of Analytical Methods: Developing and comparing HPLC, UPLC, and CE methods to establish the most effective approach for routine stability testing.

  • Structural Elucidation of All Degradants: Utilizing advanced techniques like LC-HRMS and NMR to unequivocally identify all significant degradation products.

By adopting a systematic and scientifically rigorous approach to forced degradation, researchers and drug development professionals can ensure the development of a stable, safe, and effective etilefrine hydrochloride drug product.

References

  • Bhardwaj, S., & Singh, S. (2018). Forced degradation studies: A review. International Journal of Pharmaceutical Sciences and Research, 9(10), 4055-4066.
  • European Medicines Agency. (2006). ICH Topic Q1A (R2) Stability Testing of New Drug Substances and Products. [Link]

  • Attia, K. A. M., El-Abasawy, N. M., El-Olemy, A., & Abdel-Raoof, A. M. (2016). High Performance Liquid Chromatography Based on Computational Study for the Determination of Etilefrine Hydrochloride in the Presence of its Oxidative Degradation Product. Journal of Taibah University for Science, 10(4), 563-573.
  • Japanese Pharmacopoeia, 17th Edition. (2016). Etilefrine Hydrochloride.
  • International Council for Harmonisation. (1996). ICH Q1B: Photostability Testing of New Drug Substances and Products. [Link]

  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Itoh, T. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews, 59(1), 29-37.
  • Patel, R. B., Shankar, M. B., Patel, M. R., & Bhatt, K. K. (2010). A review on stability indicating HPLC method development. Pharmaceutical Methods, 1(1), 1-8.
  • Trivedi, R. K., & Patel, M. C. (2012). A review on forced degradation studies for drug substances and drug products. Journal of Pharmaceutical Science and Bioscientific Research, 2(2), 59-64.
  • International Council for Harmonisation. (2003). ICH Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]

  • Attia, K. A. M., El-Abasawy, N. M., El-Olemy, A., & Abdel-Raoof, A. M. (2016). High Performance Liquid Chromatography Based on Computational Study for the Determination of Etilefrine Hydrochloride in the Presence of its Oxidative Degradation Product. Journal of Taibah University for Science, 10(4), 563-573.
  • Płotka-Wasylka, J., & Namieśnik, J. (2019). The application of capillary electrophoresis in pharmaceutical and biomedical analysis. Journal of Pharmaceutical and Biomedical Analysis, 163, 191-209.
  • Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of pharmaceutical and biomedical analysis, 28(6), 1011-1040.
  • Pharmaffiliates. (n.d.). Etilefrine-Hydrochloride-Impurities. [Link]

  • Swartz, M. E., & Krull, I. S. (2005).
  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of pharmaceutical analysis, 4(3), 159-165.
  • International Journal of Research in Pharmacy and Pharmaceutical Sciences. (2021). Forced degradation studies of cetirizine hydrochloride, phenylephrine hydrochloride, paracetamol by RP-HPLC. International Journal of Research in Pharmacy and Pharmaceutical Sciences, 6(4), 18-24.
  • Gu, C. H., & Li, H. (2009). The growing impact of UPLC in pharmaceutical analysis. LCGC North America, 27(11), 984-995.
  • Nováková, L., Matysová, L., & Solich, P. (2006). Advantages of application of UPLC in pharmaceutical analysis. Talanta, 68(3), 908-918.

Sources

Safety Operating Guide

Safeguarding the Bench: A Comprehensive Guide to the Proper Disposal of Etilefrine Impurity D

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists at the forefront of drug development, the meticulous management of chemical reagents and byproducts is as critical as the primary research itself. This guide provides an in-depth, procedural framework for the proper disposal of Etilefrine Impurity D, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in scientific principles and adheres to stringent regulatory standards, reflecting a commitment to best practices that extends beyond the product.

Understanding the Compound: Etilefrine and its Impurity D

Etilefrine is a sympathomimetic amine, structurally related to phenylephrine, that acts as a direct α- and β-adrenergic agonist.[1][2] It is primarily used as an antihypotensive agent. Etilefrine Impurity D, as the hydrochloride salt, is a related substance that may arise during the synthesis or storage of the active pharmaceutical ingredient (API).[3]

PropertyEtilefrineEtilefrine Impurity D (as Hydrochloride)
Chemical Name (RS)-3-[2-(ethylamino)-1-hydroxyethyl]phenol2-[benzyl(ethyl)amino]-1-(3-hydroxyphenyl)ethanone hydrochloride
CAS Number 709-55-755845-90-4[3]
Molecular Formula C10H15NO2C17H19NO2.HCl[3]
Molecular Weight 181.23 g/mol 305.80 g/mol [3]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of Etilefrine Impurity D is a multi-step process that begins with a thorough risk assessment and culminates in compliant waste management. This workflow is designed to be a self-validating system, ensuring safety and regulatory adherence at each stage.

Sources

Personal protective equipment for handling Etilefrine Impurity D

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound Identity: Etilefrine Impurity D (Benzyletilefrone) CAS: 42146-10-1 (Free base) / 55845-90-4 (HCl salt) Core Hazard: Adrenergic Agonist Precursor / Potent Compound Operational Default: OEB 3 (Occupational Exposure Band) until specific toxicology proves otherwise.[1]

Immediate Directive: Handling Etilefrine Impurity D requires strict adherence to containment-first protocols . As a structural analog and precursor to Etilefrine (a sympathomimetic agent), this impurity must be treated as a potential cardiovascular toxin. Absorption via inhalation or non-intact skin can trigger adrenergic crises (tachycardia, hypertension). Standard laboratory PPE is insufficient; barrier protection is mandatory.

Hazard Profiling & Scientific Rationale

To select the correct PPE, one must understand the mechanism of injury.[2]

  • Pharmacological Causality: Etilefrine Impurity D contains the phenylethanolamine core structure essential for

    
    - and 
    
    
    
    -adrenergic receptor binding.[1] While the N-benzyl group (present in Impurity D but not the parent API) theoretically reduces immediate receptor affinity, metabolic debenzylation in vivo can liberate active pharmacophores.[1]
  • The "Read-Across" Principle: In the absence of specific LC50/LD50 data for Impurity D, safety protocols must default to the parent API's profile (Etilefrine HCl: Oral LD50 rat ~420 mg/kg, H301 Toxic if swallowed).

  • Physical State Risk: Often supplied as a lyophilized powder or crystalline solid, the primary vector for exposure is airborne particulate during weighing or transfer, necessitating high-efficiency respiratory protection.

PPE Decision Matrix

The following matrix dictates PPE based on the Quantity handled and the Energy applied (e.g., heating, vortexing).

Protection ZoneQuantity HandledOperational ContextRespiratory ProtectionDermal ProtectionOcular Protection
Level 1 (Analytical) < 10 mgClosed vials, stock solution prepFume Hood (No respirator if sash <18")Double Nitrile (0.11mm min)Safety Glasses with Side Shields
Level 2 (Prep/Solid) 10 mg - 1 gWeighing solids, open transferP100/N100 Half-Mask or PAPRDouble Nitrile + Tyvek® SleevesChemical Goggles (Indirect Vent)
Level 3 (High Energy) > 1 g or AerosolVortexing, Sonication, SynthesisFull-Face PAPR (Assigned Protection Factor 1000)Tyvek® Coverall + Double Nitrile (Long cuff)Integrated into Full-Face Mask
ngcontent-ng-c1989010908="" class="ng-star-inserted">

Expert Insight: Never rely on surgical masks.[1] They provide 0% protection against pharmacological dusts.[1][2] You require a tight-fitting facepiece with HEPA-grade filtration (P100/P3).[1]

Visualizing the Safety Logic

The following diagram illustrates the decision logic for selecting PPE and Engineering controls.

PPE_Decision_Logic Start Start: Impurity D Handling State Physical State? Start->State Solution Solution / Liquid State->Solution Solid Solid / Powder State->Solid Quantity_Sol Volume > 100mL? Solution->Quantity_Sol Quantity_Solid Mass > 10mg? Solid->Quantity_Solid Quantity_Sol_Low Fume Hood + Double Nitrile Gloves Quantity_Sol->Quantity_Sol_Low No Quantity_Sol_High Hood + Splash Apron + Face Shield Quantity_Sol->Quantity_Sol_High Yes Control_Low Class II BSC or Static Hood + N95/P100 Quantity_Solid->Control_Low No Control_High Isolator (Glovebox) or PAPR + Tyvek Suit Quantity_Solid->Control_High Yes

Caption: Logic flow for selecting PPE based on physical state and quantity thresholds.

Operational Protocol: Donning & Doffing

The majority of lab exposures occur not during the experiment, but during doffing (removing PPE), where contaminated outer surfaces touch the skin.[2]

Protocol A: Donning (Pre-Entry)
  • Inspection: Check Nitrile gloves for pinholes (air inflation test).[1][2] Ensure Tyvek suit zipper is functional.[1][2]

  • Inner Layer: Don first pair of nitrile gloves (tucked under lab coat/Tyvek cuff).[1][2]

  • Body Defense: Don Tyvek lab coat or coverall.[1][2]

  • Outer Layer: Don second pair of nitrile gloves (long cuff, pulled over the Tyvek cuff). Tape the gap if handling >1g.

  • Respiratory: Don respirator. Perform user seal check (negative/positive pressure check).[1][2]

Protocol B: Doffing (The "Red Zone" Exit)

Goal: Capture contaminants on the outer layer.[2]

  • Chemical Decon: Wipe outer gloves with 70% Isopropanol or 10% Bleach while still in the hood/BSC.[2]

  • Outer Glove Removal: Use the "Beak Method" (pinch outside, pull off inside-out) to remove outer gloves.[1] Dispose in hazardous waste.[1][2][3]

  • Gown Removal: Unzip. Peel gown away from neck and shoulders, turning it inside out as you remove it. Do not touch the outside.[3]

  • Respirator Removal: Remove by handling the straps only.[2] Do not touch the facepiece front.

  • Inner Glove Removal: Remove inner gloves (now potentially contaminated from strap handling).[1][2]

  • Wash: Immediate soap and water wash of hands and wrists (20 seconds).[2]

Engineering Controls & Disposal

Engineering Controls (Primary Barrier): PPE is the last line of defense. The primary barrier for Etilefrine Impurity D must be:

  • Powder Handling: Class II Type A2 Biological Safety Cabinet (BSC) or a Powder Containment Balance Enclosure.

  • Airflow: Face velocity must be monitored (0.3 – 0.5 m/s).[1]

Disposal Strategy:

  • Chemical Waste: Incineration is the only validated destruction method for adrenergic phenethylamines. Do not sewer.

  • Deactivation: For surface spills, use an oxidizing agent (e.g., 10% Sodium Hypochlorite) for 15 minutes to degrade the phenylethanolamine structure, followed by a water rinse.

Emergency Response (Medical)

If exposure occurs, the "Self-Validating" step is immediate symptom recognition.[1]

  • Signs of Exposure: Palpitations, rapid heart rate (tachycardia), headache (hypertension), anxiety, tremor.

  • Skin Contact: Wash with soap/water for 15 min.[1][2] Do not use alcohol (enhances dermal absorption of some amines).[1]

  • Inhalation: Move to fresh air. Medical surveillance should focus on ECG and blood pressure monitoring.[1][2]

References

  • European Directorate for the Quality of Medicines (EDQM). Etilefrine Hydrochloride Safety Data Sheet. (Parent compound read-across). Available at: [Link][2]

  • International Conference on Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances.[1][2] (Regulatory framework for impurity handling).[1][2][3][4][5] Available at: [Link]

  • PubChem Compound Summary. Etilefrine (CID 3306).[1][2] National Library of Medicine.[1][2] Available at: [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs.[1] Available at: [Link][2]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。